Regramostim
Description
Properties
CAS No. |
127757-91-9 |
|---|---|
Molecular Formula |
C7H10O4 |
Origin of Product |
United States |
Foundational & Exploratory
The In Vitro Mechanism of Action of Regramostim: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Regramostim, a recombinant human granulocyte-macrophage colony-stimulating factor (rhu GM-CSF), is a potent hematopoietic growth factor and immune modulator. Its mechanism of action is initiated by binding to the high-affinity GM-CSF receptor complex on the surface of myeloid progenitor and mature myeloid cells. This interaction triggers a cascade of intracellular signaling events, primarily through the JAK/STAT, MAPK/ERK, and PI3K/Akt pathways. In vitro, these signaling cascades translate into quantifiable effects on cell proliferation, differentiation, and functional activation. This compound promotes the development of hematopoietic precursors and enhances the effector functions of mature neutrophils, monocytes, macrophages, and dendritic cells, including phagocytosis, cytokine production, and antigen presentation. This guide provides a detailed overview of these in vitro mechanisms, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and development applications.
Molecular Target: The GM-CSF Receptor
This compound exerts its biological effects by binding to the granulocyte-macrophage colony-stimulating factor receptor (GM-CSFR). This receptor is expressed on a variety of hematopoietic cells, including myeloid progenitors, neutrophils, eosinophils, monocytes, macrophages, and dendritic cells. The high-affinity receptor is a heterodimer composed of two subunits:
-
Alpha (α) subunit (CD116): This is the low-affinity, ligand-binding subunit specific to GM-CSF.
-
Beta (β) common (βc) subunit (CD131): This subunit does not bind GM-CSF directly but is essential for signal transduction. It is also a shared component of the receptors for Interleukin-3 (IL-3) and Interleukin-5 (IL-5).
The co-expression of both α and β subunits is necessary for high-affinity binding and subsequent intracellular signaling.
Core Signaling Pathways
Upon binding of this compound to the GM-CSFR, the receptor subunits dimerize, leading to the activation of associated Janus kinases (JAKs). This initiates a phosphorylation cascade that propagates signals through three primary pathways.
JAK/STAT Pathway
The JAK/STAT pathway is a principal signaling route for GM-CSF. Receptor activation leads to the phosphorylation and activation of JAK2. Activated JAK2 then phosphorylates tyrosine residues on the receptor's cytoplasmic domain, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT5. Once phosphorylated by JAK2, STAT5 proteins dimerize, translocate to the nucleus, and act as transcription factors to regulate the expression of genes involved in cell survival, proliferation, and differentiation.[1]
dot
Caption: this compound-induced JAK/STAT signaling pathway.
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinase (ERK) cascade, is also activated by this compound. This pathway involves a series of protein kinases: Ras, Raf, MEK, and finally ERK. Activation of this cascade promotes cell proliferation, differentiation, and survival. GM-CSF-induced activation of the MAPK/ERK pathway is crucial for the proliferation of myeloid progenitor cells.
PI3K/Akt Pathway
The Phosphoinositide 3-Kinase (PI3K)/Akt pathway is a critical signaling network that primarily regulates cell survival and metabolism. Upon GM-CSF receptor activation, PI3K is recruited and activated, leading to the phosphorylation and activation of Akt (also known as Protein Kinase B). Activated Akt phosphorylates numerous downstream targets, promoting cell survival by inhibiting apoptosis and regulating cellular processes like glucose metabolism.
dot
Caption: Overview of major signaling pathways activated by this compound.
In Vitro Cellular Effects & Quantitative Data
The activation of the aforementioned signaling pathways by this compound leads to a range of measurable in vitro effects on target myeloid cells.
Effects on Hematopoietic Progenitors
This compound is a potent mitogen for hematopoietic progenitor cells. It stimulates their proliferation and differentiation into granulocytes and monocytes. The human erythroleukemia cell line TF-1, which is dependent on GM-CSF for growth, is a standard model for quantifying this activity.
| Parameter | Cell Type/Assay | Value | Reference(s) |
| Binding Affinity (Kd) | Hematopoietic Cells | 20 - 100 pM (high affinity) | [2][3] |
| EC50 | TF-1 Cell Proliferation | ~0.045 ng/mL (~3.1 pM) | N/A |
Effects on Neutrophils
This compound enhances the functional capacity of mature neutrophils. This includes delaying apoptosis, thereby extending their lifespan, and augmenting their antimicrobial functions.
| Parameter | In Vitro Effect | Observation | Reference(s) |
| Phagocytosis | Increased uptake of opsonized bacteria/yeast | Increased percentage of phagocytosing cells and mean number of ingested particles per cell. | [4][5][6] |
| Receptor Expression | Upregulation of surface receptors | Increased expression of Fcγ receptors and complement receptor 3 (CR3; CD11b/CD18). | N/A |
| Survival | Delayed Apoptosis | Extended functional lifespan of neutrophils in culture. | N/A |
Effects on Monocytes and Macrophages
This compound promotes the differentiation of monocytes into macrophages and activates their effector functions. GM-CSF-differentiated macrophages typically exhibit a pro-inflammatory (M1-like) phenotype.
| Parameter | In Vitro Effect | Observation | Reference(s) |
| Cytokine Production | Priming for enhanced cytokine release | Pre-treatment with GM-CSF significantly increases LPS-induced TNF-α and IL-6 secretion. One study showed TNF-α levels rising from <100 pg/mL to >4000 pg/mL in primed vs. unprimed macrophages after LPS stimulation. | [7][8][9] |
| Surface Marker Expression | Upregulation of HLA-DR and CD14 | Increased expression of HLA-DR enhances antigen presentation capacity. Upregulation of CD14 increases sensitivity to LPS. | [10] |
| Gene Expression | Modulation of key genes | Upregulation of genes like IRF4 and PDE1B compared to M-CSF differentiated macrophages. | [10][11][12] |
Effects on Dendritic Cells (DCs)
This compound, often in combination with IL-4, is critical for the in vitro generation of monocyte-derived dendritic cells (mo-DCs). It drives both the differentiation of monocytes into immature DCs and their subsequent maturation into potent antigen-presenting cells.
| Parameter | In Vitro Effect | Observation | Reference(s) |
| Maturation Markers | Upregulation of co-stimulatory molecules | Increased surface expression of CD80, CD86, and MHC class II (HLA-DR), measured by Mean Fluorescence Intensity (MFI) in flow cytometry. | [13][14] |
| Antigen Presentation | Enhanced T-cell activation | Mature DCs generated with GM-CSF are potent stimulators of naive T-cell proliferation. | N/A |
dot
Caption: Summary of this compound's in vitro effects on target cells.
Key Experimental Protocols
This section provides detailed methodologies for common in vitro assays used to characterize the mechanism of action of this compound.
TF-1 Cell Proliferation Assay (XTT Method)
This assay quantifies the dose-dependent proliferative effect of this compound on the GM-CSF-dependent TF-1 cell line.
Materials:
-
TF-1 cells (e.g., ATCC CRL-2003)
-
Complete growth medium: RPMI-1640 supplemented with 10% FBS and 2 ng/mL this compound.
-
Assay medium: RPMI-1640 with 10% FBS (no this compound).
-
This compound standard and test samples.
-
XTT Cell Proliferation Assay Kit (containing XTT reagent and activation reagent).
-
96-well flat-bottom tissue culture plates.
-
Microplate reader (450-500 nm absorbance).
Procedure:
-
Cell Preparation: Culture TF-1 cells in complete growth medium. Prior to the assay, wash cells three times in assay medium to remove residual GM-CSF. Resuspend cells in assay medium to a final concentration of 2 x 10^5 cells/mL.
-
Plate Seeding: Add 50 µL of the cell suspension (1 x 10^4 cells) to each well of a 96-well plate.
-
Sample Addition: Prepare serial dilutions of this compound standard and test samples in assay medium. Add 50 µL of each dilution to the appropriate wells in triplicate. Include wells with assay medium only as a negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.[15]
-
XTT Reagent Preparation: Shortly before use, thaw XTT and activation reagents. Prepare the activated XTT solution by adding 0.1 mL of activation reagent to 5.0 mL of XTT reagent.
-
Color Development: Add 50 µL of the activated XTT solution to each well.
-
Final Incubation: Incubate the plate for 2-4 hours at 37°C, or until a visible color change is apparent.
-
Measurement: Shake the plate gently and measure the absorbance at 475 nm.
-
Analysis: Subtract the background absorbance (medium-only wells) from all readings. Plot the absorbance versus the log of the this compound concentration and determine the EC50 value using a four-parameter logistic curve fit.
dot
Caption: Experimental workflow for the TF-1 cell proliferation assay.
Western Blot for STAT5 Phosphorylation
This protocol details the detection of STAT5 phosphorylation in response to this compound, a key event in JAK/STAT signaling.
Materials:
-
Target cells (e.g., TF-1, or primary monocytes).
-
This compound.
-
Ice-cold PBS.
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE equipment and reagents.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phospho-STAT5 (Tyr694) and anti-total-STAT5.
-
HRP-conjugated secondary antibody.
-
ECL chemiluminescence detection kit.
Procedure:
-
Cell Stimulation: Serum-starve cells for 4-6 hours if necessary to reduce basal signaling. Stimulate cells with this compound (e.g., 10-100 ng/mL) for a short duration (e.g., 15-30 minutes) at 37°C. Include an untreated control.[16]
-
Cell Lysis: Place plates on ice, aspirate the medium, and wash cells twice with ice-cold PBS. Add ice-cold RIPA buffer, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Lysate Preparation: Incubate the lysate on ice for 30 minutes, vortexing occasionally. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane in blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-phospho-STAT5 antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply the ECL substrate.
-
Imaging: Image the membrane using a chemiluminescence detection system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total STAT5.
Dendritic Cell Maturation Assay by Flow Cytometry
This protocol describes the generation of mo-DCs and the analysis of maturation markers following stimulation.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs).
-
CD14 MicroBeads for monocyte isolation.
-
Complete medium: RPMI-1640, 10% FBS, Pen/Strep.
-
Differentiation cytokines: this compound (e.g., 50-100 ng/mL or 800-1000 U/mL) and IL-4 (e.g., 25-50 ng/mL or 500 U/mL).[17]
-
Maturation stimulus (e.g., LPS at 100 ng/mL, or a cytokine cocktail).
-
FACS buffer (PBS + 2% FBS).
-
Fluorochrome-conjugated antibodies: anti-CD14, anti-HLA-DR, anti-CD80, anti-CD86, and corresponding isotype controls.
-
Flow cytometer.
Procedure:
-
Monocyte Isolation: Isolate CD14+ monocytes from PBMCs using magnetic-activated cell sorting (MACS).
-
Differentiation to Immature DCs (iDCs): Culture purified monocytes for 5-6 days in complete medium supplemented with this compound and IL-4.
-
Maturation: Harvest the iDCs and re-plate. Add fresh medium containing this compound, IL-4, and a maturation stimulus (e.g., LPS). Culture for an additional 24-48 hours. Include a control group of iDCs without the maturation stimulus.
-
Cell Staining: Harvest the mature DCs (mDCs) and iDCs. Wash the cells with FACS buffer. Aliquot ~1x10^5 cells per tube.
-
Antibody Incubation: Add the cocktail of fluorochrome-conjugated antibodies (and isotype controls in separate tubes) to the cells. Incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analysis: Gate on the live cell population. Analyze the expression levels (Mean Fluorescence Intensity, MFI) of CD80, CD86, and HLA-DR, and the downregulation of CD14 on the mDC population compared to the iDC control.[14]
References
- 1. Frontiers | GM-CSF-activated STAT5A regulates macrophage functions and inflammation in atherosclerosis [frontiersin.org]
- 2. The biology of GM-CSF: regulation of production and interaction with its receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dynamic modulation of the cell surface expression of the granulocyte-macrophage colony-stimulating factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Neutrophil Functional Heterogeneity: Identification of Competitive Phagocytosis [frontiersin.org]
- 5. Granulocyte-macrophage colony-stimulating factor enhances phagocytosis of bacteria by human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Randomised controlled trial of GM-CSF in critically ill patients with impaired neutrophil phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. GM-CSF Priming Drives Bone Marrow-Derived Macrophages to a Pro-Inflammatory Pattern and Downmodulates PGE2 in Response to TLR2 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GM-CSF and IL-3 Modulate Human Monocyte TNF-α Production and Renewal in In Vitro Models of Trained Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. Differentiation of human monocytes in vitro with granulocyte-macrophage colony-stimulating factor and macrophage colony-stimulating factor produces distinct changes in cGMP phosphodiesterase expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rgcc-international.com [rgcc-international.com]
- 14. researchgate.net [researchgate.net]
- 15. Development of a rapid, highly sensitive, non-radioactive assay system for hematopoietic growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. M-CSF and GM-CSF Regulation of STAT5 Activation and DNA Binding in Myeloid Cell Differentiation is Disrupted in Nonobese Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of a new protocol for 2-day generation of mature dendritic cells from human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Comparison of Recombinant Human GM-CSF Analogs: Regramostim, Sargramostim, and Molgramostim
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
Granulocyte-macrophage colony-stimulating factor (GM-CSF) is a critical cytokine that governs the proliferation, differentiation, and activation of myeloid lineage cells. Its therapeutic utility has led to the development of several recombinant human GM-CSF (rhu GM-CSF) analogs, principally molgramostim, sargramostim, and regramostim. These molecules, while sharing the primary function of the endogenous protein, exhibit significant differences based on their production systems. These differences manifest in their biochemical properties, post-translational modifications, pharmacokinetics, and clinical profiles. This technical guide provides a detailed comparative analysis of these three key rhu GM-CSF analogs, focusing on their molecular characteristics, mechanism of action, and the experimental protocols essential for their characterization. Quantitative data are summarized in comparative tables, and key biological and experimental processes are visualized using diagrams to provide a comprehensive resource for researchers and drug development professionals in the field of hematology and immunology.
Molecular and Biochemical Properties
The fundamental distinctions between molgramostim, sargramostim, and this compound arise from their respective recombinant expression systems. These systems dictate the presence and nature of post-translational modifications, primarily glycosylation, which in turn significantly influences the molecule's stability, bioactivity, pharmacokinetics, and immunogenicity.[1][2][3]
-
Molgramostim is produced in a prokaryotic system, Escherichia coli. Consequently, it is a non-glycosylated protein.[2] Some forms may also contain an additional N-terminal methionine, a relic of the bacterial expression system.[3]
-
Sargramostim is produced in a yeast expression system, Saccharomyces cerevisiae. This results in a glycosylated protein.[1][4] Its glycosylation pattern is considered similar to that of native human GM-CSF.[2] Notably, it differs from the native human GM-CSF sequence by a single amino acid substitution of leucine (B10760876) for arginine at position 23.[1][5] Sargramostim is the only rhu GM-CSF analog currently approved by the U.S. FDA and is commercially available as Leukine®.[1]
-
This compound is produced in a mammalian cell line, Chinese Hamster Ovary (CHO) cells. This expression system yields a glycosylated protein with mammalian-like glycosylation patterns.[1][2] this compound is not commercially available for therapeutic use.[1][2]
The degree of glycosylation creates heterogeneity in the molecular weight of these proteins, with glycosylated forms appearing as multiple bands on SDS-PAGE, typically ranging from 14 to 32 kDa.[3][6] Non-glycosylated molgramostim has a more defined molecular weight.
Data Presentation: Comparative Properties of rhu GM-CSF Analogs
| Property | Molgramostim | Sargramostim | This compound |
| Expression System | Escherichia coli (Bacterial)[2] | Saccharomyces cerevisiae (Yeast)[1][4] | Chinese Hamster Ovary (CHO) Cells (Mammalian)[1][2] |
| Glycosylation | Non-glycosylated[2][3] | Glycosylated[1][4] | Glycosylated[1][2] |
| Amino Acid Variations | May have N-terminal methionine[3] | Leucine substitution at position 23 (native has Arginine)[1][5] | Identical to native human GM-CSF sequence[1] |
| Apparent Molecular Weight | ~14.4 kDa[7] | Heterogeneous mixture (15.5 - 19.5 kDa)[8] | ~14.3 kDa (protein sequence)[9] |
| Commercial Availability (U.S.) | No[3] | Yes (Leukine®)[1] | No[1][2] |
Mechanism of Action and Signal Transduction
Despite their structural differences, all three analogs function by binding to and activating the same cell surface receptor, the GM-CSF receptor (GM-CSFR).[4][6] This receptor is a heterodimer composed of a ligand-specific α-subunit (GM-CSFRα, CD116) and a common β-subunit (βc, CD131) that is also utilized by the receptors for Interleukin-3 (IL-3) and Interleukin-5 (IL-5).[10][11][12]
The binding of GM-CSF to the α-subunit induces the formation of a high-affinity dodecameric receptor complex, which triggers the trans-phosphorylation and activation of Janus kinase 2 (JAK2) molecules associated with the β-subunit's intracellular domain.[10] This initial event precipitates a cascade of downstream signaling pathways critical for mediating the pleiotropic effects of GM-CSF.
Key Signaling Pathways:
-
JAK/STAT Pathway: Activated JAK2 phosphorylates Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT5, but also STAT1 and STAT3.[4][10][11] Phosphorylated STATs dimerize, translocate to the nucleus, and act as transcription factors to regulate genes involved in cell survival, proliferation, and differentiation.[11]
-
MAPK/ERK Pathway: The activated receptor complex recruits adaptor proteins like Grb2 and Shc, leading to the activation of the Ras-Raf-MEK-ERK cascade.[11][12] This pathway is a key driver of cellular proliferation.
-
PI3K/Akt Pathway: This pathway is also activated downstream of the receptor and plays a crucial role in promoting cell survival by inhibiting apoptosis.[10][11]
The culmination of this signaling is the stimulation of hematopoietic stem cells to produce granulocytes (neutrophils, eosinophils, and basophils) and monocytes, which mature into macrophages and dendritic cells.[4]
Mandatory Visualization: GM-CSF Signaling Pathway
Caption: GM-CSF receptor activation and downstream signaling cascades.
Pharmacokinetics and Clinical Differentiation
Glycosylation is a primary determinant of the pharmacokinetic profiles of GM-CSF analogs.[1][13] Glycosylated proteins like sargramostim generally exhibit greater stability and resistance to degradation compared to their non-glycosylated counterparts.[1][2]
Subcutaneous administration, the common clinical route, results in lower peak serum concentrations but more prolonged exposure compared to intravenous infusion.[13][14] Elimination is complex and appears to be dose-dependent, involving receptor-mediated endocytosis by target cells and renal clearance.[13][15][16]
Data Presentation: Comparative Pharmacokinetics of Sargramostim and Molgramostim
| Parameter | Sargramostim (Yeast-derived, Glycosylated) | Molgramostim (E.coli-derived, Non-glycosylated) |
| Administration Route | Subcutaneous (SC) / Intravenous (IV) | Subcutaneous (SC) / Intravenous (IV) / Inhaled |
| Peak Serum Conc. (Cmax) | ~1.5 ng/mL (250 µg SC dose)[17] | ~32 pg/mL (300 µg Inhaled dose)[17] |
| Elimination Half-life (t½) | IV: ~1-2 hours; SC: ~2-3 hours[18] | Inhaled: ~1.7-5.9 hours[17] |
| Bioavailability (SC) | ~75% relative to IV infusion[18] | Not explicitly stated, but SC provides prolonged exposure[13] |
| Clinical Profile | Better tolerability and less immunogenicity reported compared to molgramostim.[1] | Associated with a higher incidence of side effects in some studies.[1][3] |
Note: Direct, head-to-head pharmacokinetic data is limited. Values are representative and can vary based on the study, patient population, and assay used.
Clinically, sargramostim is approved for accelerating myeloid reconstitution post-bone marrow transplant and for treating chemotherapy-induced neutropenia.[8][19] Molgramostim has been extensively studied, particularly as an inhaled therapy for autoimmune pulmonary alveolar proteinosis (aPAP).[17][20] Comparative studies have suggested that sargramostim may have a more favorable safety profile, with reports of fewer and less severe side effects such as fever, myalgia, and edema compared to molgramostim.[1]
Key Experimental Protocols
The characterization of rhu GM-CSF products requires a suite of analytical methods to ensure their identity, purity, and potency. The following protocols outline the methodologies for key bioassays.
Protocol: Potency Determination via Cell-Based Proliferation Assay
This assay measures the biological activity of GM-CSF by quantifying its ability to stimulate the proliferation of a GM-CSF-dependent cell line, such as the human erythroleukemic cell line TF-1.[21][22]
Methodology:
-
Cell Culture: Maintain TF-1 cells (ATCC® CRL-2003™) in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 2 ng/mL of a reference standard rhu GM-CSF.
-
Cell Preparation: Prior to the assay, wash the cells three times in GM-CSF-free medium to remove residual growth factor and induce quiescence. Resuspend the cells to a final concentration of 2-5 x 10⁵ cells/mL.
-
Assay Plate Preparation: Seed 50 µL of the cell suspension into each well of a 96-well flat-bottom microplate.
-
Sample and Standard Dilution: Prepare a serial dilution series of the rhu GM-CSF reference standard and the test articles in assay medium. A typical concentration range is 0.01 to 10 ng/mL.
-
Incubation: Add 50 µL of the diluted standards and samples to the appropriate wells. Incubate the plate for 48-72 hours at 37°C in a humidified, 5% CO₂ incubator.
-
Proliferation Measurement: Add 20 µL of a metabolic viability reagent, such as 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or CellTiter 96® AQueous One Solution, to each well. Incubate for an additional 2-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT formazan (B1609692) product) using a microplate reader.
-
Analysis: Plot the absorbance against the log of the GM-CSF concentration. Use a four-parameter logistic (4-PL) curve fit to determine the EC₅₀ (Effective Concentration for 50% of maximal response) for both the standard and test articles. The relative potency of the test article is calculated relative to the standard.
Mandatory Visualization: Workflow for a Cell-Based Proliferation Bioassay
Caption: A typical workflow for a GM-CSF cell-based potency assay.
Protocol: Target Engagement via STAT5 Phosphorylation Assay
This assay provides a more direct and rapid measure of receptor activation by quantifying the phosphorylation of STAT5 in response to GM-CSF stimulation.
Methodology:
-
Cell Preparation: Use a responsive cell line (e.g., TF-1) or primary human monocytes. Starve the cells of growth factors for 4-6 hours.
-
Stimulation: Aliquot cells and stimulate with various concentrations of rhu GM-CSF (test articles and standard) for a short period (e.g., 15-30 minutes) at 37°C. Include an unstimulated control.
-
Cell Lysis: Immediately stop the stimulation by pelleting the cells and lysing them in a buffer containing protease and phosphatase inhibitors.
-
Quantification: Measure the level of phosphorylated STAT5 (pSTAT5) using a suitable method:
-
ELISA: Use a sandwich ELISA kit specific for pSTAT5.
-
Western Blot: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for pSTAT5 and total STAT5 (as a loading control).
-
Intracellular Flow Cytometry: Fix and permeabilize cells, then stain with a fluorescently-labeled anti-pSTAT5 antibody and analyze on a flow cytometer.
-
-
Analysis: Quantify the pSTAT5 signal relative to the total STAT5 or cell count. Determine the EC₅₀ from the dose-response curve.
Protocol: Receptor Binding Affinity via Cell-Free Competitive Binding Assay
This assay quantifies the ability of a test article to compete with a labeled ligand for binding to the soluble GM-CSF receptor α-subunit (sGMRα), providing a measure of binding affinity.[23]
Methodology:
-
Plate Coating: Coat a high-binding 96-well microplate with recombinant sGMRα and incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Competitive Binding: Prepare mixtures containing a fixed concentration of biotinylated rhu GM-CSF and serial dilutions of the unlabeled competitor (test article or standard).
-
Incubation: Add the mixtures to the washed plate and incubate for 1-2 hours at room temperature to allow for competitive binding to the immobilized receptor.
-
Detection: Wash the plate to remove unbound reagents. Add a streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30-60 minutes.
-
Signal Development: Wash the plate again and add a chromogenic HRP substrate (e.g., TMB). Stop the reaction with an acid solution.
-
Data Acquisition: Read the absorbance at 450 nm.
-
Analysis: Plot the absorbance against the log of the competitor concentration. Use a 4-PL fit to determine the IC₅₀ (the concentration of competitor that inhibits 50% of the labeled ligand binding).
Conclusion
This compound, sargramostim, and molgramostim are all pharmacologically active forms of recombinant human GM-CSF that stimulate myeloid cell production. The choice of expression system is the most critical differentiating factor, directly impacting glycosylation. This, in turn, influences their stability, pharmacokinetic profiles, and clinical tolerability. Sargramostim, the glycosylated, yeast-derived product, is the established therapeutic standard in the United States, with data suggesting a favorable balance of efficacy and safety.[1] Molgramostim, the non-glycosylated bacterial product, remains an important tool for research and is under investigation for specific indications like inhaled therapy for aPAP.[20] For drug development professionals, a thorough understanding of these differences and the application of robust analytical and biological assays are paramount for the characterization, quality control, and clinical advancement of GM-CSF-based therapeutics.
References
- 1. Sargramostim (rhu GM-CSF) as Cancer Therapy (Systematic Review) and An Immunomodulator. A Drug Before Its Time? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recombinant GM-CSF for diseases of GM-CSF insufficiency: Correcting dysfunctional mononuclear phagocyte disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Construction of Recombinant Human GM-CSF and GM-CSF-ApoA-I Fusion Protein and Evaluation of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Granulocyte-macrophage colony-stimulating factor - Wikipedia [en.wikipedia.org]
- 5. Sargramostim - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Recombinant Human GM-CSF Characterization - Creative Proteomics [creative-proteomics.com]
- 7. KEGG DRUG: this compound [genome.jp]
- 8. Sargramostim - Wikipedia [en.wikipedia.org]
- 9. This compound, GM-CSF - Therapeutic Proteins [therapeutic.creativebiomart.net]
- 10. researchgate.net [researchgate.net]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 12. Frontiers | GM-CSF-Dependent Inflammatory Pathways [frontiersin.org]
- 13. Pharmacokinetics and administration of colony-stimulating factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Subcutaneous granulocyte-macrophage colony-stimulating factor in patients with myelodysplastic syndrome: toxicity, pharmacokinetics, and hematological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics and pharmacodynamics of a recombinant human granulocyte colony-stimulating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Influence of varying doses of granulocyte-macrophage colony-stimulating factor on pharmacokinetics and antibody-dependent cellular cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics and pharmacodynamics of inhaled molgramostim in healthy people - PMC [pmc.ncbi.nlm.nih.gov]
- 18. taylorandfrancis.com [taylorandfrancis.com]
- 19. LEUKINE® (sargramostim) | Mechanism of Action [leukine.com]
- 20. clinicaltrials.eu [clinicaltrials.eu]
- 21. resources.rndsystems.com [resources.rndsystems.com]
- 22. novusbio.com [novusbio.com]
- 23. A Cell Free Assay System Estimating the Neutralizing Capacity of GM-CSF Antibody using Recombinant Soluble GM-CSF Receptor [jove.com]
Regramostim: A Technical Guide to its Molecular Weight and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Regramostim, a recombinant human Granulocyte-Macrophage Colony-Stimulating Factor (rhGM-CSF), is a pivotal cytokine in hematopoiesis and immune modulation. Produced in Chinese Hamster Ovary (CHO) cells, this compound is a glycoprotein (B1211001) characterized by a heterogeneous molecular weight and a complex structure essential to its biological activity. This technical guide provides an in-depth analysis of the molecular weight and structural features of this compound, details the experimental protocols for their determination, and illustrates the key signaling pathways it activates. All quantitative data is presented in structured tables, and complex biological and experimental processes are visualized using Graphviz diagrams for enhanced clarity.
Molecular Weight and Physicochemical Properties
This compound's molecular identity is defined by its protein backbone and its post-translational glycosylation. The theoretical molecular weight of the 127-amino acid polypeptide chain is approximately 14.4 kDa. However, its expression in a mammalian system (CHO cells) results in significant and heterogeneous glycosylation, leading to a variable and substantially higher apparent molecular weight.
| Property | Value | Source |
| Chemical Formula (Polypeptide) | C637H1003N171O187S8 | [KEGG DRUG][1] |
| Exact Mass (Polypeptide) | 14296.1998 Da | [KEGG DRUG][1] |
| Theoretical Molecular Weight (Polypeptide) | 14305.35 Da | [KEGG DRUG][1] |
| Amino Acid Sequence | APARSPSPSTQPWEHVNAIQEARRLLNLSRDTAAEMNETVEVISEMFDLQEPTCLQTRLELYKQGLRGSLTKLKGPLTMMASHYKQHCPPTPETSCATQTITFESFKENLKDFLLVIPFDCWEPVQE | [KEGG DRUG][1] |
| Expression System | Chinese Hamster Ovary (CHO) cells | |
| Post-Translational Modifications | N-linked and O-linked glycosylation | |
| Apparent Molecular Weight (Glycosylated) | Heterogeneous, typically ranging from 14.4 to 32 kDa |
Structural Characteristics
The structure of this compound is a critical determinant of its function. This includes its primary amino acid sequence, secondary structure, tertiary structure maintained by disulfide bonds, and the extensive glycosylation that influences its stability, pharmacokinetics, and receptor binding.
Primary and Tertiary Structure
This compound consists of a single polypeptide chain of 127 amino acids. Its tertiary structure is stabilized by two critical disulfide bonds.
Glycosylation
This compound undergoes extensive N-linked and O-linked glycosylation, a hallmark of its production in mammalian CHO cells. This glycosylation is heterogeneous, meaning that the structure and composition of the attached glycan chains vary, resulting in a population of different glycoforms. This heterogeneity contributes to the broad range of its apparent molecular weight.
| Glycosylation Site | Type | Location (Amino Acid Residue) |
| Asn27 | N-linked | Asparagine at position 27 |
| Asn37 | N-linked | Asparagine at position 37 |
| Ser5, Ser7, Ser9, Thr10 | O-linked | Serine and Threonine residues in the N-terminal region |
Experimental Protocols for Molecular Weight and Structure Determination
The characterization of a complex glycoprotein like this compound requires a multi-faceted analytical approach. Below are detailed methodologies for key experiments.
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) for Apparent Molecular Weight
SDS-PAGE is a fundamental technique for estimating the apparent molecular weight of proteins. For glycoproteins like this compound, it reveals a characteristic broad band due to the heterogeneity of glycosylation.
Methodology:
-
Sample Preparation:
-
Prepare a solution of this compound at a concentration of 1 mg/mL in a sample buffer containing SDS, β-mercaptoethanol (as a reducing agent), bromophenol blue, and glycerol.
-
Heat the sample at 95-100°C for 5 minutes to ensure complete denaturation and reduction.
-
Include a pre-stained molecular weight marker for reference.
-
-
Gel Electrophoresis:
-
Use a 12% polyacrylamide gel.
-
Load 10-20 µg of the prepared this compound sample and 5 µL of the molecular weight marker into separate wells.
-
Run the gel in a suitable electrophoresis buffer at a constant voltage (e.g., 150V) until the dye front reaches the bottom of the gel.
-
-
Staining and Visualization:
-
Stain the gel with Coomassie Brilliant Blue R-250 solution for 1 hour with gentle agitation.
-
Destain the gel with a solution of methanol (B129727) and acetic acid until the protein bands are clearly visible against a clear background.
-
Alternatively, for higher sensitivity and specific detection of glycoproteins, use a Periodic acid-Schiff (PAS) stain.
-
-
Data Analysis:
-
Estimate the apparent molecular weight of this compound by comparing the migration of its band(s) to that of the protein standards in the molecular weight marker. The result for this compound will typically be a broad band reflecting its glycoform heterogeneity.
-
Caption: Workflow for SDS-PAGE analysis of this compound.
Mass Spectrometry for Accurate Molecular Weight and Glycan Analysis
Mass spectrometry (MS) is a powerful tool for the precise determination of molecular weight and the detailed characterization of glycan structures.
Methodology:
-
Sample Preparation:
-
Desalt the this compound sample using a suitable method like dialysis or a desalting column to remove any interfering salts and buffers.
-
For glycan analysis, the protein can be enzymatically digested with trypsin to generate glycopeptides.
-
-
MALDI-TOF Mass Spectrometry (for intact mass):
-
Mix the desalted this compound sample with a suitable matrix solution (e.g., sinapinic acid in acetonitrile (B52724) and water with trifluoroacetic acid).
-
Spot the mixture onto a MALDI target plate and allow it to dry.
-
Analyze the sample using a MALDI-TOF mass spectrometer in linear mode for high molecular weight proteins.
-
-
LC-MS/MS (for glycopeptide analysis):
-
Inject the tryptic digest of this compound onto a reverse-phase liquid chromatography (LC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Separate the glycopeptides using a gradient of increasing organic solvent.
-
Acquire tandem mass spectra (MS/MS) of the eluting glycopeptides to determine their amino acid sequence and the composition of the attached glycans.
-
-
Data Analysis:
-
For MALDI-TOF data, the resulting spectrum will show a distribution of peaks corresponding to the different glycoforms of this compound.
-
For LC-MS/MS data, use specialized software to identify the glycopeptides and characterize the glycan structures based on the fragmentation patterns.
-
Caption: Workflow for Mass Spectrometry analysis of this compound.
Circular Dichroism for Secondary Structure Analysis
Circular Dichroism (CD) spectroscopy is used to analyze the secondary structure of proteins in solution.
Methodology:
-
Sample Preparation:
-
Prepare a solution of this compound at a concentration of 0.1-0.2 mg/mL in a CD-compatible buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4). The buffer should have low absorbance in the far-UV region.
-
Ensure the sample is free of any particulates by centrifugation or filtration.
-
-
CD Spectroscopy:
-
Use a quartz cuvette with a path length of 1 mm.
-
Record the CD spectrum in the far-UV region (typically 190-250 nm) at a controlled temperature (e.g., 25°C).
-
Collect a baseline spectrum of the buffer alone and subtract it from the protein spectrum.
-
-
Data Analysis:
-
Convert the raw CD data (in millidegrees) to molar ellipticity.
-
Use deconvolution algorithms to estimate the percentage of α-helix, β-sheet, and random coil structures in the protein.
-
This compound Signaling Pathway
This compound exerts its biological effects by binding to the GM-CSF receptor (GM-CSFR), which is a heterodimer composed of an alpha subunit (GMRα) and a beta common subunit (βc). This binding initiates a cascade of intracellular signaling events that regulate cell proliferation, differentiation, and survival. The major signaling pathways activated by this compound include the JAK/STAT, MAPK, and PI3K/Akt pathways.[2]
Caption: this compound (GM-CSF) signaling pathway.
Conclusion
This compound is a complex glycoprotein whose biological activity is intrinsically linked to its molecular weight and structure. The inherent heterogeneity due to glycosylation necessitates a comprehensive analytical approach for its characterization. The methodologies and data presented in this guide provide a framework for researchers, scientists, and drug development professionals to understand and evaluate the critical quality attributes of this compound, ensuring its safety and efficacy in therapeutic applications.
References
Regramostim (Mammalian-Derived GM-CSF): A Technical Guide for Researchers and Drug Development Professionals
An In-depth Overview of the Core Biology, Preclinical and Clinical Research
Regramostim, a recombinant human granulocyte-macrophage colony-stimulating factor (GM-CSF) produced in mammalian cells, is a key cytokine that regulates the proliferation, differentiation, and function of myeloid cells. Its unique biological activities have led to its investigation and use in a variety of clinical settings, from ameliorating chemotherapy-induced neutropenia to novel applications in immunotherapy and rare diseases. This technical guide provides a comprehensive overview of this compound, focusing on its core mechanism of action, quantitative data from key studies, and detailed experimental protocols for its investigation.
Mechanism of Action and Signaling Pathways
Granulocyte-macrophage colony-stimulating factor (GM-CSF) exerts its pleiotropic effects by binding to a high-affinity cell surface receptor complex. This receptor is a heterodimer composed of a ligand-specific α subunit (GMRα or CD116) and a common β subunit (βc or CD131), which is also shared by the receptors for interleukin-3 (IL-3) and interleukin-5 (IL-5)[1]. The binding of GM-CSF to its receptor initiates a cascade of intracellular signaling events that are crucial for its biological functions.
The GM-CSF receptor itself lacks intrinsic kinase activity. Upon ligand binding, the receptor undergoes a conformational change, leading to the activation of the associated Janus kinase 2 (JAK2). Activated JAK2 then phosphorylates tyrosine residues on the cytoplasmic tail of the βc subunit, creating docking sites for various signaling proteins. This initiates three major downstream signaling pathways: the JAK/STAT, Ras/MAPK, and PI3K/Akt pathways[1][2][3].
JAK/STAT Pathway
The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is a primary signaling cascade activated by GM-CSF. Phosphorylated tyrosine residues on the βc subunit recruit Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT5. JAK2 then phosphorylates the recruited STAT5 proteins, which subsequently dimerize and translocate to the nucleus. In the nucleus, STAT5 dimers bind to specific DNA sequences in the promoter regions of target genes, regulating the transcription of genes involved in cell proliferation, differentiation, and survival[1][3].
Ras/MAPK Pathway
The Ras/Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling route activated by GM-CSF. Upon receptor activation, adaptor proteins such as Grb2 and Shc are recruited to the phosphorylated βc subunit. These adaptors, in turn, activate the Ras small GTPase. Activated Ras initiates a phosphorylation cascade involving Raf, MEK (MAPK/ERK kinase), and ERK (extracellular signal-regulated kinase). Phosphorylated ERK translocates to the nucleus and activates transcription factors that regulate genes involved in cell proliferation and differentiation[1][4].
PI3K/Akt Pathway
The Phosphoinositide 3-Kinase (PI3K)/Akt pathway is primarily associated with cell survival and inhibition of apoptosis. Following GM-CSF receptor activation, the p85 regulatory subunit of PI3K is recruited to the receptor complex, leading to the activation of the p110 catalytic subunit. Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt (also known as Protein Kinase B). Activated Akt then phosphorylates a variety of downstream targets that promote cell survival by inhibiting pro-apoptotic proteins[2][3].
Forms of Recombinant Human GM-CSF
Several recombinant human GM-CSF (rhuGM-CSF) products have been developed for clinical use, each produced in a different expression system. These differences in manufacturing result in variations in glycosylation, which can impact their pharmacokinetic properties and biological activities. It is important to note that these products are not interchangeable[5].
-
This compound: Produced in mammalian Chinese Hamster Ovary (CHO) cells, resulting in a glycosylation pattern that closely resembles native human GM-CSF.
-
Sargramostim: Produced in yeast (Saccharomyces cerevisiae). It is also glycosylated, but the pattern of glycosylation differs from the native protein[5].
-
Molgramostim: Produced in bacteria (Escherichia coli) and is non-glycosylated[5].
The glycosylation of this compound and sargramostim is believed to contribute to a longer half-life and potentially reduced immunogenicity compared to the non-glycosylated molgramostim[6].
Quantitative Data from Preclinical and Clinical Research
The clinical utility of GM-CSF has been evaluated in various contexts, primarily focusing on its role in hematopoiesis and immune modulation. The following tables summarize key quantitative data from representative studies. While much of the recent literature focuses on sargramostim and molgramostim, the findings are highly relevant to the biological activities of this compound.
Acute Myeloid Leukemia (AML)
GM-CSF is used to accelerate neutrophil recovery after chemotherapy in AML patients, thereby reducing the risk of infection.
| Indication | Study Design | Treatment | Key Quantitative Outcomes | Reference |
| AML in Older Adults (>55 years) | Randomized, Placebo-Controlled, Phase III | Sargramostim (250 µg/m²/day) vs. Placebo | Neutrophil Recovery to >500/mm³: Median of 13 days (Sargramostim) vs. 17 days (Placebo) | --INVALID-LINK-- |
| Incidence of Severe Infection: Reduced in the sargramostim group. | ||||
| High-Risk AML | Randomized Pilot Study | Molgramostim + Chemotherapy vs. Chemotherapy alone | No significant difference in fatal complications or treatment outcome. | [7] |
| Prolonged reduction in the relative number of myeloid (CD33-positive) marrow cells in the molgramostim group. | [7] |
Autoimmune Pulmonary Alveolar Proteinosis (aPAP)
Inhaled GM-CSF has emerged as a promising therapy for aPAP, a rare lung disease characterized by the accumulation of surfactant in the alveoli due to anti-GM-CSF autoantibodies.
| Indication | Study Design | Treatment | Key Quantitative Outcomes | Reference |
| Autoimmune PAP | Phase 3, Randomized, Double-Blind, Placebo-Controlled (IMPALA-2 Trial) | Inhaled Molgramostim (300 µ g/day ) vs. Placebo | Change in DLCO from baseline to week 24: +9.8 percentage points (Molgramostim) vs. +3.8 percentage points (Placebo); p<0.001 | [8] |
| Change in DLCO from baseline to week 48: +11.6 percentage points (Molgramostim) vs. +4.7 percentage points (Placebo); p<0.001 | [8] | |||
| Change in SGRQ-T score at week 24: -11.5 points (Molgramostim) vs. -4.9 points (Placebo); p=0.007 | [8] | |||
| Autoimmune PAP | Phase 2, Randomized (PAGE Trial) | Inhaled Sargramostim (125 µg twice daily) vs. Placebo | Change in A-aDO2 from baseline: -4.50 mmHg (Sargramostim) vs. +0.17 mmHg (Placebo); p=0.02 | [9] |
Pharmacokinetics
The route of administration and glycosylation status significantly influence the pharmacokinetic profile of GM-CSF.
| Product | Route of Administration | Dose | Cmax | t½ (half-life) | Reference |
| Mammalian-derived GM-CSF (CHO-GM-CSF) | Intravenous | - | Highest peak serum concentrations | t1/2α: 20.0 min | [6] |
| Subcutaneous | - | Lower peak than IV, prolonged presence (>48h) | - | [6] | |
| Bacterial-derived GM-CSF (E. coli-GM-CSF) | Intravenous | - | High peak serum concentrations | t1/2α: 7.8 min | [6] |
| Subcutaneous | - | Higher peak than CHO-GM-CSF, faster elimination (16-20h) | - | [6] |
Experimental Protocols
Investigating the biological effects of this compound often involves in vitro and ex vivo assays. The following are detailed methodologies for two key experiments.
Generation of Bone Marrow-Derived Macrophages (BMDMs)
This protocol describes the differentiation of murine bone marrow progenitor cells into macrophages using GM-CSF.
Materials:
-
6- to 10-week-old mice
-
RPMI-1640 medium with L-glutamine
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Recombinant murine GM-CSF (20 ng/mL final concentration)
-
Non-tissue culture treated Petri dishes (100 mm)
-
ACK lysis buffer
-
Flow cytometry antibodies (e.g., anti-CD11b, anti-F4/80)
Procedure:
-
Isolation of Bone Marrow: Euthanize mice and sterilize the hind legs with 70% ethanol. Dissect the femurs and tibias, removing all muscle and connective tissue.
-
Cell Flushing: Cut the ends of the bones and flush the marrow with RPMI-1640 using a 27-gauge needle and syringe into a sterile 50 mL conical tube. Create a single-cell suspension by gently pipetting up and down.
-
Red Blood Cell Lysis: Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in ACK lysis buffer for 5 minutes at room temperature. Quench the lysis by adding an excess of complete RPMI-1640 medium.
-
Cell Plating: Centrifuge the cells again, resuspend in complete RPMI-1640 medium (containing 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL GM-CSF), and count the viable cells. Plate the cells at a density of 2 x 10^6 cells per 100 mm Petri dish in 10 mL of medium.
-
Differentiation: Incubate the cells at 37°C in a 5% CO₂ incubator. On day 3, add 5 mL of fresh complete medium with GM-CSF to each dish.
-
Harvesting Macrophages: On day 7, the adherent cells are differentiated macrophages. To harvest, wash the plates with cold PBS, then add cold PBS with 5 mM EDTA and incubate on ice for 10-15 minutes. Detach the cells by gentle scraping.
-
Quality Control: The purity of the macrophage population should be assessed by flow cytometry. Differentiated macrophages are typically characterized as being positive for CD11b and F4/80[10][11][12][13].
TF-1 Cell Proliferation Assay
The TF-1 cell line is a human erythroleukemia cell line that is dependent on GM-CSF for proliferation and is commonly used to assess the biological activity of GM-CSF.
Materials:
-
TF-1 cell line
-
RPMI-1640 medium with L-glutamine
-
Fetal Bovine Serum (FBS)
-
Recombinant human GM-CSF (for routine culture)
-
This compound (test article)
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., MTT, WST-1, or Resazurin)
-
Plate reader
Procedure:
-
Cell Culture: Maintain TF-1 cells in RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 ng/mL of recombinant human GM-CSF.
-
Cell Preparation: Prior to the assay, wash the TF-1 cells three times with serum-free RPMI-1640 to remove any residual growth factors. Resuspend the cells in assay medium (RPMI-1640 with 10% FBS but without GM-CSF).
-
Cell Plating: Seed the cells into a 96-well plate at a density of 1 x 10⁴ to 2 x 10⁴ cells per well in 50 µL of assay medium.
-
Treatment: Prepare serial dilutions of a this compound standard and the test sample. Add 50 µL of each dilution to the appropriate wells. Include a negative control (medium only) and a positive control (a known concentration of GM-CSF that gives maximal proliferation).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
Proliferation Measurement: Add the cell proliferation reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Subtract the background absorbance/fluorescence (wells with medium only). Plot the absorbance/fluorescence values against the log of the this compound concentration. Fit the data to a four-parameter logistic (sigmoidal) curve to determine the EC₅₀ (the concentration that induces 50% of the maximal response)[14][15]. The bioactivity of the test sample can be compared to that of a reference standard.
Conclusion
This compound, as a mammalian-derived form of GM-CSF, represents a significant tool in both clinical practice and research. Its ability to stimulate the production and function of myeloid cells through the activation of well-defined signaling pathways provides a strong rationale for its use in various therapeutic areas. The quantitative data from clinical trials, particularly with closely related molecules like sargramostim and molgramostim, underscore its potential to improve patient outcomes in conditions such as AML and aPAP. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the nuanced biological effects of this compound and to develop novel therapeutic applications. As our understanding of the complex interplay of cytokines in health and disease continues to evolve, the targeted application of agents like this compound will undoubtedly remain a key area of scientific and clinical interest.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. GM-CSF Signalling Boosts Dramatically IL-1Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Differential Utilization of Ras Signaling Pathways by Macrophage Colony-Stimulating Factor (CSF) and Granulocyte-Macrophage CSF Receptors during Macrophage Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sargramostim (rhu GM-CSF) as Cancer Therapy (Systematic Review) and An Immunomodulator. A Drug Before Its Time? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative pharmacokinetics of single-dose administration of mammalian and bacterially-derived recombinant human granulocyte-macrophage colony-stimulating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Priming and treatment with molgramostim (rhGM-CSF) in adult high-risk acute myeloid leukemia during induction chemotherapy: a prospective, randomized pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase 3 Trial of Inhaled Molgramostim in Autoimmune Pulmonary Alveolar Proteinosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacotherapy for Autoimmune Pulmonary Alveolar Proteinosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Mouse Bone Marrow Cell Isolation and Macrophage Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. clyte.tech [clyte.tech]
- 15. EC50 analysis - Alsford Lab [blogs.lshtm.ac.uk]
The Biological Activity of Regramostim: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Regramostim is a recombinant human Granulocyte-Macrophage Colony-Stimulating Factor (rhu GM-CSF) produced in mammalian Chinese Hamster Ovary (CHO) cells.[1] As a cytokine and hematopoietic growth factor, its primary role is to stimulate the proliferation, differentiation, and activation of myeloid lineage cells.[2][3]
This compound is part of a class of therapeutic proteins that includes sargramostim (yeast-derived) and molgramostim (bacterial-derived).[1] The expression system is a critical determinant of the final molecule's characteristics; the mammalian-derived nature of this compound results in a glycosylation pattern that influences its pharmacokinetic profile, biological activity, and safety.[1] While studied, this compound is not commercially available.[1] The principal, well-documented activities of GM-CSFs like this compound involve accelerating myeloid reconstitution post-chemotherapy and modulating both innate and adaptive immune responses.[1][4]
Mechanism of Action
Receptor Binding and Activation
The biological effects of this compound are initiated by its binding to the high-affinity GM-CSF receptor complex on the surface of target cells, primarily hematopoietic progenitors.[4] This receptor is a heterodimer composed of a unique alpha subunit (GM-CSFRα or CD116), which is responsible for ligand binding, and a common beta subunit (βc or CD131), which is crucial for signal transduction and is also shared by the receptors for interleukin-3 (IL-3) and interleukin-5 (IL-5).[4]
Binding of this compound to the alpha subunit induces a conformational change, leading to the formation of a high-affinity receptor complex that includes the beta subunit. This event triggers the activation of intracellular signaling cascades.
Intracellular Signaling Pathways
Upon receptor activation, a network of intracellular signaling pathways is engaged, leading to the diverse biological effects of this compound. The three primary pathways are the JAK/STAT, MAPK, and PI3K/AKT cascades.[4]
-
JAK/STAT Pathway: The Janus Kinase/Signal Transducer and Activator of Transcription pathway is a critical signaling route for many cytokines. Upon receptor dimerization, Janus Kinase 2 (JAK2) molecules associated with the receptor's cytoplasmic domains become activated through trans-phosphorylation.[5] Activated JAK2 then phosphorylates specific tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT1 and STAT3.[5][6] Once phosphorylated, STAT proteins dimerize, translocate to the nucleus, and act as transcription factors to regulate the expression of genes involved in cell proliferation, differentiation, and survival.[7][8]
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including the Ras-Raf-MEK-ERK cascade, is also activated by GM-CSF receptor engagement. This pathway plays a significant role in transmitting signals from the cell surface to the nucleus to control fundamental cellular processes like proliferation and differentiation.[8][9]
-
PI3K/AKT Pathway: The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a major signaling axis that promotes cell survival and inhibits apoptosis. Activation of this pathway downstream of the GM-CSF receptor contributes to the survival of myeloid progenitor cells and mature effector cells.[8][9]
Core Biological Activities
Hematopoietic Effects
This compound's primary therapeutic application is based on its ability to stimulate hematopoiesis. It drives the proliferation and differentiation of hematopoietic progenitor cells into mature granulocytes (neutrophils, eosinophils) and monocytes/macrophages.[2][5] This action is particularly crucial in clinical settings where the bone marrow's capacity to produce these cells is compromised, such as after myelosuppressive chemotherapy or bone marrow transplantation.[2][4]
| Clinical Application | Key Outcome Metric | Representative Result with GM-CSF |
| Chemotherapy-Induced Neutropenia | Time to Neutrophil Recovery | Shortens the duration of severe neutropenia (Absolute Neutrophil Count < 500/µL).[2][10] |
| Bone Marrow Transplantation | Myeloid Reconstitution | Accelerates recovery of myeloid cells, reducing infection risk.[2] |
| Graft Failure | Neutrophil Recovery | Can induce neutrophil recovery in cases of delayed or failed engraftment.[2] |
Immunomodulatory Functions
Beyond its role in hematopoiesis, this compound is a potent modulator of the immune system, bridging innate and adaptive immunity.[1] It enhances the function of mature myeloid cells, which are critical for host defense.[1][3]
-
Macrophage and Dendritic Cell Activation: GM-CSF stimulates the maturation and function of macrophages and dendritic cells, which are professional antigen-presenting cells (APCs).[1][4] This leads to enhanced antigen presentation to T-cells, a critical step in initiating an adaptive immune response.
-
Enhanced Microbicidal Activity: In vitro studies have demonstrated that GM-CSF enhances the ability of neutrophils and macrophages to phagocytose and destroy pathogens, including bacteria and fungi.[11]
-
Reversal of Immune Suppression: In conditions like sepsis, where monocyte function can be suppressed (indicated by reduced HLA-DR expression), GM-CSF has been shown to restore their functional capacity.[1]
| Immunomodulatory Effect | Assay | Representative Result |
| Macrophage Activation | Phagocytosis Assay | Increases uptake of pathogens or particles.[11] |
| Dendritic Cell Maturation | Flow Cytometry | Upregulation of co-stimulatory molecules (e.g., CD80, CD86). |
| Monocyte Function | HLA-DR Expression | Reverses sepsis-induced downregulation of monocyte HLA-DR.[1] |
Key Experimental Data and Protocols
In Vitro Assays
4.1.1 Myeloid Progenitor Proliferation Assay
This assay quantifies the ability of this compound to stimulate the proliferation of GM-CSF-dependent cells.
Detailed Methodology:
-
Cell Line: The human erythroblast cell line TF-1 is commonly used as its proliferation is dependent on GM-CSF.[12][13]
-
Cell Preparation: TF-1 cells are washed to remove any residual growth factors and resuspended in a serum-free or low-serum medium.
-
Assay Setup: Cells are seeded into a 96-well microplate at a defined density (e.g., 5 x 10^4 cells/well).
-
Treatment: A serial dilution of a this compound reference standard and test samples is added to the wells.
-
Incubation: The plate is incubated for a period of 48 to 72 hours at 37°C in a 5% CO2 incubator.[14]
-
Readout: Cell proliferation is measured using a viability reagent such as Resazurin or by quantifying BrdU incorporation during DNA synthesis.[12][13] The resulting dose-response curve is used to determine the potency (e.g., ED50) of the this compound sample.
4.1.2 Macrophage Phagocytosis Assay
This assay assesses the effect of this compound on the phagocytic capacity of macrophages.
Detailed Methodology:
-
Macrophage Preparation: Human CD14+ monocytes are isolated from peripheral blood mononuclear cells (PBMCs) and cultured with M-CSF or GM-CSF to differentiate them into macrophages.[15] Alternatively, a macrophage-like cell line can be used.
-
Cell Plating: Differentiated macrophages are seeded onto glass coverslips in a multi-well plate and allowed to adhere.[16]
-
Treatment: Cells are treated with this compound or a control medium for a specified period (e.g., 24-48 hours) to induce activation.
-
Phagocytosis Induction: Fluorescently labeled particles (e.g., FITC-latex beads, pHrodo-labeled E. coli bioparticles) are added to the wells at a specific particle-to-cell ratio (e.g., 10:1).[11][15][16]
-
Incubation: The co-culture is incubated for 1-2 hours to allow for phagocytosis.[16]
-
Washing: Non-internalized particles are removed by washing the cells with ice-cold PBS.[16]
-
Analysis: Phagocytic activity is quantified. This can be done by:
In Vivo Models
4.2.1 Chemotherapy-Induced Neutropenia Model
This model is used to evaluate the efficacy of this compound in accelerating neutrophil recovery in vivo.
Detailed Methodology:
-
Animal Model: C57BL/6 mice are commonly used.
-
Induction of Neutropenia: Mice are treated with a myelosuppressive chemotherapeutic agent, such as cyclophosphamide (B585) (e.g., 150-200 mg/kg, intraperitoneal injection) or 5-fluorouracil (B62378) (5-FU).[17]
-
Treatment: Following chemotherapy, mice are administered daily subcutaneous injections of this compound (or a murine GM-CSF surrogate) or a vehicle control. A typical dose might range from 5-10 mcg/kg/day.[2]
-
Monitoring: Peripheral blood is collected from the tail vein at regular intervals (e.g., every 2-3 days).
-
Analysis: Complete blood counts (CBCs) with differentials are performed to determine the Absolute Neutrophil Count (ANC). The time to neutrophil nadir (lowest point) and the kinetics of recovery to baseline levels are compared between the this compound-treated and control groups.
Summary and Future Directions
This compound, a mammalian-expressed rhu GM-CSF, exhibits pleiotropic biological activities centered on myeloid cell proliferation, differentiation, and activation.[1][2] Its mechanism of action, mediated through the GM-CSF receptor and subsequent activation of the JAK/STAT, MAPK, and PI3K/AKT signaling pathways, provides a foundation for its use in accelerating hematopoietic recovery and as a broad-acting immunomodulator.[4] The detailed experimental protocols for assessing its potency and function are crucial for drug development and quality control.
While its primary application has been in mitigating neutropenia, the immunomodulatory properties of GM-CSF are being explored in various other contexts, including as a vaccine adjuvant and in combination with cancer immunotherapies.[1][4] Future research will likely continue to investigate the nuanced roles of GM-CSF signaling in different disease states and the therapeutic potential of modulating this critical cytokine pathway.
References
- 1. Sargramostim (rhu GM-CSF) as Cancer Therapy (Systematic Review) and An Immunomodulator. A Drug Before Its Time? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sargramostim - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. Recombinant human granulocyte macrophage-colony stimulating factor expressed in yeast (sargramostim): A potential ally to combat serious infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Sargramostim? [synapse.patsnap.com]
- 5. Sargramostim - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Signaling pathways in macrophages: molecular mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies [frontiersin.org]
- 8. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. G-CSF and GM-CSF in Neutropenia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of phagocytic activity of cultured macrophages using fluorescence microscopy and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. instaCELL® GM-CSF Potency Assay Kit [accellerate.me]
- 13. Biologic Effects of Anti-Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) Antibody Formation in Patients Treated with GM-CSF (Sargramostim) as Adjuvant Therapy of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Colony-forming cell proliferation: a rapid and sensitive assay system for murine granulocyte and macrophage colony-stimulating factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. criver.com [criver.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. jitc.bmj.com [jitc.bmj.com]
An In-Depth Technical Guide to the Regramostim Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the molecular signaling pathways activated by regramostim, a recombinant human granulocyte-macrophage colony-stimulating factor (GM-CSF). It details the receptor activation mechanism, the principal downstream signaling cascades, and the resulting cellular outcomes. This guide is intended to serve as a resource for professionals engaged in research and development in hematology, immunology, and oncology.
Introduction to this compound (rhGM-CSF)
This compound is a mammalian-derived recombinant form of human granulocyte-macrophage colony-stimulating factor (GM-CSF).[1] It is a hematopoietic growth factor that plays a crucial role in myelopoiesis, the process of generating myeloid lineage cells.[2] Therapeutically, it is used to stimulate the proliferation and differentiation of hematopoietic progenitor cells, leading to an increased production of neutrophils, eosinophils, monocytes, and macrophages.[2][3] Its primary mechanism of action is initiated by binding to the high-affinity GM-CSF receptor on the surface of target cells, triggering a network of intracellular signaling pathways that govern cell fate.[4][5]
The GM-CSF Receptor Complex: Structure and Activation
The signaling process begins with the interaction of this compound with its specific cell surface receptor.
-
Receptor Structure: The high-affinity GM-CSF receptor is a heterodimeric complex composed of a ligand-specific alpha subunit (GMRα, also known as CSF2RA or CD116) and a common beta subunit (βc, or CSF2RB).[4][6] The GMRα subunit is responsible for binding GM-CSF with low affinity, while the βc subunit is essential for signal transduction and is shared with the receptors for Interleukin-3 (IL-3) and Interleukin-5 (IL-5).[3]
-
Mechanism of Activation: this compound binding to the GMRα subunit induces its association with the βc subunit.[7] This dimerization is the critical first step in signal initiation. This event triggers a conformational change that leads to the trans-phosphorylation and activation of the Janus kinase 2 (JAK2) protein, which is non-covalently associated with the intracellular domain of the βc subunit.[8] The GM-CSF receptor itself lacks intrinsic kinase activity.[4] Activated JAK2 then phosphorylates multiple tyrosine residues on the cytoplasmic tail of the βc subunit, creating docking sites for various downstream signaling molecules containing Src Homology 2 (SH2) domains.[4][6]
Core Intracellular Signaling Cascades
The phosphorylation of the receptor complex initiates three primary signaling pathways that are central to the biological effects of this compound: the JAK/STAT, Ras/MAPK, and PI3K/Akt pathways.[2]
The JAK/STAT pathway provides a direct route for signals to travel from the cell surface to the nucleus to modulate gene expression.
-
Activation: Following JAK2 activation, Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT5 (both STAT5a and STAT5b), are recruited to the phosphorylated tyrosine residues on the βc subunit.[3][5][9]
-
Signal Transduction: Recruited STAT5 proteins are themselves phosphorylated by JAK2.[10]
-
Nuclear Translocation: Phosphorylated STAT5 proteins dissociate from the receptor, form homodimers, and translocate into the nucleus.[11]
-
Gene Regulation: In the nucleus, STAT5 dimers bind to specific DNA sequences in the promoter regions of target genes, activating the transcription of genes critical for cell survival, proliferation, and differentiation, such as PIM1 and Cyclin D1.[3]
This pathway is a critical regulator of cell proliferation and is robustly activated by this compound.
-
Activation: The adaptor protein Shc binds to the phosphorylated Tyr577 residue on the βc subunit, becoming phosphorylated itself.[7] This recruits another adaptor, Grb2, which is complexed with the Son of Sevenless (SOS) guanine (B1146940) nucleotide exchange factor.[3]
-
Signal Transduction: The Grb2-SOS complex activates the membrane-bound G-protein Ras by promoting the exchange of GDP for GTP.[12]
-
Kinase Cascade: Activated Ras initiates a downstream phosphorylation cascade, sequentially activating Raf, MEK (MAPK/ERK Kinase), and finally ERK (Extracellular signal-Regulated Kinase), a member of the Mitogen-Activated Protein Kinase (MAPK) family.[3]
-
Gene Regulation: Activated ERK translocates to the nucleus, where it phosphorylates and activates transcription factors that drive the expression of genes involved in cell cycle progression and proliferation.
The PI3K/Akt pathway is the primary mediator of the pro-survival effects of this compound, protecting myeloid cells from apoptosis.
-
Activation: The p85 regulatory subunit of Phosphatidylinositol 3-kinase (PI3K) is recruited to the activated receptor complex.[4][8] Another mechanism involves the recruitment of the adapter protein 14-3-3 to a phosphorylated serine residue (Ser585) on the βc chain, which also leads to PI3K activation.[7]
-
Signal Transduction: Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[13]
-
Akt Activation: PIP3 acts as a second messenger, recruiting Akt (also known as Protein Kinase B) to the cell membrane, where it is phosphorylated and activated by other kinases.[14]
-
Anti-Apoptotic Effects: Activated Akt phosphorylates a range of downstream targets that inhibit apoptosis. This includes the inactivation of pro-apoptotic proteins (like BAD) and the activation of transcription factors (like NF-κB) that promote the expression of anti-apoptotic genes such as Bcl-xL.[3][8]
Quantitative Analysis of Pathway Activation
The activation of these signaling pathways can be quantified to assess the potency and kinetics of this compound's effects. The following tables provide illustrative examples of data typically generated in such analyses.
Table 1: Time-Course of Key Protein Phosphorylation in Myeloid Progenitor Cells (Illustrative Data)
| Time Post-Stimulation (minutes) | p-JAK2 (Fold Change vs. T=0) | p-STAT5 (Fold Change vs. T=0) | p-ERK (Fold Change vs. T=0) | p-Akt (Fold Change vs. T=0) |
| 0 | 1.0 | 1.0 | 1.0 | 1.0 |
| 5 | 8.5 | 12.1 | 9.8 | 7.3 |
| 15 | 6.2 | 9.5 | 11.4 | 8.9 |
| 30 | 3.1 | 4.7 | 6.5 | 5.1 |
| 60 | 1.5 | 2.0 | 2.8 | 2.2 |
Table 2: Target Gene Expression Changes After 4-Hour this compound Treatment (Illustrative Data)
| Target Gene | Biological Function | Fold Change in mRNA Expression (vs. Control) |
| PIM1 | Serine/Threonine Kinase (Proliferation, Survival) | 15.2 |
| CYCLIN D1 | Cell Cycle Progression | 8.9 |
| BCL2L1 (Bcl-xL) | Anti-Apoptosis | 11.5 |
| FOS | Transcription Factor (Proliferation) | 25.0 |
Key Experimental Methodologies
Validating and quantifying the effects of this compound on its signaling pathway requires specific molecular and cellular biology techniques. Detailed protocols are often publication- or laboratory-specific, but the core methodologies are standardized.
This technique is used to detect and quantify the phosphorylation status of key signaling proteins.
-
Methodology Outline:
-
Cell Treatment: Culture target cells (e.g., TF-1 cells) and starve of growth factors. Stimulate with this compound for various time points.
-
Lysis: Immediately lyse cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate protein lysates by molecular weight on a polyacrylamide gel.
-
Membrane Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies specific for the phosphorylated form of the protein of interest (e.g., anti-p-STAT5). Subsequently, probe with a primary antibody for the total protein as a loading control.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection on an imaging system.
-
Analysis: Quantify band density and normalize the phosphorylated protein signal to the total protein signal.
-
qPCR is employed to measure the change in the expression of downstream target genes.
-
Methodology Outline:
-
Cell Treatment: Stimulate cells with this compound for a defined period (e.g., 2-6 hours).
-
RNA Extraction: Isolate total RNA from cells using a column-based kit or TRIzol reagent. Assess RNA quality and quantity.
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA into complementary DNA (cDNA) using reverse transcriptase.
-
qPCR Reaction: Set up qPCR reactions using cDNA, gene-specific primers (e.g., for PIM1), and a fluorescent DNA-binding dye like SYBR Green.
-
Data Acquisition: Run the reaction on a real-time PCR cycler.
-
Analysis: Calculate the relative gene expression using the delta-delta Ct (ΔΔCt) method, normalizing to a stable housekeeping gene (e.g., GAPDH or ACTB).
-
Conclusion and Therapeutic Implications
The this compound signaling pathway is a highly regulated network that translates an extracellular stimulus into precise cellular responses essential for myelopoiesis and immune function. By activating the JAK/STAT, Ras/MAPK, and PI3K/Akt pathways, this compound effectively promotes the proliferation, differentiation, and survival of myeloid progenitor cells and enhances the functional activity of mature myeloid cells.[3][4][8] A thorough understanding of this intricate signaling network is critical for drug development professionals aiming to harness its therapeutic potential in neutropenia, bone marrow transplantation, and as an immunomodulatory agent in cancer vaccines and therapies.[2][15]
References
- 1. Sargramostim (rhu GM-CSF) as Cancer Therapy (Systematic Review) and An Immunomodulator. A Drug Before Its Time? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Sargramostim? [synapse.patsnap.com]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. The granulocyte-macrophage colony-stimulating factor receptor: linking its structure to cell signaling and its role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sargramostim - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Granulocyte-macrophage colony-stimulating factor receptor - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Reactome | Downstream signal transduction [reactome.org]
- 14. Reactome | PI3K/AKT activation [reactome.org]
- 15. Frontiers | Sargramostim (rhu GM-CSF) as Cancer Therapy (Systematic Review) and An Immunomodulator. A Drug Before Its Time? [frontiersin.org]
The Intricate Dance of Sugars: How Glycosylation Modulates Regramostim Activity
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Regramostim, a recombinant human granulocyte-macrophage colony-stimulating factor (GM-CSF), is a critical therapeutic glycoprotein (B1211001) that stimulates the proliferation and differentiation of hematopoietic progenitor cells. Its clinical efficacy is profoundly influenced by post-translational modifications, most notably glycosylation. The presence, type, and location of glycan chains on the protein backbone can significantly alter its pharmacokinetic and pharmacodynamic properties, including receptor binding, biological activity, and in vivo stability. This technical guide provides a comprehensive overview of the function of glycosylation on this compound activity, intended for researchers, scientists, and drug development professionals. We delve into the quantitative effects of glycosylation on receptor affinity and cellular responses, provide detailed experimental protocols for assessing these activities, and present visual representations of the key signaling pathways involved.
Introduction to this compound and Glycosylation
This compound is a 127-amino acid glycoprotein that plays a pivotal role in the hematopoietic system by stimulating the production of granulocytes and macrophages from bone marrow precursor cells. It is used clinically to treat neutropenia in patients undergoing chemotherapy or bone marrow transplantation.[1] Unlike its non-glycosylated counterpart, molgramostim (produced in E. coli), this compound is produced in mammalian cell lines, typically Chinese Hamster Ovary (CHO) cells, which results in a heterogeneous mixture of glycoforms.[1][2]
Human GM-CSF has two potential N-linked glycosylation sites at asparagine residues Asn27 and Asn37, and potential O-linked glycosylation sites at serine and threonine residues in the N-terminal region.[1] The complex carbohydrate structures attached at these sites can influence the protein's folding, solubility, and resistance to proteolysis, thereby impacting its overall therapeutic performance.[3]
Quantitative Impact of Glycosylation on this compound Activity
The degree and nature of glycosylation have a demonstrable effect on the biological activity of GM-CSF. Variations in glycosylation can lead to differences in receptor binding affinity and the potency of downstream cellular responses. The following tables summarize key quantitative data from comparative studies of different GM-CSF glycoforms.
Table 1: Effect of Glycosylation on GM-CSF Receptor Binding Affinity
| GM-CSF Form | Dissociation Constant (KD) | Source |
| Heavily Glycosylated (human lymphocyte-derived) | 820 pM | [4] |
| Less Heavily Glycosylated (human lymphocyte-derived) | 78 pM | [4] |
| Non-glycosylated (E. coli-derived) | 30 pM | [4] |
Table 2: Influence of Glycosylation on the Biological Activity of GM-CSF
| GM-CSF Form | Specific Activity (units/mg) in AML 193 Cell Proliferation Assay | Source |
| Heavily Glycosylated (human lymphocyte-derived) | 1 x 108 | [4] |
| Non-glycosylated (E. coli-derived) | 6 x 108 | [4] |
Key Signaling Pathways Activated by this compound
Upon binding to its receptor on the surface of target cells, this compound initiates a cascade of intracellular signaling events that ultimately lead to cell proliferation, differentiation, and survival. The GM-CSF receptor is a heterodimer composed of an alpha (α) subunit and a beta (β) subunit. Glycosylation of both the ligand and the receptor subunits is crucial for high-affinity binding and subsequent signal transduction.[5][6] The primary signaling pathways activated by this compound are the JAK/STAT, PI3K/Akt, and Ras/MAPK pathways.
JAK/STAT Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a primary route for GM-CSF signaling.[7][8][9] Ligand binding induces receptor dimerization, bringing the associated JAK2 kinases into close proximity, leading to their trans-phosphorylation and activation. Activated JAK2 then phosphorylates tyrosine residues on the receptor's cytoplasmic tail, creating docking sites for STAT proteins (primarily STAT5).[4][5] STAT proteins are then phosphorylated by JAK2, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of genes involved in cell survival and proliferation.[4][7][8]
PI3K/Akt Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another critical signaling cascade activated by this compound, primarily promoting cell survival.[10][11] Upon receptor activation, the p85 regulatory subunit of PI3K is recruited to the phosphorylated receptor complex, leading to the activation of the p110 catalytic subunit.[12] Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt (also known as Protein Kinase B) to the plasma membrane, where it is phosphorylated and activated by PDK1 and mTORC2.[10][12] Activated Akt then phosphorylates a variety of downstream targets that inhibit apoptosis and promote cell survival.[10][13]
Ras/MAPK Pathway
The Ras/Mitogen-Activated Protein Kinase (MAPK) pathway is also activated by this compound and is involved in cell proliferation and differentiation.[5][14] Upon receptor activation, the adaptor protein Grb2 binds to the phosphorylated receptor, which in turn recruits the guanine (B1146940) nucleotide exchange factor Son of Sevenless (SOS). SOS activates the small G-protein Ras by promoting the exchange of GDP for GTP. Activated Ras then initiates a phosphorylation cascade involving Raf, MEK, and ERK (also known as MAPK).[2][15] Phosphorylated ERK translocates to the nucleus and activates transcription factors that regulate the expression of genes involved in cell cycle progression and proliferation.[15]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to assess the impact of glycosylation on this compound activity.
AML-193 Cell Proliferation Assay
This assay measures the ability of GM-CSF to stimulate the proliferation of the GM-CSF-dependent human myeloid leukemia cell line, AML-193.[16][17][18]
Materials:
-
AML-193 cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Recombinant human GM-CSF (this compound) of varying glycoforms.
-
[3H]-thymidine or a non-radioactive proliferation assay kit (e.g., MTT, XTT).
-
96-well microtiter plates.
-
Liquid scintillation counter (for [3H]-thymidine) or microplate reader.
Procedure:
-
Culture AML-193 cells in complete medium supplemented with a maintenance concentration of GM-CSF.
-
Prior to the assay, wash the cells three times with cytokine-free medium to remove any residual growth factors.
-
Resuspend the cells in fresh medium at a concentration of 5 x 104 cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of the different GM-CSF glycoforms in complete medium.
-
Add 100 µL of the GM-CSF dilutions to the appropriate wells. Include a negative control (medium only) and a positive control (a known saturating concentration of a standard GM-CSF preparation).
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 48-72 hours.
-
For [3H]-thymidine incorporation:
-
Add 1 µCi of [3H]-thymidine to each well and incubate for an additional 16-18 hours.
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Measure the incorporated radioactivity using a liquid scintillation counter.
-
-
For non-radioactive assays, follow the manufacturer's instructions for the specific kit being used (e.g., add MTT reagent, incubate, and measure absorbance).
-
Plot the proliferation (e.g., counts per minute or absorbance) against the log of the GM-CSF concentration to determine the ED50 (the concentration that gives 50% of the maximal response) for each glycoform.
Neutrophil Superoxide (B77818) Anion Production Assay
This assay measures the ability of GM-CSF to prime or directly stimulate neutrophils to produce superoxide anions, a key function in the inflammatory response.[19][20][21]
Materials:
-
Freshly isolated human neutrophils.
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca2+ and Mg2+.
-
Cytochrome c.
-
Superoxide dismutase (SOD).
-
Stimulating agents (e.g., fMLP, PMA).
-
This compound glycoforms.
-
96-well microtiter plates.
-
Spectrophotometer capable of reading absorbance at 550 nm.
Procedure:
-
Isolate neutrophils from fresh human blood using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation and hypotonic lysis of red blood cells.
-
Resuspend the purified neutrophils in HBSS without Ca2+ and Mg2+ and count them. Adjust the cell concentration to 2 x 106 cells/mL in HBSS with Ca2+ and Mg2+.
-
To each well of a 96-well plate, add 50 µL of the neutrophil suspension.
-
For priming experiments, add 50 µL of different concentrations of the GM-CSF glycoforms and incubate for a specified time (e.g., 30-60 minutes) at 37°C. For direct stimulation, add the GM-CSF glycoforms just before the assay.
-
Prepare a reaction mixture containing cytochrome c (e.g., 1 mg/mL). For control wells to measure non-specific reduction, add SOD (e.g., 300 U/mL) to the reaction mixture.
-
Add 50 µL of the cytochrome c solution (with or without SOD) to each well.
-
Add 50 µL of a stimulating agent (e.g., fMLP) or buffer to the appropriate wells.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the change in absorbance at 550 nm over time (kinetic assay) or after a fixed incubation period (endpoint assay).
-
Calculate the amount of superoxide produced using the extinction coefficient for the reduction of cytochrome c (21.1 mM-1cm-1). The SOD-inhibitable portion of the cytochrome c reduction represents the superoxide anion production.
Analysis of this compound Glycosylation
Characterizing the glycan structures on different this compound preparations is essential for understanding structure-activity relationships. Mass spectrometry is a powerful tool for this purpose.[22][23][24]
Materials:
-
Purified this compound glycoforms.
-
Denaturing buffer (e.g., containing SDS and DTT).
-
PNGase F (Peptide-N-Glycosidase F) to release N-linked glycans.
-
Enzymes for O-glycan release (e.g., O-glycosidase).
-
Solid-phase extraction (SPE) cartridges (e.g., C18, graphitized carbon).
-
Fluorescent labeling reagents (e.g., 2-aminobenzamide).
-
Liquid chromatography system (e.g., HILIC-UPLC).
-
Mass spectrometer (e.g., MALDI-TOF, ESI-QTOF).
Procedure:
-
Glycan Release:
-
Denature the glycoprotein sample.
-
Release N-linked glycans by incubating with PNGase F.
-
Release O-linked glycans using appropriate enzymatic or chemical methods.
-
-
Purification and Labeling:
-
Separate the released glycans from the protein backbone using SPE.
-
Label the purified glycans with a fluorescent tag to enhance detection.
-
-
LC-MS Analysis:
-
Separate the labeled glycans using HILIC-UPLC.
-
Analyze the eluted glycans by mass spectrometry to determine their mass and fragmentation patterns.
-
-
Data Analysis:
-
Identify the glycan structures by comparing the obtained mass spectra with glycan databases.
-
Quantify the relative abundance of different glycoforms.
-
Conclusion
The glycosylation of this compound is a critical quality attribute that significantly influences its therapeutic activity. As demonstrated by the quantitative data, variations in glycan structure can modulate receptor binding and cellular responses. Heavily glycosylated forms may exhibit lower receptor affinity, yet glycosylation is essential for proper protein folding, stability, and in vivo half-life. A thorough understanding and characterization of the glycosylation profile of this compound are therefore paramount for ensuring consistent product quality and clinical efficacy. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers and drug development professionals working to optimize the production and clinical application of this important therapeutic glycoprotein. Future work focusing on the production of homogeneous glycoforms will be instrumental in elucidating the precise role of specific glycan structures on the multifaceted activities of this compound.
References
- 1. Synthesis of granulocyte–macrophage colony-stimulating factor as homogeneous glycoforms and early comparisons with yeast cell-derived material - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. criver.com [criver.com]
- 4. The molecular details of cytokine signaling via the JAK/STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Expression of murine and human granulocyte‐macrophage colony‐stimulating factors in S. cerevisiae: mutagenesis of the potential glycosylation sites. | The EMBO Journal [link.springer.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 9. A Reference Guide for Jak/STAT Signaling: R&D Systems [rndsystems.com]
- 10. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 11. Reactome | PI3K/AKT activation [reactome.org]
- 12. PI3K/AKT Signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. The PI3K/AKT signalling pathway in inflammation, cell death and glial scar formation after traumatic spinal cord injury: Mechanisms and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Differential Utilization of Ras Signaling Pathways by Macrophage Colony-Stimulating Factor (CSF) and Granulocyte-Macrophage CSF Receptors during Macrophage Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Activation of Raf/ERK1/2 MAP kinase pathway is involved in GM-CSF-induced proliferation and survival but not in erythropoietin-induced differentiation of TF-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Growth regulation of the AML-193 leukemic cell line: evidence for autocrine production of granulocyte-macrophage colony-stimulating factor (GM-CSF), and inhibition of GM-CSF-dependent cell proliferation by interleukin-1 (IL-1) and tumor necrosis factor (TNF alpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Regulation of granulocyte-macrophage colony-stimulating factor (GM-CSF) receptors in a GM-CSF-dependent human myeloid leukemia cell line (AML-193) by interleukin-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Superoxide anion production from human neutrophils measured with an improved kinetic and endpoint microassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Recombinant human granulocyte-macrophage colony-stimulating factor stimulates superoxide anion and hydrogen peroxide production in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Measurement of superoxide anion production using maximal rate of cytochrome (III) C reduction in phorbol ester stimulated neutrophils, immobilised to microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. aspariaglycomics.com [aspariaglycomics.com]
- 23. Glycoprotein N-glycan preparation for MS analysis | National Center for Functional Glycomics (NCFG) [research.bidmc.org]
- 24. Glycan analysis by simple manual MSn spectral matching - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Effect of Regramostim on Macrophage Polarization
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Regramostim, a recombinant human granulocyte-macrophage colony-stimulating factor (GM-CSF), is a potent modulator of myeloid cell function, critically influencing macrophage polarization. Macrophages, highly plastic immune cells, can adopt distinct functional phenotypes, broadly classified as pro-inflammatory M1 and anti-inflammatory/pro-repair M2 macrophages. The balance between these phenotypes is crucial in orchestrating immune responses in various pathological conditions, including cancer, infectious diseases, and tissue repair. This document provides a comprehensive overview of the molecular mechanisms through which this compound directs macrophage polarization, the key signaling pathways involved, quantitative changes in polarization markers, and detailed experimental protocols for studying these effects. The therapeutic implications of harnessing this compound to reprogram macrophage function are also discussed, offering insights for drug development and clinical applications.
Introduction to this compound and Macrophage Polarization
This compound is the non-proprietary name for recombinant human granulocyte-macrophage colony-stimulating factor (GM-CSF). It is a cytokine that stimulates the production of granulocytes and monocytes from bone marrow progenitor cells.[1][2] Monocytes subsequently differentiate into macrophages and dendritic cells upon migrating into tissues.[1]
Macrophage polarization is a process by which macrophages adopt distinct functional phenotypes in response to microenvironmental stimuli.[3][4] This spectrum of activation is conventionally simplified into two main states:
-
M1 (Classically Activated) Macrophages: These are pro-inflammatory macrophages, typically activated by microbial products like lipopolysaccharide (LPS) and the T-helper 1 (Th1) cytokine interferon-gamma (IFN-γ). They are characterized by the production of high levels of pro-inflammatory cytokines (e.g., TNF-α, IL-12, IL-23), reactive oxygen species (ROS), and are potent drivers of anti-microbial and anti-tumor immunity.[5][6]
-
M2 (Alternatively Activated) Macrophages: This group is more heterogeneous and is generally associated with anti-inflammatory responses, tissue repair, and immune regulation.[4] They are induced by cytokines such as IL-4, IL-13, and IL-10.
This compound (GM-CSF) is a key cytokine that influences this balance, primarily promoting the differentiation and activation of macrophages towards a pro-inflammatory, M1-like phenotype.[5] This has significant therapeutic implications for conditions where an M1-dominant response is beneficial.
Core Mechanism: this compound's Influence on Macrophage Phenotype
This compound exerts its effects by binding to a specific high-affinity receptor complex on the surface of myeloid cells, the GM-CSF receptor (GM-CSFR).[7] This receptor consists of an alpha (α) subunit and a beta (β) subunit, the latter of which is also shared by the receptors for IL-3 and IL-5.[8] The binding of this compound initiates a cascade of intracellular signaling events that ultimately dictate the macrophage's functional phenotype.
The primary outcome of this compound signaling in macrophages is the induction of an M1-like state. This is characterized by:
-
Enhanced Antigen Presentation: Increased expression of MHC class II molecules, improving their ability to activate T cells.[2]
-
Increased Phagocytic and Microbicidal Activity: Boosting the capacity of macrophages to engulf and destroy pathogens.[2][9]
-
Production of Pro-inflammatory Mediators: Upregulation of cytokines and chemokines that recruit and activate other immune cells.
While strongly associated with M1 polarization, the role of GM-CSF can be context-dependent. In wound healing, for instance, GM-CSF is crucial for both the initial inflammatory phase and the subsequent pro-repair activities of macrophages.[10]
Key Signaling Pathways Activated by this compound
The binding of this compound to its receptor triggers three principal signaling pathways that collaboratively shape the macrophage's response.[8][11]
The JAK/STAT Pathway
This is the primary signaling cascade activated by this compound. The interaction between this compound and its receptor leads to the activation of Janus kinase 2 (JAK2).[8][12] JAK2 then phosphorylates key tyrosine residues on the receptor's cytoplasmic tail, creating docking sites for Signal Transducer and Activator of Transcription 5 (STAT5).[1][8] Phosphorylated STAT5 dimerizes, translocates to the nucleus, and binds to specific DNA sequences to promote the transcription of M1-associated genes.[13] STAT5 activation is robustly induced by GM-CSF and is considered a central driver of the pro-inflammatory and immune-stimulatory functions of macrophages.[13][14]
The PI3K/Akt Pathway
This compound also activates the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[8] This pathway is crucial for promoting cell survival, proliferation, and metabolism.[15][16] In macrophages, the PI3K/Akt pathway can influence polarization by integrating signals from various receptors.[16][[“]] While sometimes associated with M2 polarization, its activation by GM-CSF contributes to the overall robust activation state and survival of the pro-inflammatory macrophage. It plays a multifaceted role, regulating phagocytosis and downstream activation of other key transcription factors.[15]
The NF-κB Pathway
Nuclear Factor-kappa B (NF-κB) is a master transcription factor for inflammatory responses and is a hallmark of M1 macrophage activation.[18][19] this compound can also lead to the activation of the NF-κB pathway. This typically involves the degradation of the inhibitor of κB (IκB), allowing NF-κB dimers (commonly p65/p50) to translocate to the nucleus.[18] In the nucleus, NF-κB drives the transcription of a wide array of pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6, thus solidifying the M1 phenotype. The dynamics of NF-κB activation can be stimulus-specific, influencing the subsequent gene expression program.[20][21]
Quantitative Data on Macrophage Polarization Markers
The polarization state of macrophages is defined by the expression of specific cell surface markers, the secretion of cytokines, and the activity of key enzymes. This compound (GM-CSF) treatment generally leads to the upregulation of M1 markers and downregulation of M2 markers.
| Marker Category | Marker | Effect of this compound (GM-CSF) | Phenotype Association |
| Surface Markers | CD80 / CD86 | Upregulated | M1 |
| HLA-DR | Upregulated | M1 | |
| CD64 (FcγRI) | Upregulated | M1 | |
| CD38 | Upregulated | M1 | |
| CD163 (Scavenger Receptor) | Downregulated | M2 | |
| CD206 (Mannose Receptor) | Downregulated | M2 | |
| CD200R | Downregulated | M2 | |
| Secreted Cytokines | TNF-α | Upregulated | M1 |
| IL-1β | Upregulated | M1 | |
| IL-6 | Upregulated | M1 | |
| IL-12 | Upregulated | M1 | |
| IL-23 | Upregulated | M1 | |
| CCL17 | Upregulated (via IRF4) | Pro-inflammatory | |
| IL-10 | Downregulated | M2 | |
| TGF-β | Downregulated | M2 | |
| Enzymes / Others | iNOS (inducible Nitric Oxide Synthase) | Upregulated | M1 |
| Arginase-1 (Arg1) | Downregulated | M2 | |
| IDO1 (Indoleamine 2,3-dioxygenase) | Upregulated | M1 |
Note: The magnitude and kinetics of these changes can vary depending on the experimental conditions, such as the concentration of this compound, duration of stimulation, and the source of macrophages. For instance, optimal stimulation times for M1 surface markers like CD86 can be around 12 hours, while others may require 24-72 hours.[22][23]
Detailed Experimental Protocols
This section outlines a standard workflow for investigating the effect of this compound on human macrophage polarization in vitro.
Experimental Workflow Diagram
Protocol for In Vitro Macrophage Polarization and Analysis
Objective: To determine the effect of this compound on the polarization of human monocyte-derived macrophages (MDMs).
A. Monocyte Isolation and Differentiation (Day 0)
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor buffy coats using Ficoll-Paque density gradient centrifugation.
-
Isolate CD14+ monocytes from PBMCs using positive selection with CD14 magnetic microbeads according to the manufacturer's protocol.
-
Seed monocytes at a density of 1 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 50 ng/mL M-CSF to generate M0 macrophages.
-
Culture for 6-7 days at 37°C and 5% CO2, replacing the medium every 2-3 days.
B. Macrophage Polarization (Day 7)
-
After differentiation, aspirate the medium and wash the adherent M0 macrophages with PBS.
-
Add fresh RPMI-1640 with 10% FBS and the following polarizing stimuli:
-
Incubate for the desired time points. For a comprehensive analysis, consider multiple time points (e.g., 12h, 24h, 48h).[23][25]
C. Analysis of Polarization
1. Flow Cytometry (Surface Marker Analysis)
-
After stimulation, collect the culture supernatant (for ELISA) and detach the adherent cells using a gentle cell scraper or TrypLE.
-
Wash cells with FACS buffer (PBS + 2% FBS).
-
Stain with a panel of fluorescently-conjugated antibodies against surface markers (e.g., CD86, HLA-DR, CD163, CD206) for 30 minutes at 4°C in the dark.
-
Wash cells and acquire data on a flow cytometer. Analyze the median fluorescence intensity (MFI) or percentage of positive cells.
2. Quantitative Real-Time PCR (qPCR for Gene Expression)
-
Lyse the harvested cells in a suitable lysis buffer and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit).
-
Synthesize cDNA from 1 µg of RNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green or TaqMan probes for target genes (e.g., TNF, IL12B, NOS2 for M1; MRC1, ARG1, IL10 for M2) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Calculate relative gene expression using the ΔΔCt method.
3. ELISA (Cytokine Secretion Analysis)
-
Use the supernatant collected in step C1.
-
Quantify the concentration of secreted cytokines (e.g., TNF-α, IL-12, IL-10) using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
Therapeutic Implications
The ability of this compound to drive a potent M1-like macrophage phenotype has significant therapeutic potential in several areas.
-
Cancer Immunotherapy: Tumors often create an immunosuppressive microenvironment by polarizing tumor-associated macrophages (TAMs) towards an M2-like phenotype, which promotes tumor growth and metastasis.[26][27] Reprogramming these M2-like TAMs into anti-tumoral M1-like macrophages is a promising therapeutic strategy.[28][29] this compound can be used to shift this balance, enhancing the immune system's ability to recognize and destroy cancer cells.[30]
-
Infectious Diseases: By enhancing the phagocytic and microbicidal functions of macrophages, this compound can serve as an adjunct therapy for severe bacterial, fungal, and viral infections, particularly in immunocompromised patients.[9][30][31] It helps restore the function of mononuclear phagocytes, which can be rendered dysfunctional by certain diseases or treatments.[32]
-
Wound Healing: GM-CSF plays a critical role in tissue repair.[10] It promotes the initial inflammatory response necessary to clear debris and pathogens, and subsequently supports macrophage functions that are essential for tissue remodeling and healing.
-
Autoimmune Diseases: The role of GM-CSF in autoimmunity is complex. It can be pathogenic in Th1/Th17-driven diseases like rheumatoid arthritis and multiple sclerosis by promoting inflammation.[5] Conversely, it may have protective roles in other conditions.[5] Therefore, targeting the GM-CSF pathway requires a careful, context-specific approach.
Conclusion
This compound is a powerful immunomodulatory agent that critically influences macrophage fate, driving polarization towards a pro-inflammatory and highly active M1-like phenotype. This effect is mediated through the coordinated activation of the JAK/STAT, PI3K/Akt, and NF-κB signaling pathways. Understanding these mechanisms allows researchers and clinicians to leverage this compound to reprogram macrophage function for therapeutic benefit. The ability to shift the M1/M2 balance holds immense promise for advancing cancer immunotherapy, treating infectious diseases, and improving outcomes in tissue regeneration. Further research into the context-specific roles of this compound will continue to refine its application and unlock its full therapeutic potential.
References
- 1. Granulocyte-macrophage colony-stimulating factor - Wikipedia [en.wikipedia.org]
- 2. GM-CSF: A Promising Target in Inflammation and Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulatory Mechanism of M1/M2 Macrophage Polarization in the Development of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Roles of GM-CSF in the Pathogenesis of Autoimmune Diseases: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Myeloid Colony-Stimulating Factors as Regulators of Macrophage Polarization [frontiersin.org]
- 7. Frontiers | GM-CSF-Dependent Inflammatory Pathways [frontiersin.org]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. The effect of granulocyte-macrophage colony stimulating factor (rGM-CSF) on macrophage function in microbial disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
- 11. What is the mechanism of Sargramostim? [synapse.patsnap.com]
- 12. GM-CSF-activated STAT5A regulates macrophage functions and inflammation in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. experts.umn.edu [experts.umn.edu]
- 14. STAT5 is activated in macrophages by breast cancer cell-derived factors and regulates macrophage function in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | The PI3K-Akt pathway is a multifaceted regulator of the macrophage response to diverse group B Streptococcus isolates [frontiersin.org]
- 16. mdpi.com [mdpi.com]
- 17. consensus.app [consensus.app]
- 18. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]
- 19. dovepress.com [dovepress.com]
- 20. NFκB Dynamics Determine the Stimulus-Specificity of Epigenomic Reprogramming in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 21. NF-κB dynamics determine the stimulus specificity of epigenomic reprogramming in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Effect of stimulation time on the expression of human macrophage polarization markers - PMC [pmc.ncbi.nlm.nih.gov]
- 23. biorxiv.org [biorxiv.org]
- 24. Effect of stimulation time on the expression of human macrophage polarization markers | PLOS One [journals.plos.org]
- 25. biorxiv.org [biorxiv.org]
- 26. Frontiers | Reprogramming tumor-associated macrophages as a unique approach to target tumor immunotherapy [frontiersin.org]
- 27. Reprogramming tumor-associated macrophages as a unique approach to target tumor immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. geneonline.com [geneonline.com]
- 29. The Role of Macrophage Reprogramming in Cancer Immunotherapy - Be part of the knowledge - ReachMD [reachmd.com]
- 30. Sargramostim (rhu GM-CSF) as Cancer Therapy (Systematic Review) and An Immunomodulator. A Drug Before Its Time? - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Recombinant human granulocyte macrophage-colony stimulating factor expressed in yeast (sargramostim): A potential ally to combat serious infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Recombinant GM-CSF for diseases of GM-CSF insufficiency: Correcting dysfunctional mononuclear phagocyte disorders - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Regramostim (rhu GM-CSF) in the Modulation of Innate Immunity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Regramostim, a recombinant human granulocyte-macrophage colony-stimulating factor (rhu GM-CSF), is a pivotal cytokine that bridges hematopoiesis and innate immunity. Originally identified as a hematopoietic growth factor, its role has expanded to that of a potent immunomodulator.[1] this compound stimulates the proliferation, differentiation, and activation of myeloid lineage cells—critically neutrophils, monocytes, macrophages, and dendritic cells—which form the vanguard of the innate immune response.[2][3] By enhancing the functional capacity of these cells, this compound primes the host for a more robust defense against pathogens and plays a crucial role in resolving conditions characterized by myeloid cell dysfunction, such as autoimmune pulmonary alveolar proteinosis (aPAP).[4][5] This guide provides a technical overview of the mechanisms of action, core signaling pathways, cellular effects, and quantitative data associated with this compound's modulation of innate immunity.
Mechanism of Action
This compound exerts its pleiotropic effects by binding to a high-affinity cell surface receptor, the GM-CSF receptor (GM-CSFR). This receptor is a heterodimer composed of a ligand-specific α subunit (CD116) and a common beta (βc) subunit (CD131), which is also shared by the receptors for interleukin-3 (IL-3) and interleukin-5 (IL-5).[4][6]
The binding of this compound to the α subunit induces a conformational change that promotes the formation of a higher-order signaling complex, leading to the dimerization of the βc subunits.[7] Since the receptor itself lacks intrinsic kinase activity, this dimerization facilitates the trans-activation of Janus kinase 2 (JAK2), a tyrosine kinase constitutively associated with the receptor's cytoplasmic domain.[1][7] The activation of JAK2 initiates a cascade of downstream signaling events that are central to the cellular responses mediated by this compound.[1]
Core Signaling Pathways
The activation of the GM-CSFR triggers several key intracellular signaling pathways that orchestrate the diverse biological outcomes of this compound stimulation.[8]
-
JAK/STAT Pathway: This is one of the most direct pathways activated by this compound. Activated JAK2 phosphorylates tyrosine residues on the βc subunit, creating docking sites for Signal Transducer and Activator of Transcription 5 (STAT5).[2] Once recruited, STAT5 is phosphorylated by JAK2, dimerizes, and translocates to the nucleus, where it binds to the promoter regions of target genes. These genes are involved in cell survival, proliferation, and differentiation.[1][2]
-
MAPK/ERK Pathway: The Ras/Raf/MEK/ERK pathway is also engaged following GM-CSFR activation. This pathway is strongly linked to promoting cell survival and proliferation.[4]
-
PI3K/Akt Pathway: Phosphoinositide 3-kinase (PI3K) is activated upon this compound binding, leading to the activation of Akt (Protein Kinase B). This pathway is a critical mediator of cell survival by inhibiting apoptotic machinery.[8]
-
NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway, a central regulator of inflammatory responses, is also activated by GM-CSF, contributing to the pro-inflammatory functions of myeloid cells.[1]
Modulation of Innate Immune Cells
This compound significantly enhances the function of key innate immune cells.
Neutrophils
Neutrophils are primary targets of this compound. It not only increases their numbers but also primes them for enhanced effector functions.[9] This includes:
-
Enhanced Respiratory Burst: Increased capacity to produce reactive oxygen species (ROS) for microbial killing.[10]
-
Improved Phagocytosis and Killing: More efficient engulfment and destruction of pathogens like Staphylococcus aureus.[9]
-
Increased Expression of Surface Receptors: Upregulation of adhesion molecules like CD11b/CD18, which facilitates migration to inflammatory sites.[10]
-
Prolonged Survival: Inhibition of apoptosis, thereby extending their functional lifespan at sites of infection.[1]
Monocytes and Macrophages
This compound is critical for monocyte survival and their differentiation into macrophages and dendritic cells.[2] For macrophages, particularly alveolar macrophages, GM-CSF is indispensable for their development and function in clearing surfactant from the lungs.[4] Its absence leads to autoimmune pulmonary alveolar proteinosis (aPAP).[5] Key modulatory effects include:
-
Enhanced Antigen Presentation: Upregulation of MHC class II molecules, improving their ability to activate the adaptive immune system.[10][11]
-
Increased Phagocytosis: Augmentation of Fcγ receptor-mediated phagocytosis.[10]
-
Pro-inflammatory Cytokine Production: Stimulation of macrophages to release cytokines and chemokines, amplifying the inflammatory response.[2]
Dendritic Cells (DCs)
This compound is a potent driver of DC differentiation from monocyte precursors and enhances their maturation.[3][10] This function is critical for linking the innate and adaptive immune responses.[7] Modulated functions include:
-
Upregulation of Co-stimulatory Molecules: Increased expression of CD80 and CD86, which are essential for T-cell activation.[10]
-
Enhanced Antigen Processing and Presentation: Improved capacity to process antigens and present them to T cells.[12]
-
Recruitment to Vaccination Sites: When used as an adjuvant, this compound helps recruit DCs to the site, potentially increasing vaccine effectiveness.[12]
Quantitative Data on Immunomodulation
The effects of this compound have been quantified in various preclinical and clinical settings. The tables below summarize key findings.
Table 1: Effects of this compound on Innate Immune Cell Counts and Function
| Cell Type | Parameter Measured | Result | Context / Study Population | Citation |
| Neutrophils | Absolute Neutrophil Count (ANC) | Dose-dependent increase | Leukopenic AIDS patients | [9] |
| Neutrophils | Phagocytosis & Intracellular Killing | Corrected defects to normal levels | AIDS patients with functional defects | [9] |
| Dendritic Cells | Proportion of circulating DCs | Significant increase at engraftment | Autologous HSCT recipients | [13] |
| Dendritic Cells | Proportion of circulating DCs | No significant increase | Allogeneic HSCT recipients | [13] |
| Macrophages | M1 Macrophage Percentage | Significant increase (CD11b+/MHCII+) | Murine tumor model (peritoneal lavage) | [14] |
Table 2: Clinical Efficacy Data in Autoimmune Pulmonary Alveolar Proteinosis (aPAP)
| Parameter | Treatment Group (Inhaled Molgramostim) | Placebo Group | Treatment Difference | Study Details | Citation |
| Change in DLCO (%) at 24 weeks | +9.8 percentage points | +3.8 percentage points | 6.0 percentage points (p<0.001) | Phase 3 trial (IMPALA-2) | [5] |
| Change in DLCO (%) at 48 weeks | +11.6 percentage points | +4.7 percentage points | 6.9 percentage points (p<0.001) | Phase 3 trial (IMPALA-2) | [5] |
| Change in A-aDO₂ at 24 weeks | -12.1 mmHg (LS Mean) | -5.9 mmHg (LS Mean) | -6.2 mmHg (p=0.025) | Phase 3 trial (IMPALA) | [15] |
| Change in SGRQ Total Score at 24 weeks | -12.4 (LS Mean) | -5.1 (LS Mean) | -7.4 (p=0.012) | Phase 3 trial (IMPALA) | [15] |
DLCO: Diffusing capacity of the lungs for carbon monoxide; A-aDO₂: Alveolar-arterial oxygen gradient; SGRQ: St. George's Respiratory Questionnaire (lower score is better).
Common Methodological Approaches for Studying this compound
Evaluating the immunomodulatory effects of this compound involves a variety of standard and specialized laboratory techniques. Full, detailed protocols are beyond the scope of this guide; however, the principles of key experimental assays are described below.
In Vitro Cell-Based Assays
-
Cell Proliferation Assays: To measure the mitogenic effect of this compound, hematopoietic cell lines (e.g., TF-1) or primary progenitor cells are cultured with varying concentrations of the cytokine.[16] Proliferation is typically quantified using colorimetric methods (e.g., MTT assay) or incorporation of labeled nucleotides (e.g., ³H-thymidine or BrdU).[17]
-
Differentiation Assays: Monocytes isolated from peripheral blood (PBMCs) are cultured with this compound, often in combination with other cytokines like IL-4, to generate monocyte-derived dendritic cells (Mo-DCs) or macrophages.[16][18] Differentiation is confirmed by morphological changes and flow cytometric analysis of cell surface markers (e.g., CD1a, CD14, CD80, CD86, HLA-DR).
-
Phagocytosis Assays: Macrophages or neutrophils are incubated with fluorescently labeled particles (e.g., zymosan, E. coli, or latex beads). The efficiency of phagocytosis is measured by flow cytometry or fluorescence microscopy by quantifying the uptake of these particles by the cells after treatment with this compound.
-
Respiratory Burst Assay: The production of reactive oxygen species (ROS) by neutrophils is measured using probes like dihydrorhodamine 123 (DHR) or luminol-based chemiluminescence following stimulation with agents like phorbol (B1677699) myristate acetate (B1210297) (PMA). The priming effect of this compound is assessed by pre-incubating cells with the cytokine before stimulation.
Ex Vivo/In Vivo Analysis
-
Flow Cytometry: This is a cornerstone technique for analyzing immune cell populations from blood or tissue samples of subjects treated with this compound. It allows for the quantification of neutrophils, monocytes, and DC subsets, as well as the analysis of activation markers (e.g., CD11b, MHC-II) on their surface.[10][13]
-
Cytokine Secretion Assays: Supernatants from cell cultures or patient plasma can be analyzed for cytokine levels (e.g., TNF-α, IL-6) using methods like ELISA or multiplex bead arrays (e.g., Luminex).[17][19] Intracellular cytokine staining combined with flow cytometry can identify the specific cell types producing cytokines in response to this compound.
-
Gene Expression Analysis: Techniques like quantitative PCR (qPCR) or RNA-sequencing can be used to analyze the expression of target genes downstream of GM-CSF signaling in isolated immune cells, providing insight into the molecular mechanisms of action.
Conclusion
This compound is a powerful modulator of the innate immune system, acting as a key regulator of myeloid cell function. Its ability to stimulate the production, survival, and activation of neutrophils, macrophages, and dendritic cells underscores its therapeutic potential.[1][9] Beyond its established role in accelerating hematopoietic recovery, this compound's capacity to restore myeloid cell function provides a mechanistic basis for its efficacy in diseases like aPAP and its investigation as an immunomodulatory agent in infectious diseases and oncology.[3][5] A thorough understanding of its signaling pathways and cellular effects is essential for drug development professionals seeking to harness the therapeutic power of innate immunity.
References
- 1. Granulocyte macrophage colony-stimulating factor has come of age: From a vaccine adjuvant to antiviral immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Granulocyte-macrophage colony-stimulating factor - Wikipedia [en.wikipedia.org]
- 3. Sargramostim (rhu GM-CSF) as Cancer Therapy (Systematic Review) and An Immunomodulator. A Drug Before Its Time? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | GM-CSF-Dependent Inflammatory Pathways [frontiersin.org]
- 5. Inhaled Molgramostim Promising for Autoimmune Pulmonary Alveolar Proteinosis: Phase 3 Trial Shows [medicaldialogues.in]
- 6. Innate Immune Modulation by GM-CSF and IL-3 in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The granulocyte-macrophage colony-stimulating factor receptor: linking its structure to cell signaling and its role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Sargramostim? [synapse.patsnap.com]
- 9. Granulocyte-macrophage colony-stimulating factor enhances neutrophil function in acquired immunodeficiency syndrome patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iscaconsortium.org [iscaconsortium.org]
- 11. Neutrophils activated by granulocyte-macrophage colony-stimulating factor express receptors for interleukin-3 which mediate class II expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The role of sargramostim (rhGM-CSF) as immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Granulocyte-macrophage colony-stimulating factor increases the proportion of circulating dendritic cells after autologous but not after allogeneic hematopoietic stem cell transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Immune modulation of innate and adaptive responses restores immune surveillance and establishes anti-tumor immunological memory - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhaled Molgramostim Therapy in Autoimmune Pulmonary Alveolar Proteinosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. miltenyibiotec.com [miltenyibiotec.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. mdpi.com [mdpi.com]
- 19. GM-CSF: Luminex Assays [bio-techne.com]
Methodological & Application
Application Notes and Protocols for Regramostim in In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Regramostim is a recombinant human granulocyte-macrophage colony-stimulating factor (rhGM-CSF) produced in mammalian cells.[1][2] As a hematopoietic growth factor, it plays a crucial role in the proliferation, differentiation, and activation of myeloid lineage cells.[2] Specifically, this compound stimulates the development of neutrophils, monocytes, macrophages, and dendritic cells from progenitor cells.[3] Its mechanism of action is initiated by binding to the GM-CSF receptor on the cell surface, which triggers a cascade of intracellular signaling pathways, including the JAK/STAT, MAPK, and PI3K/Akt pathways.[4] This signaling ultimately leads to enhanced cell survival, proliferation, and functional activation. These application notes provide detailed protocols for the use of this compound in in vitro cell culture to study its effects on cell differentiation and proliferation. While this compound, the mammalian-derived form, is not commercially available, these protocols can be adapted from studies using other rhGM-CSF forms like sargramostim (yeast-derived), keeping in mind potential differences in bioactivity due to glycosylation.[1][2][5]
Data Presentation
The following tables summarize the quantitative effects of rhGM-CSF in various in vitro assays. These data provide a reference for expected outcomes when using this compound.
Table 1: Proliferation of TF-1 Cells in Response to rhGM-CSF
| Parameter | Value | Cell Line | Assay | Reference |
| ED₅₀ | ~0.045 ng/mL | Human Erythroleukemia (TF-1) | XTT Proliferation Assay | [6] |
Table 2: Dose-Dependent Effects of GM-CSF on Myeloid Cell Viability and Lineage Commitment
| Cell Type | GM-CSF Concentration | Observed Effect | Duration | Reference |
| Murine Granulocytes | 3 pg/mL | Marked increase in viability | 1-3 days | [4][7] |
| Murine Granulocytes | 80 pg/mL | Plateau of viability reached | 1-3 days | [4][7] |
| Murine Monocytes | >3 pg/mL | Increased survival (transient) | up to 22 hours | [4][7] |
| Murine Bone Marrow Cells | Low Concentrations | Promotes granulocytic lineage (survival-mediated) | 7 days | [8] |
| Murine Bone Marrow Cells | High Concentrations | Promotes monocytic lineage (proliferation-mediated) | 7 days | [8] |
| Human Monocytes | Not specified | Increased viability and maturation into macrophages | up to 3 weeks | [3] |
Signaling Pathway
The binding of this compound to the GM-CSF receptor activates multiple downstream signaling pathways critical for myeloid cell function.
Caption: this compound signaling cascade.
Experimental Protocols
Protocol 1: Differentiation of Human Monocytes into Macrophages
This protocol details the in vitro differentiation of primary human monocytes into macrophages using this compound.
Materials:
-
This compound (lyophilized powder)
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100X)
-
Human peripheral blood mononuclear cells (PBMCs) or isolated CD14+ monocytes
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS)
-
6-well tissue culture plates
-
Reagents for macrophage characterization (e.g., antibodies for flow cytometry: CD14, CD68, HLA-DR)
Methodology:
-
Preparation of Reagents:
-
Reconstitute lyophilized this compound in sterile, nuclease-free water to a stock concentration of 100 µg/mL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Prepare complete RPMI medium: RPMI 1640 supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
-
Isolation of Monocytes:
-
Isolate PBMCs from human whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.
-
Isolate CD14+ monocytes from PBMCs using magnetic-activated cell sorting (MACS) or by plastic adherence. For plastic adherence, plate 5 x 10⁶ PBMCs per well in a 6-well plate with complete RPMI medium and incubate for 2 hours at 37°C, 5% CO₂. After incubation, gently wash away non-adherent cells with warm PBS.
-
-
Differentiation Protocol:
-
To the adherent monocytes, add 2 mL of complete RPMI medium containing this compound at a final concentration of 20-50 ng/mL.
-
Culture the cells for 6-7 days at 37°C in a humidified atmosphere with 5% CO₂.
-
Replace the culture medium with fresh medium containing this compound every 2-3 days.
-
-
Assessment of Differentiation:
-
After 6-7 days, observe the cell morphology under a microscope. Macrophages will appear larger and more elongated or "fried-egg" shaped compared to monocytes.
-
Harvest the cells by gentle scraping or using a cell detachment solution.
-
Analyze the expression of macrophage-specific surface markers (e.g., CD68, HLA-DR) and the down-regulation of monocyte markers (e.g., CD14) using flow cytometry.
-
Protocol 2: TF-1 Cell Proliferation Assay
This protocol describes how to measure the bioactivity of this compound by assessing the proliferation of the GM-CSF-dependent human cell line, TF-1.
Materials:
-
This compound (lyophilized powder)
-
TF-1 cell line (ATCC CRL-2003)
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100X)
-
96-well flat-bottom tissue culture plates
-
XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) labeling reagent
-
Electron-coupling reagent (e.g., PMS - Phenazine methosulfate)
-
Microplate reader
Methodology:
-
Cell Maintenance:
-
Culture TF-1 cells in complete RPMI medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin) containing 2 ng/mL of a standard rhGM-CSF.
-
Maintain cell density between 1 x 10⁵ and 1 x 10⁶ viable cells/mL.
-
-
Assay Protocol:
-
Wash the TF-1 cells three times with cytokine-free medium to remove any residual growth factors.
-
Resuspend the cells in cytokine-free complete medium and adjust the cell density to 2 x 10⁵ cells/mL.
-
Plate 50 µL of the cell suspension (1 x 10⁴ cells) into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in cytokine-free complete medium, ranging from approximately 8 ng/mL to 0.03 ng/mL. Also include a negative control (medium only).
-
Add 50 µL of the this compound dilutions or control medium to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Quantification of Proliferation:
-
Prepare the XTT labeling mixture according to the manufacturer's instructions.
-
Add 50 µL of the XTT mixture to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C.
-
Measure the absorbance of the samples in a microplate reader at 450-500 nm with a reference wavelength of 650 nm.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Plot the absorbance values against the concentration of this compound.
-
Determine the ED₅₀ (the concentration that induces 50% of the maximal response) from the dose-response curve.
-
Experimental Workflow
The following diagram illustrates a typical workflow for an in vitro experiment using this compound.
Caption: General experimental workflow.
References
- 1. Recombinant GM-CSF for diseases of GM-CSF insufficiency: Correcting dysfunctional mononuclear phagocyte disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Sargramostim (rhu GM-CSF) as Cancer Therapy (Systematic Review) and An Immunomodulator. A Drug Before Its Time? [frontiersin.org]
- 3. Human recombinant granulocyte-macrophage colony-stimulating factor augments viability and cytotoxic activities of human monocyte-derived macrophages in long-term cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | GM-CSF Quantity Has a Selective Effect on Granulocytic vs. Monocytic Myeloid Development and Function [frontiersin.org]
- 5. ashpublications.org [ashpublications.org]
- 6. Granulocyte-macrophage colony-stimulating factor (GM-CSF) has opposing effects on the capacity of monocytes versus monocyte-derived dendritic cells to stimulate the antigen-specific proliferation of a human T cell clone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GM-CSF Quantity Has a Selective Effect on Granulocytic vs. Monocytic Myeloid Development and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GM-CSF Quantity Has a Selective Effect on Granulocytic vs. Monocytic Myeloid Development and Function: Full Paper PDF & Summary | Bohrium [bohrium.com]
Application Notes and Protocols for Myeloid Cell Differentiation Using Regramostim (GM-CSF)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Regramostim, a recombinant human granulocyte-macrophage colony-stimulating factor (GM-CSF), is a critical cytokine that promotes the proliferation and differentiation of myeloid progenitor cells. It is widely utilized in research and clinical settings to generate various myeloid cell types, including dendritic cells (DCs) and macrophages, from hematopoietic stem cells or monocytes. These in vitro-differentiated cells are invaluable tools for studying immune responses, disease modeling, and the development of novel therapeutics.
This document provides detailed application notes and protocols for the use of this compound in directing the differentiation of myeloid cells, with a focus on generating monocyte-derived dendritic cells and macrophages.
Quantitative Data Summary
The optimal concentration of this compound for myeloid cell differentiation can vary depending on the target cell type and the specific experimental conditions. The following tables summarize typical concentration ranges and key markers for characterization.
Table 1: this compound (GM-CSF) Concentrations for Myeloid Cell Differentiation
| Target Cell Type | Starting Population | This compound (GM-CSF) Concentration | Co-stimulants and Concentration | Culture Duration | Reference(s) |
| Immature Dendritic Cells | Human Monocytes | 50 - 100 ng/mL | IL-4 (20 - 50 ng/mL) | 5 - 7 days | [1][2] |
| Mature Dendritic Cells | Immature Dendritic Cells | 50 - 100 ng/mL | Maturation cocktail (e.g., TNF-α, IL-1β, IL-6, PGE2) | 24 - 48 hours | [3][4] |
| Macrophages (M1-like) | Human Monocytes | 50 ng/mL | - | 6 - 7 days | [5][6] |
| Macrophages (M2-like) | Human Monocytes | - | M-CSF (50 ng/mL) | 6 - 7 days | [5] |
Table 2: Key Surface Markers for Characterizing Differentiated Myeloid Cells
| Cell Type | Key Markers (Upregulated) | Key Markers (Downregulated) | Reference(s) |
| Immature Dendritic Cells | CD1a, CD11c, CD80, CD86, HLA-DR | CD14 | [7] |
| Mature Dendritic Cells | CD83, CD80, CD86, HLA-DR, CCR7 | CD1a | [7] |
| Macrophages (General) | CD68, CD163 | - | [7] |
| M1 Macrophages | CD80, CD86, HLA-DR | CD163, CD206 | [5] |
| M2 Macrophages | CD163, CD206 | CD80, CD86 | [5] |
Signaling Pathways Activated by this compound
This compound binding to its receptor (GM-CSFR) on the surface of myeloid cells initiates a cascade of intracellular signaling events that govern cell survival, proliferation, and differentiation. The three primary pathways activated are the JAK-STAT, MAPK, and PI3K-AKT pathways.
Figure 1: this compound (GM-CSF) Signaling Pathways.
Experimental Protocols
The following are generalized protocols for the differentiation of human monocytes into dendritic cells and macrophages using this compound. It is recommended to optimize these protocols for your specific cell source and experimental setup.
Protocol 1: Differentiation of Monocyte-Derived Dendritic Cells (Mo-DCs)
This protocol describes the generation of immature dendritic cells from peripheral blood mononuclear cells (PBMCs).
Materials:
-
Ficoll-Paque PLUS
-
RosetteSep™ Human Monocyte Enrichment Cocktail or CD14 MicroBeads
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
L-Glutamine
-
Recombinant Human GM-CSF (this compound)
-
Recombinant Human IL-4
-
Phosphate Buffered Saline (PBS)
Experimental Workflow:
Figure 2: Workflow for Dendritic Cell Differentiation.
Procedure:
-
Monocyte Isolation:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.[8]
-
Enrich for monocytes from the PBMC fraction using a negative selection method like the RosetteSep™ Human Monocyte Enrichment Cocktail or positive selection using CD14 MicroBeads.[9][10]
-
-
Cell Culture:
-
Resuspend the isolated monocytes in complete RPMI-1640 medium supplemented with 10% heat-inactivated FBS, 1% Penicillin-Streptomycin, and 2 mM L-Glutamine.
-
Plate the cells in a 6-well plate at a density of 1 x 10^6 cells/mL.
-
Add recombinant human GM-CSF (this compound) to a final concentration of 50-100 ng/mL and recombinant human IL-4 to a final concentration of 20-50 ng/mL.[1]
-
-
Incubation:
-
Incubate the cells at 37°C in a humidified 5% CO2 incubator for 5-7 days.
-
On day 3, perform a half-media change by carefully removing half of the culture medium and replacing it with fresh complete medium containing the same concentrations of GM-CSF and IL-4.
-
-
Harvesting and Analysis:
-
On day 5-7, harvest the non-adherent and loosely adherent cells, which represent the immature dendritic cell population.
-
Characterize the differentiated cells using flow cytometry for the expression of typical DC markers such as CD1a, CD11c, CD80, CD86, and HLA-DR, and the down-regulation of the monocyte marker CD14.[7]
-
Protocol 2: Differentiation of Monocyte-Derived Macrophages
This protocol details the generation of macrophages from peripheral blood monocytes.
Materials:
-
Same as Protocol 1, excluding Recombinant Human IL-4.
Experimental Workflow:
Figure 3: Workflow for Macrophage Differentiation.
Procedure:
-
Monocyte Isolation:
-
Isolate human monocytes from PBMCs as described in Protocol 1.
-
-
Cell Culture:
-
Resuspend the monocytes in complete RPMI-1640 medium.
-
Plate the cells in a 6-well plate at a density of 1 x 10^6 cells/mL.
-
Add recombinant human GM-CSF (this compound) to a final concentration of 50 ng/mL.[5]
-
-
Incubation:
-
Incubate the cells at 37°C in a humidified 5% CO2 incubator for 6-7 days.
-
Perform a half-media change on day 3 with fresh medium containing GM-CSF.
-
-
Harvesting and Analysis:
-
After 6-7 days, the monocytes will have differentiated into adherent macrophages.
-
To harvest, wash the cells with PBS and detach them using a cell scraper or a non-enzymatic cell dissociation solution.
-
Characterize the cells by flow cytometry for the expression of macrophage markers such as CD14, CD68, and CD163.[7]
-
Troubleshooting
-
Low Cell Viability: Ensure proper handling of cells during isolation and culture. Check for contamination and use high-quality reagents and serum.
-
Poor Differentiation: Optimize cytokine concentrations and incubation times. The purity of the starting monocyte population is crucial.
Conclusion
This compound is a potent cytokine for directing the differentiation of myeloid cells in vitro. The protocols and data presented here provide a solid foundation for researchers to generate dendritic cells and macrophages for a wide range of applications in immunology and drug development. Adherence to sterile techniques and optimization of key parameters will ensure the successful and reproducible generation of these important immune cell populations.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. en.bio-protocol.org [en.bio-protocol.org]
- 3. Development of a new protocol for 2-day generation of mature dendritic cells from human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An optimized Protocol for Human M2 Macrophages using M-CSF and IL-4/IL-10/TGF-β Yields a Dominant Immunosuppressive Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Guide to Flow Cytometry Markers [bdbiosciences.com]
- 8. artyomovlab.wustl.edu [artyomovlab.wustl.edu]
- 9. research.monash.edu [research.monash.edu]
- 10. cdn.stemcell.com [cdn.stemcell.com]
Application Notes and Protocols: Regramostim in Hematopoietic Stem Cell Expansion
For Researchers, Scientists, and Drug Development Professionals
Introduction
Regramostim, a recombinant human granulocyte-macrophage colony-stimulating factor (rhu GM-CSF), is a hematopoietic growth factor pivotal in the regulation of hematopoiesis.[1][2] It stimulates the proliferation, differentiation, and survival of various white blood cell lineages, including neutrophils, monocytes, and macrophages, from hematopoietic stem and progenitor cells (HSPCs).[1][3] Clinically, this compound (and its common form, sargramostim) is utilized to accelerate myeloid reconstitution following bone marrow or peripheral blood stem cell transplantation, to treat chemotherapy-induced neutropenia, and to manage graft failure.[1][3] These application notes provide a detailed overview of the mechanism, protocols, and quantitative outcomes associated with the use of this compound for the ex vivo expansion of HSPCs.
Mechanism of Action
This compound exerts its biological effects by binding to the high-affinity GM-CSF receptor (GM-CSFR) complex on the surface of hematopoietic progenitor cells.[3] The receptor is a heterodimer composed of an alpha subunit (α), which binds GM-CSF with low affinity, and a beta subunit (βc), which does not bind the ligand itself but is essential for forming the high-affinity receptor and for signal transduction.[4]
Upon ligand binding, the receptor complex undergoes a conformational change, leading to the activation of several intracellular signaling pathways:[2][3]
-
JAK-STAT Pathway: The Janus kinase 2 (JAK2) associated with the receptor's intracellular domain is activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription 5 (STAT5). Activated STAT5 dimerizes, translocates to the nucleus, and induces the transcription of target genes involved in cell survival (e.g., Bcl-2), proliferation, and differentiation.[2]
-
MAPK Pathway: The Ras-Raf-MEK-ERK cascade (MAPK pathway) is also activated, playing a crucial role in promoting cell proliferation and differentiation.[3]
-
PI3K-AKT Pathway: Activation of the Phosphatidylinositol 3-kinase (PI3K)-AKT pathway is critical for promoting cell survival by inhibiting apoptotic signals.[2][3]
The culmination of these signaling events drives the commitment of HSPCs towards the myeloid lineage, resulting in the increased production of granulocytes and macrophages.[1][2]
Application in Ex Vivo Hematopoietic Stem and Progenitor Cell (HSPC) Expansion
The goal of ex vivo HSPC expansion is to increase the number of functional stem and progenitor cells for clinical applications, such as hematopoietic cell transplantation (HCT), particularly when the initial cell dose is limited (e.g., umbilical cord blood).[5][6]
This compound is considered an "intermediate-acting" cytokine. While early-acting cytokines like Stem Cell Factor (SCF), Fms-like tyrosine kinase 3 ligand (FLT3L), and Thrombopoietin (TPO) are essential for the self-renewal and expansion of primitive, long-term repopulating HSCs, this compound plays a significant role in promoting the proliferation and differentiation of more committed hematopoietic progenitor cells (HPCs).[7][8] Its inclusion in cytokine cocktails can effectively boost the generation of myeloid progenitors, which are crucial for rapid neutrophil and monocyte recovery post-transplant.[7]
Quantitative Data on HSPC Expansion with GM-CSF
The effectiveness of ex vivo expansion protocols is measured by the fold-increase in specific cell populations. The following table summarizes representative quantitative data from studies where GM-CSF (this compound) was used in combination with other cytokines.
| Cell Source | Cytokine Cocktail (Representative) | Culture Duration (Days) | Parameter | Fold Expansion / Outcome | Reference |
| Umbilical Cord Blood (UCB) CD34+ Cells | SCF, TPO, FLT3L, IL-3, GM-CSF | 4 | CD34+CD38- Cells | ~4-fold | [9] |
| Umbilical Cord Blood (UCB) CD34+ Cells | SCF, TPO, FLT3L, IL-3, GM-CSF | 4 | Colony-Forming Cells (CFCs) | ~10-fold | [9] |
| G-CSF Mobilized Peripheral Blood | Tat-MYC, Tat-Bcl-2, SCF, TPO, Flt3L, IL-3, IL-6, GM-CSF | Not Specified | Total Nucleated Cells (TNCs) | ~13.6-fold | [10] |
| Human Bone Marrow CD34+ Cells | Tat-MYC, Tat-Bcl-2, SCF, TPO, Flt3L, IL-3, IL-6, GM-CSF | Not Specified | Total Nucleated Cells (TNCs) | ~10-fold | [10] |
| Rhesus Macaques (in vivo study) | Sargramostim (7 mcg/kg/day) post-radiation | 60 | Survival | 78% vs 42% in control | [11] |
| Patients post-chemotherapy (in vivo study) | Sargramostim vs Filgrastim (B1168352) (G-CSF) | ~14 | Neutrophil Recovery (ANC >0.5x10⁹/L) | Median 14 days (vs 11 for G-CSF) | [12][13] |
| Patients post-chemotherapy (in vivo study) | Sargramostim vs Filgrastim (G-CSF) | N/A | CD34+ Cell Yield (per apheresis) | Median 2.0x10⁶/kg (vs 7.1 for G-CSF) | [12][13] |
Note: Data are illustrative and can vary significantly based on the complete protocol, cell source quality, and specific reagents used.
Experimental Protocols
The following protocols provide a generalized framework for the isolation and ex vivo expansion of HSPCs using a this compound-containing cytokine cocktail.
Protocol 1: Isolation of CD34+ HSPCs from Umbilical Cord Blood
Objective: To enrich for the CD34+ cell population, which contains hematopoietic stem and progenitor cells.
Materials:
-
Umbilical Cord Blood (UCB) unit
-
Phosphate-Buffered Saline (PBS), sterile
-
Ficoll-Paque™ PLUS
-
Centrifuge tubes (15 mL, 50 mL)
-
CD34 MicroBead Kit (e.g., Miltenyi Biotec)
-
MACS columns and separator
Methodology:
-
MNC Isolation:
-
Dilute the UCB sample 1:2 with sterile PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a 50 mL centrifuge tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Carefully aspirate the upper plasma layer and collect the mononuclear cell (MNC) layer (the "buffy coat").
-
Wash the collected MNCs twice with PBS or appropriate buffer.
-
-
CD34+ Cell Enrichment (Magnetic-Activated Cell Sorting - MACS):
-
Resuspend the MNC pellet in MACS buffer.
-
Add the CD34-FcR blocking reagent and CD34 MicroBeads to the cell suspension.
-
Incubate for 30 minutes at 4°C.
-
Wash the cells to remove unbound antibodies.
-
Resuspend the labeled cells and apply them to a MACS column placed in a magnetic separator.
-
Wash the column with MACS buffer to remove the unlabeled (CD34-) cells.
-
Remove the column from the separator and place it over a new collection tube.
-
Elute the magnetically retained CD34+ cells by firmly pushing the plunger into the column.
-
Assess purity and viability of the enriched CD34+ cell fraction using flow cytometry and Trypan blue exclusion.
-
Protocol 2: Ex Vivo Expansion with a this compound-Containing Cocktail
Objective: To expand the number of HSPCs in a liquid culture system.
Materials:
-
Isolated CD34+ cells
-
Basal medium (e.g., StemSpan™, IMDM) supplemented with fetal bovine serum (FBS) or serum-free supplements.
-
Recombinant human cytokines:
-
SCF (e.g., 100 ng/mL)
-
TPO (e.g., 50 ng/mL)
-
FLT3L (e.g., 100 ng/mL)
-
This compound (GM-CSF) (e.g., 20 ng/mL)
-
Optional: IL-3 (e.g., 20 ng/mL), IL-6 (e.g., 20 ng/mL)
-
-
Cell culture flasks or plates
-
Humidified incubator (37°C, 5% CO₂)
Methodology:
-
Prepare Expansion Medium: Aseptically add the required concentrations of all cytokines to the pre-warmed basal medium.
-
Cell Seeding: Resuspend the purified CD34+ cells in the prepared expansion medium. Seed the cells at a density of 1x10⁴ to 5x10⁴ cells/mL in a culture flask or plate.
-
Incubation: Place the culture vessel in a humidified incubator at 37°C with 5% CO₂.
-
Culture Monitoring: Monitor the cultures every 2-3 days. If cell density becomes too high (>1x10⁶ cells/mL), split the cultures by adding fresh expansion medium.
-
Harvesting: After the desired culture period (e.g., 4 to 9 days), harvest the cells by gentle pipetting.
-
Cell Counting: Perform a cell count and viability assessment using a hemocytometer and Trypan blue dye.
Protocol 3: Assessment of Expansion using the Colony-Forming Unit (CFU) Assay
Objective: To functionally assess the hematopoietic potential of the expanded progenitor cells.
Materials:
-
Expanded cell culture
-
MethoCult™ or similar methylcellulose-based medium containing appropriate cytokines (e.g., EPO, G-CSF, GM-CSF, SCF, IL-3)
-
35 mm culture dishes
-
Syringe and blunt-end needle for plating
Methodology:
-
Cell Plating: Dilute the harvested cells to an appropriate concentration (e.g., 1x10³ to 1x10⁴ cells/mL).
-
Add a small volume of the cell suspension to the methylcellulose (B11928114) medium and vortex thoroughly to ensure a homogenous mixture.
-
Dispense the mixture into 35 mm culture dishes using a syringe, ensuring an even spread without air bubbles.
-
Incubation: Place the dishes in a humidified incubator at 37°C with 5% CO₂ for 14 days.
-
Colony Scoring: After 14 days, identify and count the different types of hematopoietic colonies (e.g., CFU-GM, BFU-E, CFU-GEMM) under an inverted microscope based on their morphology.
-
Calculate Fold Expansion: Compare the total number of colonies generated from the expanded cells to the number generated from the initial, unexpanded CD34+ cells to determine the fold expansion of functional progenitors.
Discussion and Considerations
-
Role in Myeloid Progenitor Expansion: The primary contribution of this compound in ex vivo expansion cocktails is the robust generation of myeloid progenitors (CFU-GM).[7] This is beneficial for applications requiring rapid neutrophil engraftment.
-
Comparison with G-CSF: While both GM-CSF (this compound) and G-CSF (Filgrastim) stimulate myeloid cells, they have distinct mechanisms and effects. GM-CSF acts on a broader range of progenitors, including granulocyte and macrophage precursors, while G-CSF is more specific to the granulocyte lineage.[1][14] In clinical mobilization settings, G-CSF has been shown to be superior for yielding higher numbers of CD34+ cells and promoting faster neutrophil recovery compared to GM-CSF alone.[12][13]
-
Impact on Primitive HSCs: High concentrations of intermediate-acting cytokines like GM-CSF and IL-3 may drive differentiation at the expense of maintaining the most primitive, self-renewing HSCs.[7][8] Therefore, the duration of culture and cytokine concentrations must be carefully optimized to balance the expansion of committed progenitors with the preservation of long-term repopulating stem cells.[9]
-
Clinical Context: While ex vivo expansion holds great promise, challenges remain in achieving large-scale expansion of true, long-term HSCs.[15] Current clinical trials are exploring various strategies, including the use of small molecules and Notch ligands, in addition to optimized cytokine cocktails, to improve outcomes.[5]
Conclusion
This compound is a valuable component in cytokine cocktails for the ex vivo expansion of hematopoietic cells, primarily by driving the proliferation and differentiation of myeloid progenitors. While not a primary driver of primitive HSC self-renewal, its ability to expand committed progenitors is crucial for applications aimed at accelerating myeloid recovery. The protocols and data presented here provide a foundational guide for researchers to incorporate and optimize the use of this compound in their HSPC expansion strategies, with the ultimate goal of improving therapeutic outcomes in regenerative medicine and oncology.
References
- 1. Sargramostim (rhu GM-CSF) as Cancer Therapy (Systematic Review) and An Immunomodulator. A Drug Before Its Time? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. G‐CSF/GM‐CSF‐induced hematopoietic dysregulation in the progression of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Sargramostim? [synapse.patsnap.com]
- 4. Granulocyte colony-stimulating factor directly acts on mouse lymphoid-biased but not myeloid-biased hematopoietic stem cells | Haematologica [haematologica.org]
- 5. Hematopoietic stem cell expansion and generation: the ways to make a breakthrough - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Increasing hematopoietic stem cell yield to develop mice with human immune systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Concise Review: Ex Vivo Expansion of Cord Blood-Derived Hematopoietic Stem and Progenitor Cells: Basic Principles, Experimental Approaches, and Impact in Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in ex vivo expansion of hematopoietic stem and progenitor cells for clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Analysis Reveals Expansion of Human Hematopoietic Repopulating Cells After Short-term Ex Vivo Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Expansion of Human and Murine Hematopoietic Stem and Progenitor Cells Ex Vivo without Genetic Modification Using MYC and Bcl-2 Fusion Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sargramostim (rhu GM-CSF) Improves Survival of Non-Human Primates with Severe Bone Marrow Suppression after Acute, High-Dose, Whole-Body Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Randomized trial of filgrastim, sargramostim, or sequential sargramostim and filgrastim after myelosuppressive chemotherapy for the harvesting of peripheral-blood stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mobilization of peripheral blood stem cells following myelosuppressive chemotherapy: a randomized comparison of filgrastim, sargramostim, or sequential sargramostim and filgrastim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The hematopoietic factor GM-CSF (Granulocyte-macrophage colony-stimulating factor) promotes neuronal differentiation of adult neural stem cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes: Regramostim (r-huGM-CSF) in Cancer Immunotherapy Models
Introduction
Regramostim is a recombinant human granulocyte-macrophage colony-stimulating factor (r-huGM-CSF) produced in mammalian cells.[1] It is a hematopoietic growth factor that stimulates the proliferation, differentiation, and activation of myeloid lineage cells, including granulocytes, monocytes, and macrophages.[2][3] In the context of cancer immunotherapy, this compound's primary role is to enhance the host's anti-tumor immune response by promoting the maturation and function of antigen-presenting cells (APCs), particularly dendritic cells (DCs).[4][5] By driving the maturation of DCs, this compound links the innate and adaptive immune systems, leading to more effective priming of tumor-specific T cells.[2][6] These application notes provide an overview of its mechanism, protocols for its use in preclinical models, and a summary of relevant data.
Mechanism of Action
Granulocyte-macrophage colony-stimulating factor (GM-CSF) exerts its pleiotropic effects by binding to a heterodimeric receptor (GM-CSFR) on the surface of target cells.[4] This binding initiates several intracellular signaling cascades that are crucial for DC development, survival, and activation.[7][8][9] The key signaling modules activated include:
-
JAK/STAT Pathway: Primarily involved in mediating signals for cell survival and proliferation.
-
MAPK Pathway: Influences cell differentiation and activation.
-
PI3K/AKT Pathway: A critical pathway for promoting the survival of DCs and their precursors.[7]
-
NF-κB Pathway: Regulates the expression of genes involved in inflammation and immune responses.[8][9]
The culmination of these signals leads to the differentiation of hematopoietic progenitors into potent myeloid DCs, upregulation of costimulatory molecules (e.g., CD80, CD86) and MHC class I and II molecules, and enhanced antigen presentation capabilities, which are essential for priming anti-tumor T cell responses.[4][5]
Experimental Protocols
Protocol 1: In Vitro Generation of Mouse Bone Marrow-Derived Dendritic Cells (BMDCs)
This protocol describes the differentiation of dendritic cells from mouse bone marrow progenitor cells using recombinant murine GM-CSF. This is a foundational method for studying DC biology and their response to various stimuli in vitro.[10][11]
Materials:
-
Complete RPMI 1640 medium (supplemented with 10% FBS, penicillin/streptomycin, L-glutamine, and 50 µM 2-mercaptoethanol)
-
Recombinant murine GM-CSF (rmGM-CSF)
-
6-well or 24-well tissue culture plates
-
Bone marrow progenitor cells isolated from mouse femur and tibia
Procedure:
-
Isolate bone marrow cells from the femurs and tibias of mice (e.g., C57BL/6 strain) under sterile conditions.
-
Prepare a single-cell suspension by flushing the bones with complete RPMI medium. Lyse red blood cells using ACK lysis buffer if necessary.
-
Resuspend the bone marrow progenitor cells at a concentration of 1 x 10⁶ cells/mL in complete RPMI medium.[10]
-
Supplement the medium with 10-20 ng/mL of rmGM-CSF.[10]
-
Plate 1 mL of the cell suspension into each well of a 24-well plate (or 3 mL into a 6-well plate).[10]
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
On day 3, add 1 mL of fresh, pre-warmed complete RPMI medium containing rmGM-CSF at the same concentration to each well.[10]
-
On day 6 or 7, harvest the non-adherent and loosely adherent cells, which are the differentiated immature DCs. These cells typically appear in clusters.[10]
-
The purity and differentiation status of the BMDCs can be confirmed by flow cytometry using markers such as CD11c, MHC class II, CD80, and CD86.[11]
Protocol 2: In Vivo Administration in Syngeneic Mouse Cancer Models
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound, either as a monotherapy or in combination, using immunocompetent mouse models.
Materials & Models:
-
Mouse Strain: C57BL/6 or BALB/c, depending on the tumor model.[12][13]
-
Tumor Cell Lines: Syngeneic tumor cells such as B16F10 melanoma (for C57BL/6) or CT26 colon carcinoma (for BALB/c).[12][14]
-
This compound/rmGM-CSF: Recombinant murine GM-CSF.
-
Vehicle Control: Sterile PBS or 4% mannitol.[14]
-
Calipers for tumor measurement.
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 0.5 - 1 x 10⁶ cells in 100 µL PBS) into the flank of the mice.[15]
-
Tumor Growth: Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³) before initiating treatment. Monitor tumor growth 2-3 times per week using calipers (Volume = 0.5 x Length x Width²).[15][16]
-
Treatment Groups: Randomize mice into treatment cohorts (e.g., Vehicle Control, this compound monotherapy, Combination therapy).
-
Administration: Administer rmGM-CSF according to the study design. A common approach is daily subcutaneous or intraperitoneal injections near the tumor site or systemically.[12] For example, four daily injections of 200 ng of rmGM-CSF have been used in preclinical studies.[12]
-
Monitoring: Continue to monitor tumor volume and the general health of the mice throughout the experiment.
-
Endpoint Analysis: At the study endpoint (e.g., when tumors in the control group reach a predetermined size), euthanize the mice. Tumors and spleens can be harvested for further analysis, such as flow cytometry to assess immune cell infiltration (e.g., CD8+ T cells, DCs) or immunohistochemistry.
Quantitative Data Summary
The dosage and administration schedule of GM-CSF can vary significantly between preclinical studies depending on the model and therapeutic strategy.
Table 1: Summary of this compound/GM-CSF Dosing in Preclinical Mouse Models
| Cancer Model | Mouse Strain | GM-CSF Dose & Route | Treatment Schedule | Key Findings | Citation |
| B16F10 Melanoma | C57BL/6 | 200 ng/day, subcutaneous (s.c.) | 4 consecutive daily injections | Co-injection with irradiated tumor cells prevented tumor growth. | [12] |
| B16F10-OVA Melanoma | C57BL/6 | 50 µg, intraperitoneal (i.p.) | Administered with OVA peptide vaccine | Potentiated vaccine efficacy and delayed tumor growth in an IL-9 dependent manner. | [17] |
| TC-1 Lung Cancer | C57BL/6 | 50 µg, i.p. | Administered with peptide vaccine | Demonstrated a role for IL-9 in mediating GM-CSF-induced anti-tumor immunity. | [17] |
| CT26 Colon Carcinoma | BALB/c | Not specified | Monotherapy (intratumoral) | Engineered tumor-retentive GM-CSF showed better tumor regression than unmodified GM-CSF. | [14] |
Note: Doses can vary widely. Low doses (40-80 µg) may enhance vaccine responses, while higher doses could potentially expand myeloid-derived suppressor cells (MDSCs).[2]
Table 2: Summary of Sargramostim (Yeast-Derived GM-CSF) in Human Clinical Trials
Sargramostim is the yeast-derived form of r-huGM-CSF used clinically. It has shown promise primarily in combination with immune checkpoint inhibitors.[6][18]
| Cancer Type | Treatment Arms | Sargramostim Dose & Schedule | Key Outcomes | Citation |
| Advanced Melanoma | Ipilimumab + Sargramostim vs. Ipilimumab alone | 250 µ g/day , s.c., days 1-14 of a 21-day cycle | Improved Overall Survival (17.5 vs 12.7 months); Reduced Grade 3-5 adverse events. | [18][19] |
| Advanced Melanoma | Pembrolizumab + Sargramostim | 250 µ g/day , s.c., days 1-14 of a 21-day cycle | Phase II trial ongoing to assess efficacy and safety. | [20] |
| HER2+ Breast Cancer | TPIV100 Vaccine + Sargramostim | Not specified | Phase II trial to prevent recurrence in patients with residual disease. | [20] |
This compound is a potent immunomodulator with a well-defined mechanism centered on the activation and maturation of dendritic cells. The provided protocols for in vitro and in vivo models offer a robust framework for investigating its therapeutic potential. Preclinical data consistently demonstrate its ability to enhance anti-tumor immunity, and clinical trials, particularly with the yeast-derived sargramostim, have shown survival benefits when combined with checkpoint inhibitors, supporting its continued development in cancer immunotherapy.[21]
References
- 1. researchgate.net [researchgate.net]
- 2. Sargramostim (rhu GM-CSF) as Cancer Therapy (Systematic Review) and An Immunomodulator. A Drug Before Its Time? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Sargramostim? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. The role of sargramostim (rhGM-CSF) as immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sargramostim and immune checkpoint inhibitors: combinatorial therapeutic studies in metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Regulation of dendritic cell development by GM-CSF: molecular control and implications for immune homeostasis and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. A Comprehensive Experimental Guide to Studying Cross-Presentation in Dendritic Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. criver.com [criver.com]
- 12. GM-CSF-secreting cancer immunotherapies: preclinical analysis of the mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mouse Tumor Models for Advanced Cancer Immunotherapy [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. In Vivo Pharmacology Models for Cancer Target Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. mdpi.com [mdpi.com]
- 19. Sargramostim plus Ipilimumab vs Ipilimumab Alone for Treatment of Metastatic Melanoma: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Facebook [cancer.gov]
- 21. Sargramostim (rhu GM-CSF) as Cancer Therapy (Systematic Review) and An Immunomodulator. A Drug Before Its Time? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Regramostim (rhuGM-CSF) as a Vaccine Adjuvant
Introduction
Regramostim, a recombinant human granulocyte-macrophage colony-stimulating factor (rhuGM-CSF), is a potent cytokine that stimulates the proliferation and differentiation of hematopoietic progenitor cells into granulocytes and monocytes.[1][2] Beyond its primary clinical use in treating neutropenia, this compound has garnered significant interest as a vaccine adjuvant.[3][4] Its ability to recruit and activate professional antigen-presenting cells (APCs), particularly dendritic cells (DCs), at the site of vaccination makes it a powerful tool for enhancing both cellular and humoral immune responses to a variety of vaccine antigens, including those for cancer and infectious diseases.[2][4][5]
Mechanism of Action
The adjuvant properties of this compound are primarily mediated through its effects on APCs. Upon administration, this compound binds to the GM-CSF receptor on the surface of myeloid progenitor cells and mature myeloid cells like monocytes and DCs.[6] This interaction triggers a cascade of intracellular signaling pathways that are crucial for the development and function of DCs, which are key regulators of adaptive immunity.[7][8][9]
Key mechanistic actions include:
-
Recruitment and Maturation of Dendritic Cells: this compound promotes the differentiation of monocytes and hematopoietic progenitors into DCs and recruits these potent APCs to the injection site.[2][5][10]
-
Enhanced Antigen Presentation: It enhances the ability of DCs to process and present antigens by upregulating the expression of Major Histocompatibility Complex (MHC) class I and II molecules and co-stimulatory molecules like CD80 and CD86.[6][11]
-
Activation of Signaling Pathways: The binding of GM-CSF to its receptor activates several key intracellular signaling modules, including the JAK/STAT, MAPK, PI3K, and NF-κB pathways.[7][8][9] These pathways collectively promote the differentiation, survival, and activation of DCs.[7][8]
Diagram: this compound (GM-CSF) Signaling Pathway in Antigen-Presenting Cells
Caption: GM-CSF signaling cascade in dendritic cells.
Quantitative Data Summary
The efficacy of this compound as an adjuvant is highly dependent on dosage and administration schedule. Clinical and preclinical data suggest a dose-dependent effect, where lower, localized doses are immunostimulatory, while higher systemic doses can be immunosuppressive.[3][5][12]
Table 1: Dose-Dependent Effects of this compound as a Vaccine Adjuvant
| Dose Range (Human) | Observed Immunological Effect | Potential Mechanism | Reference(s) |
| Low Dose (40-80 µ g/day ) | Immune Enhancement: Increased vaccine-specific T-cell and antibody responses. | Local recruitment and activation of dendritic cells. | [3][5] |
| High Dose (100-500 µ g/day ) | Immune Suppression or No Effect: Decreased or no improvement in vaccine-specific T-cell responses. | Induction of tolerogenic DCs or expansion of myeloid-derived suppressor cells (MDSCs). | [3][11][12] |
Table 2: Clinical Trial Data on this compound as a Vaccine Adjuvant
| Vaccine Type | Cancer/Disease | This compound Dose | Key Findings | Reference(s) |
| Peptide (gp100, tyrosinase) | Advanced Melanoma | 100, 400, 800 µg (as DNA) | Safe adjuvant; 42% of patients developed CD8+ T-cell responses. No clear dose-response relationship observed. | [13] |
| Recombinant Hepatitis B | Healthy Adults | 80 µg or 250 µg | Did not provide significant adjuvant activity; no statistical difference in antibody titers compared to placebo. | [14] |
| Peptide-based | General | Not specified | 72% of patients developed non-neutralizing antibodies against rhGM-CSF itself. | [15] |
| Irradiated Tumor Cells | Prostate Cancer | Not specified | Used to induce autologous anti-tumor immunity. | [2] |
Protocols for Using this compound as a Vaccine Adjuvant
The following protocols are generalized methodologies based on common practices in preclinical and clinical research. Specific parameters should be optimized for each vaccine platform and model system.
Diagram: General Experimental Workflow for Evaluating this compound Adjuvant
Caption: Workflow for in-vivo adjuvant evaluation.
Protocol 1: Vaccine Formulation with this compound
This protocol describes the basic steps for co-formulating a soluble protein or peptide antigen with this compound.
Materials:
-
Antigen of interest (e.g., recombinant protein, synthetic peptide)
-
This compound (lyophilized powder, clinical grade)
-
Sterile, pyrogen-free saline or Phosphate-Buffered Saline (PBS)
-
Sterile, low-protein-binding vials and pipette tips
Procedure:
-
Reconstitute this compound: Carefully reconstitute lyophilized this compound using sterile saline or PBS to a desired stock concentration (e.g., 1 mg/mL). Follow the manufacturer's instructions for reconstitution to avoid denaturation. Do not vortex; gently swirl to dissolve.
-
Prepare Antigen: Dissolve or dilute the antigen in sterile saline or PBS to a known stock concentration.
-
Calculate Doses: Determine the final dose of antigen and this compound required per injection volume (e.g., 100 µg antigen and 50 µg this compound in 100 µL). The optimal dose of this compound for adjuvant effects in humans is often in the range of 40-80 µg per administration.[3][5]
-
Combine Components: In a sterile vial, add the required volume of saline/PBS. Then, add the calculated volume of the antigen stock solution. Finally, add the calculated volume of the this compound stock solution.
-
Gentle Mixing: Gently mix the final formulation by inverting the vial or pipetting slowly. Avoid vigorous mixing to prevent protein aggregation or foaming.
-
Storage and Use: Use the freshly prepared vaccine formulation immediately. If short-term storage is necessary, keep on ice and protected from light. Do not freeze the final formulation unless stability has been validated.
Protocol 2: In Vivo Evaluation in a Murine Model
This protocol outlines a typical immunization and analysis schedule for testing the adjuvant effect of this compound in mice.
Materials:
-
6-8 week old mice (e.g., C57BL/6 or BALB/c, depending on the antigen and desired immune response)
-
Vaccine formulation (from Protocol 1)
-
Control formulations (e.g., antigen alone, adjuvant alone, saline)
-
Syringes with appropriate needles (e.g., 27-30G)
Procedure:
-
Animal Grouping: Randomly assign mice to experimental groups (n=5-10 per group):
-
Group A: Saline (Negative Control)
-
Group B: Antigen only
-
Group C: Antigen + this compound
-
Group D: this compound only (Adjuvant Control)
-
-
Primary Immunization (Day 0): Administer 50-100 µL of the respective formulation per mouse via subcutaneous (s.c.) injection at the base of the tail or in the flank.
-
Booster Immunization (Day 14 and/or Day 21): Administer a second (and optionally, a third) dose of the same formulation in the same manner as the primary immunization.
-
Sample Collection:
-
Serum: Collect blood via tail vein or retro-orbital sinus at baseline (Day -1) and at specified time points post-immunization (e.g., Day 14, 28, 42) to analyze humoral responses.
-
Splenocytes/Lymphocytes: At the study endpoint (e.g., 7-10 days after the final boost), euthanize mice and harvest spleens and/or draining lymph nodes to analyze cellular immune responses.
-
-
Immunological Analysis:
-
Humoral Response: Use collected sera to perform an Enzyme-Linked Immunosorbent Assay (ELISA) to determine antigen-specific antibody titers (e.g., total IgG, IgG1, IgG2a).
-
Cellular Response: Prepare single-cell suspensions from spleens or lymph nodes. Use these cells for:
-
ELISpot Assay: To quantify the number of antigen-specific cytokine-producing T-cells (e.g., IFN-γ, IL-4).
-
Intracellular Cytokine Staining (ICS) via Flow Cytometry: To phenotype and quantify antigen-specific T-cells (CD4+ and CD8+) that produce specific cytokines upon re-stimulation with the antigen.
-
-
Considerations and Best Practices
-
Dose Optimization: The dose of this compound is critical. A dose-ranging study is highly recommended to identify the optimal immunostimulatory concentration for a specific vaccine and model, as high doses can be inhibitory.[12][16]
-
Timing and Schedule: The timing of this compound administration relative to the antigen can influence the outcome. While co-administration is common, some studies have explored pre-treatment schedules to maximize DC recruitment.[11]
-
Route of Administration: Subcutaneous or intradermal routes are typically used to localize the adjuvant effect and maximize the recruitment of APCs at the injection site.[3]
-
Immunogenicity of this compound: Be aware that recombinant human GM-CSF can be immunogenic in humans, leading to the development of anti-drug antibodies.[15][17] While often non-neutralizing, this should be monitored in clinical settings.[15]
References
- 1. Recombinant human granulocyte macrophage-colony stimulating factor expressed in yeast (sargramostim): A potential ally to combat serious infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of sargramostim (rhGM-CSF) as immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Opposite immune functions of GM-CSF administered as vaccine adjuvant in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Granulocyte-macrophage colony stimulating factor: an adjuvant for cancer vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sargramostim (rhu GM-CSF) as Cancer Therapy (Systematic Review) and An Immunomodulator. A Drug Before Its Time? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Regulation of dendritic cell development by GM-CSF: molecular control and implications for immune homeostasis and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. ashpublications.org [ashpublications.org]
- 10. GM-CSF Controls Nonlymphoid Tissue Dendritic Cell Homeostasis but Is Dispensable for the Differentiation of Inflammatory Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Revisiting GM-CSF as an adjuvant for therapeutic vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Phase I/II study of GM-CSF DNA as an adjuvant for a multipeptide cancer vaccine in patients with advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Granulocyte macrophage colony-stimulating factor as an adjuvant for hepatitis B vaccination of healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Immunization with recombinant human granulocyte-macrophage colony-stimulating factor as a vaccine adjuvant elicits both a cellular and humoral response to recombinant human granulocyte-macrophage colony-stimulating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Biologic Effects of Anti-Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) Antibody Formation in Patients Treated with GM-CSF (Sargramostim) as Adjuvant Therapy of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Experimental Use of Regramostim in Autoimmune Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Regramostim is a recombinant human granulocyte-macrophage colony-stimulating factor (GM-CSF) produced in mammalian cells.[1][2] As a hematopoietic growth factor, its primary function is to stimulate the proliferation and differentiation of hematopoietic progenitor cells into granulocytes (neutrophils, eosinophils, and basophils) and monocytes.[3] Monocytes can further mature into macrophages and dendritic cells.[3] Beyond its role in hematopoiesis, GM-CSF is a pleiotropic cytokine that modulates the function of mature myeloid cells, linking innate and adaptive immunity and playing a significant role in inflammation.[4][5][6]
The role of GM-CSF in autoimmune diseases is complex and context-dependent. It has been implicated as a pro-inflammatory cytokine in the pathogenesis of certain conditions like rheumatoid arthritis (RA) and multiple sclerosis (MS).[5][7] Conversely, it may exert protective or regulatory effects in other diseases such as systemic lupus erythematosus (SLE).[4][7] This dual role makes this compound a valuable tool for investigating the cellular and molecular mechanisms underlying various autoimmune pathologies in preclinical animal models.
Mechanism of Action & Signaling Pathway
This compound exerts its biological effects by binding to the GM-CSF receptor (GM-CSFR), which is a heterodimer composed of a ligand-specific alpha (α) subunit and a common beta (βc) subunit that is also shared by the receptors for interleukin-3 (IL-3) and interleukin-5 (IL-5).[7][8][9] Ligand binding triggers receptor dimerization and the activation of multiple intracellular signaling cascades that govern cell survival, proliferation, differentiation, and activation.[10][11]
The four primary signaling pathways activated by GM-CSF are:
-
JAK/STAT Pathway: The binding of GM-CSF to its receptor leads to the recruitment and trans-phosphorylation of Janus kinase 2 (JAK2).[7] Activated JAK2 then phosphorylates the Signal Transducer and Activator of Transcription 5 (STAT5). Phosphorylated STAT5 forms dimers, translocates to the nucleus, and induces the transcription of genes involved in myeloid cell differentiation and survival.[7]
-
MAPK/ERK Pathway: This pathway, involving Ras, Raf, MEK, and ERK, is also activated upon GM-CSF receptor engagement and is linked to cell proliferation and inflammation.[9][10]
-
PI3K/Akt Pathway: This cascade is crucial for promoting cell survival by inhibiting apoptosis.[7][10]
-
NF-κB Pathway: Activation of this pathway contributes to the pro-inflammatory functions of GM-CSF.[4]
Caption: this compound (GM-CSF) signaling cascade.
Application in Rheumatoid Arthritis (RA) Models
In RA, GM-CSF is considered a key pro-inflammatory cytokine that promotes the survival and activation of macrophages and neutrophils within the synovial fluid, contributing to joint inflammation and destruction.[5] Experimental models are crucial for studying these pathogenic mechanisms and for testing anti-GM-CSF therapies.
Common Models: Collagen-Induced Arthritis (CIA), Collagen Antibody-Induced Arthritis (CAIA).[12][13]
Summary of this compound Use in RA Models (Illustrative)
| Model Type | Strain | This compound Administration | Key Outcome Measures | Illustrative Findings |
|---|---|---|---|---|
| Collagen-Induced Arthritis (CIA) | DBA/1 mice | Prophylactic or therapeutic; 1-10 µ g/mouse/day , s.c. | Arthritis score, paw swelling, histology, cytokine levels (e.g., TNF-α, IL-6) | Exacerbation of disease severity, increased inflammatory cell infiltration in joints, elevated pro-inflammatory cytokines.[5] |
| Humanized SCID Mouse Model | SCID mice | Co-implantation with RA synovial fibroblasts | Cartilage degradation, cell migration | Potentiates the migration and invasive properties of RA fibroblasts, leading to increased cartilage destruction.[14] |
Protocol: Induction of Collagen-Induced Arthritis (CIA) and this compound Treatment
This protocol describes a generalized procedure for inducing CIA in DBA/1 mice, a commonly used susceptible strain.
Materials:
-
Male DBA/1 mice, 8-10 weeks old.
-
Bovine or Chicken Type II Collagen (CII).
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Incomplete Freund's Adjuvant (IFA).
-
0.1 M Acetic Acid.
-
This compound (lyophilized).
-
Sterile Phosphate-Buffered Saline (PBS).
-
Syringes and needles (27G and 30G).
Procedure:
-
Preparation of Collagen Emulsion:
-
Dissolve CII in 0.1 M acetic acid overnight at 4°C to a final concentration of 2 mg/mL.
-
Create a 1:1 emulsion by mixing the CII solution with an equal volume of CFA. Emulsify by repeatedly drawing and expelling the mixture through a syringe until a stable emulsion is formed (a drop does not disperse in water).
-
-
Primary Immunization (Day 0):
-
Anesthetize mice.
-
Inject 100 µL of the CII/CFA emulsion intradermally at the base of the tail. The total dose is 100 µg of CII per mouse.
-
-
Booster Immunization (Day 21):
-
Prepare a new emulsion of CII (2 mg/mL) with IFA in a 1:1 ratio.
-
Inject 100 µL of the CII/IFA emulsion intradermally at the base of the tail.
-
-
Arthritis Monitoring:
-
Beginning around Day 24, monitor mice 3-4 times per week for signs of arthritis (redness, swelling of paws).
-
Score each paw on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling, 3=severe swelling of entire paw, 4=maximal swelling/ankylosis). The maximum score per mouse is 16.
-
-
This compound Administration (Therapeutic Model):
-
Reconstitute this compound in sterile PBS to the desired stock concentration.
-
Upon the first signs of arthritis (clinical score ≥ 1), randomize mice into treatment and control groups.
-
Administer this compound (e.g., 5 µ g/mouse ) or vehicle (PBS) daily via subcutaneous injection for the duration of the experiment (e.g., 14-21 days).
-
-
Endpoint Analysis:
-
At the end of the study, collect blood for serological analysis (e.g., anti-CII antibodies, cytokines).
-
Harvest paws for histological analysis (H&E staining for inflammation, Safranin O for cartilage loss) to assess synovitis, pannus formation, and bone erosion.
-
Caption: Experimental workflow for a CIA mouse model.
Application in Multiple Sclerosis (MS) Models
GM-CSF is critical for the development of pathogenic Th1 and Th17 cells that mediate neuroinflammation in MS.[5] Mice deficient in GM-CSF are often resistant to the induction of the primary animal model for MS, Experimental Autoimmune Encephalomyelitis (EAE).[15]
Common Model: Experimental Autoimmune Encephalomyelitis (EAE).[16][17]
Summary of this compound Use in EAE Models (Illustrative)
| Model Type | Strain | This compound Administration | Key Outcome Measures | Illustrative Findings |
|---|---|---|---|---|
| MOG35-55-induced EAE | C57BL/6 | During induction or therapeutic phase; 5-20 µ g/mouse/day , i.p. | Clinical EAE score, CNS inflammatory cell infiltration, demyelination | Worsens clinical signs of paralysis, increases infiltration of monocytes and neutrophils into the CNS, promotes chronic disability.[15] |
| Adoptive Transfer EAE | C57BL/6 | In recipient mice after transfer of encephalitogenic T cells | Clinical EAE score, CNS pathology | Exacerbates disease, indicating a role for GM-CSF in the effector phase of the disease by acting on myeloid cells. |
Protocol: Induction of EAE and this compound Treatment
This protocol provides a general method for inducing EAE in C57BL/6 mice using MOG35-55 peptide.
Materials:
-
Female C57BL/6 mice, 8-12 weeks old.
-
Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55).
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Pertussis Toxin (PTX).
-
This compound.
-
Sterile PBS.
-
Syringes and needles.
Procedure:
-
Preparation of MOG Emulsion:
-
Dissolve MOG35-55 peptide in sterile PBS to a concentration of 2 mg/mL.
-
Create a 1:1 emulsion by mixing the MOG solution with an equal volume of CFA.
-
-
Immunization (Day 0):
-
Anesthetize mice.
-
Inject 100 µL of the MOG/CFA emulsion subcutaneously on each flank (200 µL total per mouse). The total dose is 200 µg of MOG per mouse.
-
-
Pertussis Toxin Administration:
-
Administer 200 ng of PTX in 100 µL of PBS via intraperitoneal (i.p.) injection on Day 0 and Day 2. PTX helps compromise the blood-brain barrier.
-
-
EAE Monitoring:
-
Beginning around Day 7, monitor mice daily for clinical signs of EAE.
-
Score mice on a scale of 0-5 (0=normal, 1=limp tail, 2=hind limb weakness, 3=hind limb paralysis, 4=hind and forelimb paralysis, 5=moribund).
-
-
This compound Administration (Prophylactic Model):
-
Reconstitute and dilute this compound in sterile PBS.
-
Beginning on Day 0, administer this compound (e.g., 10 µ g/mouse ) or vehicle (PBS) daily via i.p. injection for a specified period (e.g., 10 days).
-
-
Endpoint Analysis:
-
At a defined endpoint (e.g., Day 21 or when humane endpoints are reached), perfuse mice with PBS.
-
Harvest spinal cords and brains for histological analysis (e.g., H&E for inflammation, Luxol Fast Blue for demyelination) or for flow cytometry to characterize infiltrating immune cell populations (CD4+ T cells, macrophages, neutrophils).
-
Caption: Experimental workflow for a MOG-induced EAE model.
Application in Systemic Lupus Erythematosus (SLE) Models
The role of GM-CSF in SLE is less defined and potentially protective. Some studies suggest it may promote the generation of tolerogenic dendritic cells or regulatory cell populations, thereby ameliorating disease.[4] This makes this compound an interesting agent to study for its immunomodulatory potential in SLE models.
Common Models: Spontaneous (MRL/lpr, NZB/W F1 mice), Induced (Pristane-induced).[18][19]
Summary of this compound Use in SLE Models (Illustrative)
| Model Type | Strain | This compound Administration | Key Outcome Measures | Illustrative Findings |
|---|---|---|---|---|
| MRL/lpr (spontaneous) | MRL/lpr | Therapeutic; 2-5 µ g/mouse , 3x/week | Anti-dsDNA autoantibodies, proteinuria, kidney histology, survival | Reduction in autoantibody titers, decreased proteinuria and glomerulonephritis, prolonged survival. |
| Pristane-induced (induced) | BALB/c | Prophylactic or therapeutic | Autoantibody production (anti-snRNP, anti-dsDNA), cytokine profiles | May suppress the production of pathogenic autoantibodies and shift cytokine balance towards a more regulated state. |
Protocol: Induction of Pristane-Induced Lupus and this compound Treatment
This protocol details the induction of lupus-like autoimmunity in non-autoimmune prone mice like BALB/c.
Materials:
-
Female BALB/c mice, 8-10 weeks old.
-
Pristane (B154290) (2,6,10,14-tetramethylpentadecane).
-
This compound.
-
Sterile PBS.
-
Syringes and needles.
Procedure:
-
Disease Induction (Day 0):
-
Administer a single 0.5 mL intraperitoneal (i.p.) injection of pristane to each mouse.
-
-
Monitoring:
-
Monitor mice for general health and weight.
-
Collect blood via tail or submandibular bleed at monthly intervals (e.g., Month 2, 4, 6) to measure autoantibody levels.
-
-
This compound Administration (Therapeutic Model):
-
Reconstitute and dilute this compound in sterile PBS.
-
Beginning 2 months after pristane injection, when autoantibodies are typically detectable, randomize mice into treatment groups.
-
Administer this compound (e.g., 2 µ g/mouse ) or vehicle (PBS) via i.p. injection 3 times per week for the duration of the study (e.g., 4 months).
-
-
Endpoint Analysis (Month 6-8):
-
Collect final blood samples for autoantibody analysis (ELISA for anti-dsDNA, anti-snRNP/Sm).
-
Harvest kidneys for histological assessment of glomerulonephritis (H&E, PAS staining).
-
Harvest spleen for flow cytometric analysis of B and T cell populations.
-
Analyze peritoneal lavage fluid for inflammatory cells.
-
Caption: Experimental workflow for a pristane-induced lupus model.
References
- 1. Sargramostim (rhu GM-CSF) as Cancer Therapy (Systematic Review) and An Immunomodulator. A Drug Before Its Time? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of GM-CSF Autoantibodies in Infection and Autoimmune Pulmonary Alveolar Proteinosis: A Concise Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Granulocyte-macrophage colony-stimulating factor - Wikipedia [en.wikipedia.org]
- 4. GM-CSF: An Immune Modulatory Cytokine that can Suppress Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pivotal Roles of GM-CSF in Autoimmunity and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LEUKINE® (sargramostim) | Mechanism of Action [leukine.com]
- 7. Roles of GM-CSF in the Pathogenesis of Autoimmune Diseases: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The granulocyte-macrophage colony-stimulating factor receptor: linking its structure to cell signaling and its role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | GM-CSF-Dependent Inflammatory Pathways [frontiersin.org]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. What is the mechanism of Sargramostim? [synapse.patsnap.com]
- 12. Mouse Models of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Experimental Models for Rheumatoid Arthritis | Musculoskeletal Key [musculoskeletalkey.com]
- 14. A protocol for humanized synovitis mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. GM-CSF Promotes Chronic Disability in Experimental Autoimmune Encephalomyelitis by Altering the Composition of Central Nervous System-Infiltrating Cells, but Is Dispensable for Disease Induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. yourarticlelibrary.com [yourarticlelibrary.com]
- 18. An update on lupus animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. An update on lupus animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Neutrophil Function with Regramostim (GM-CSF)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Regramostim, a recombinant human granulocyte-macrophage colony-stimulating factor (GM-CSF), is a critical cytokine that modulates the activity of various immune cells, most notably neutrophils.[1][2] It plays a pivotal role in enhancing the antimicrobial functions of neutrophils, a process known as priming.[3][4] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to study key neutrophil functions, including oxidative burst, phagocytosis, and chemotaxis. Understanding the impact of this compound on these functions is essential for research in immunology, infectious diseases, and the development of novel therapeutics.
This compound exerts its effects by binding to the GM-CSF receptor on the surface of neutrophils, which triggers a cascade of intracellular signaling pathways.[1] The principal signaling pathways activated include the Janus kinase/signal transducer and activator of transcription (JAK-STAT), mitogen-activated protein kinase (MAPK), and phosphatidylinositol 3-kinase (PI3K)-Akt pathways.[1][5][6] Activation of these pathways leads to a heightened state of readiness in neutrophils, enabling a more robust and efficient response to secondary stimuli such as pathogens or inflammatory mediators.
Key Neutrophil Functions Modulated by this compound
This compound has been shown to significantly enhance several key effector functions of neutrophils:
-
Priming and Oxidative Burst: this compound primes neutrophils for an enhanced respiratory burst, which is the rapid release of reactive oxygen species (ROS) critical for killing pathogens.[3][4][7] While this compound alone may not trigger a significant oxidative burst, it potentiates the response to subsequent stimuli like N-formylmethionyl-leucyl-phenylalanine (fMLP) or phorbol (B1677699) myristate acetate (B1210297) (PMA).[3][7]
-
Phagocytosis: Treatment with this compound enhances the ability of neutrophils to engulf and eliminate pathogens such as bacteria and fungi.[8][9][10] This is accompanied by an upregulation of surface receptors involved in phagocytosis.[8]
-
Chemotaxis: The effect of this compound on neutrophil migration is complex. Some studies suggest that it can downregulate chemotaxis in response to certain chemokines like IL-8, potentially by modulating receptor expression.[11] However, its effect on fMLP-induced chemotaxis appears to be maintained.[11]
-
Surface Receptor Expression: this compound treatment leads to increased expression of adhesion molecules like CD11b/CD18 and Fcγ receptors, which are crucial for neutrophil adherence and phagocytosis.[3][12][13] Conversely, it can induce the shedding of L-selectin (CD62L), which is involved in the initial tethering of neutrophils to the endothelium.[11][12]
Data Presentation: Quantitative Effects of this compound on Neutrophil Functions
The following tables summarize the quantitative data on the effects of this compound on various neutrophil functions as reported in the literature.
Table 1: Effect of this compound on Neutrophil Oxidative Burst
| Stimulus | This compound (GM-CSF) Concentration | Incubation Time | Enhancement of Oxidative Burst | Reference |
| fMLP | 1 ng/mL | 60 minutes | Optimal priming for superoxide (B77818) production | [7] |
| fMLP | Not Specified | < 10 minutes | Enhanced O2- release | [3] |
| Ionomycin | 1 ng/mL | 60 minutes | Primed for superoxide production | [7] |
Table 2: Effect of this compound on Neutrophil Phagocytosis
| Target | This compound (GM-CSF) Treatment | Enhancement of Phagocytosis | Reference |
| Plasmodium falciparum | Pretreatment | Markedly increased parasite killing and phagocytosis | [8] |
| Staphylococcus aureus | In vivo infusion | Corrected defects in phagocytosis and intracellular killing | [9][14] |
Table 3: Effect of this compound on Neutrophil Surface Marker Expression
| Surface Marker | This compound (GM-CSF) Effect | Reference |
| C3bi-receptor (CD11b/CD18) | Increased expression | [3] |
| FcγRII and FcγRIII | Increased expression | [8] |
| L-selectin (CD62L) | Reduced expression | [12] |
Experimental Protocols
Detailed methodologies for key experiments to assess this compound's effect on neutrophil functions are provided below.
Protocol 1: Neutrophil Isolation from Human Peripheral Blood
Objective: To isolate a pure population of neutrophils from whole blood for use in functional assays.
Materials:
-
Heparinized whole blood
-
Ficoll-Paque PLUS
-
Dextran T500
-
Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
-
Red Blood Cell (RBC) Lysis Buffer
-
Phosphate Buffered Saline (PBS)
-
Centrifuge
Procedure:
-
Dilute heparinized whole blood 1:1 with HBSS.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate and discard the upper layers (plasma, mononuclear cells).
-
Collect the erythrocyte/granulocyte pellet at the bottom of the tube.
-
Resuspend the pellet in HBSS and add Dextran T500 to a final concentration of 1%. Mix well and allow the red blood cells to sediment for 30-45 minutes at room temperature.
-
Collect the neutrophil-rich supernatant.
-
Centrifuge the supernatant at 250 x g for 10 minutes.
-
To remove any remaining red blood cells, perform a hypotonic lysis by resuspending the cell pellet in RBC Lysis Buffer for 30-60 seconds, followed by the addition of an equal volume of 2x concentrated PBS to restore isotonicity.
-
Centrifuge at 250 x g for 10 minutes and discard the supernatant.
-
Wash the neutrophil pellet twice with HBSS.
-
Resuspend the final neutrophil pellet in the appropriate assay buffer and determine cell viability and concentration using a hemocytometer and Trypan Blue exclusion.
Caption: Workflow for isolating human neutrophils from peripheral blood.
Protocol 2: Neutrophil Oxidative Burst Assay
Objective: To measure the production of reactive oxygen species (ROS) by neutrophils in response to stimuli, following priming with this compound.
Materials:
-
Isolated neutrophils (from Protocol 1)
-
This compound (recombinant human GM-CSF)
-
Dihydrorhodamine 123 (DHR 123)
-
Phorbol 12-myristate 13-acetate (PMA) or N-formyl-Met-Leu-Phe (fMLP)
-
Assay buffer (e.g., HBSS with Ca2+ and Mg2+)
-
Flow cytometer
Procedure:
-
Resuspend isolated neutrophils in assay buffer to a concentration of 1 x 10^6 cells/mL.
-
Prime the neutrophils by incubating them with the desired concentration of this compound (e.g., 1-10 ng/mL) for 15-60 minutes at 37°C. Include a non-primed control.
-
Add DHR 123 to the cell suspension to a final concentration of 1-5 µM and incubate for 5 minutes at 37°C.
-
Stimulate the neutrophils by adding a stimulus such as PMA (e.g., 100 nM) or fMLP (e.g., 1 µM). Include an unstimulated control.
-
Incubate for 15-30 minutes at 37°C.
-
Stop the reaction by placing the samples on ice or by adding a stop solution (e.g., cold PBS with 2% FBS).
-
Acquire the samples on a flow cytometer, exciting at 488 nm and detecting the emission of rhodamine 123 (the oxidized product of DHR 123) in the green channel (typically 525/50 nm).
-
Analyze the data by gating on the neutrophil population and quantifying the mean fluorescence intensity (MFI) of rhodamine 123, which is proportional to the amount of ROS produced.
Caption: Workflow for the neutrophil oxidative burst assay.
Protocol 3: Neutrophil Phagocytosis Assay
Objective: To quantify the engulfment of fluorescently labeled particles by neutrophils after treatment with this compound.
Materials:
-
Isolated neutrophils (from Protocol 1)
-
This compound
-
Fluorescently labeled particles (e.g., FITC-labeled E. coli or fluorescent beads)
-
Assay buffer (e.g., RPMI 1640 with 10% fetal bovine serum)
-
Trypan Blue or other quenching agent
-
Flow cytometer or fluorescence microscope
Procedure:
-
Resuspend isolated neutrophils in assay buffer to a concentration of 1 x 10^6 cells/mL.
-
Treat the neutrophils with the desired concentration of this compound (e.g., 10-100 ng/mL) for 30-60 minutes at 37°C. Include an untreated control.
-
Add the fluorescently labeled particles to the neutrophil suspension at a predetermined particle-to-cell ratio (e.g., 10:1).
-
Incubate for 15-60 minutes at 37°C to allow for phagocytosis.
-
Stop the phagocytosis by placing the samples on ice.
-
Add Trypan Blue to quench the fluorescence of any non-internalized, surface-bound particles.
-
Wash the cells with cold PBS to remove excess particles and quenching agent.
-
Analyze the samples by flow cytometry to determine the percentage of fluorescent cells (neutrophils that have phagocytosed particles) and the mean fluorescence intensity (indicating the number of particles per cell). Alternatively, visualize and quantify phagocytosis using fluorescence microscopy.
Caption: Workflow for the neutrophil phagocytosis assay.
Protocol 4: Neutrophil Chemotaxis Assay
Objective: To assess the migration of neutrophils towards a chemoattractant after treatment with this compound.
Materials:
-
Isolated neutrophils (from Protocol 1)
-
This compound
-
Chemoattractant (e.g., fMLP or IL-8)
-
Chemotaxis chamber (e.g., Boyden chamber with a 3-5 µm pore size filter)
-
Assay buffer (e.g., HBSS with 0.1% BSA)
-
Microscope
Procedure:
-
Resuspend isolated neutrophils in assay buffer to a concentration of 1-2 x 10^6 cells/mL.
-
Pre-treat the neutrophils with the desired concentration of this compound (e.g., 10-100 ng/mL) for 30 minutes at 37°C. Include an untreated control.
-
Add the chemoattractant to the lower wells of the chemotaxis chamber. Add assay buffer alone to control wells.
-
Place the filter membrane over the lower wells.
-
Add the this compound-treated or control neutrophil suspension to the upper wells of the chamber.
-
Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 60-90 minutes.
-
After incubation, remove the filter and wipe off the non-migrated cells from the top surface.
-
Fix and stain the migrated cells on the bottom surface of the filter.
-
Count the number of migrated cells in several high-power fields using a microscope.
-
Calculate the chemotactic index as the number of cells migrating towards the chemoattractant divided by the number of cells migrating towards the control buffer.
Caption: Workflow for the neutrophil chemotaxis assay.
Signaling Pathways Activated by this compound in Neutrophils
The binding of this compound to its receptor on neutrophils initiates a complex network of intracellular signaling pathways that are responsible for the observed functional enhancements.
Caption: Key signaling pathways activated by this compound in neutrophils.
These detailed application notes and protocols provide a robust framework for researchers to investigate the multifaceted effects of this compound on neutrophil function. By employing these standardized methods, scientists can gain deeper insights into the immunomodulatory properties of this important cytokine and its potential therapeutic applications.
References
- 1. What is the mechanism of Sargramostim? [synapse.patsnap.com]
- 2. Sargramostim (rhu GM-CSF) as Cancer Therapy (Systematic Review) and An Immunomodulator. A Drug Before Its Time? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stimulation and priming of human neutrophils by granulocyte colony-stimulating factor and granulocyte-macrophage colony-stimulating factor: qualitative and quantitative differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interactions of granulocyte-macrophage colony-stimulating factor (CSF), granulocyte CSF, and tumor necrosis factor alpha in the priming of the neutrophil respiratory burst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Granulocyte-macrophage colony-stimulating factor-activated signaling pathways in human neutrophils. I. Tyrosine phosphorylation-dependent stimulation of phosphatidylinositol 3-kinase and inhibition by phorbol esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Unveiling signaling pathways inducing MHC class II expression in neutrophils [frontiersin.org]
- 7. Recombinant human G-CSF and GM-CSF prime human neutrophils for superoxide production through different signal transduction mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GM-CSF-induced priming of human neutrophils for enhanced phagocytosis and killing of asexual blood stages of Plasmodium falciparum: synergistic effects of GM-CSF and TNF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Granulocyte-macrophage colony-stimulating factor enhances neutrophil function in acquired immunodeficiency syndrome patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. Recombinant GM-CSF for diseases of GM-CSF insufficiency: Correcting dysfunctional mononuclear phagocyte disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ex vivo neutrophil function in response to three different doses of glycosylated rHuG-CSF (Lenograstim) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of granulocyte-macrophage colony-stimulating factor (GM-CSF) on neutrophil kinetics and function in normal human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Granulocyte-macrophage colony-stimulating factor enhances neutrophil function in acquired immunodeficiency syndrome patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Reconstituting and Storing Regramostim (Recombinant Human Granulocyte-Macrophage Colony-Stimulating Factor) for Research Applications
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Regramostim, a recombinant human granulocyte-macrophage colony-stimulating factor (GM-CSF), is a cytokine crucial for stimulating the proliferation and differentiation of hematopoietic progenitor cells into granulocytes and macrophages.[1][2] In the research setting, it is a vital tool for a wide range of applications, including studies on hematopoiesis, immune response modulation, and as a component in cell culture media for specific cell lineages.[3][4] Proper reconstitution and storage of lyophilized this compound are critical to ensure its biological activity and the reproducibility of experimental results. These application notes provide detailed protocols for the reconstitution and storage of this compound for research use, as well as a representative experimental protocol and an overview of its signaling pathway.
Quantitative Data Summary
The following tables provide a summary of the key quantitative parameters for the reconstitution and storage of this compound.
Table 1: Reconstitution Parameters
| Parameter | Recommendation | Source |
| Reconstitution Diluent | Sterile, distilled water | [5][6][7][8] |
| Reconstitution Concentration | 0.1 - 1.0 mg/mL | [5][6][7][8] |
| Carrier Protein (for further dilutions) | Bovine Serum Albumin (BSA) or Heat Inactivated Fetal Calf Serum (FCS) | [5][6][8] |
Table 2: Storage Conditions and Stability
| Form | Storage Temperature | Duration | Stability Notes | Source |
| Lyophilized | 2-8°C | Short-term | Preferably desiccated | [5][7] |
| -20°C to -80°C | Long-term (up to 1 year from receipt) | [5] | ||
| Reconstituted (Stock Solution) | 2-8°C | Up to 1 week | [7] | |
| -20°C to -70°C | Up to 3 months | Avoid repeated freeze-thaw cycles. Use a manual defrost freezer. | [5] |
Table 3: Biological Activity
| Cell Line | Assay | ED₅₀ Range | Source |
| Human TF-1 cells | Proliferation Assay | 0.02 - 0.1 ng/mL | [5] |
| Mouse DA3 cells | Proliferation Assay | 5 - 30 pg/mL | |
| Mouse FDC-P1 cells | Proliferation Assay | < 50 pg/mL | [9] |
Experimental Protocols
Protocol for Reconstitution of Lyophilized this compound
This protocol describes the procedure for reconstituting lyophilized this compound to create a stock solution.
Materials:
-
Vial of lyophilized this compound
-
Sterile, distilled water
-
Sterile, low-protein-binding microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Pre-centrifugation: Before opening, briefly centrifuge the vial of lyophilized this compound at a low speed (e.g., 1000 x g for 30 seconds) to ensure that all the powder is at the bottom of the vial.[5][6][7][8]
-
Reconstitution: Aseptically add the appropriate volume of sterile, distilled water to the vial to achieve a final concentration between 0.1 and 1.0 mg/mL. For example, to reconstitute 100 µg of this compound to a concentration of 0.5 mg/mL, add 200 µL of sterile, distilled water.
-
Dissolution: Gently swirl the vial or pipette the solution up and down carefully to ensure the protein is fully dissolved. Avoid vigorous shaking or vortexing, as this can cause denaturation.
-
Aliquoting: Once the solution is clear, apportion it into single-use, sterile, low-protein-binding microcentrifuge tubes.[5][6][7][8] This will prevent contamination and degradation from repeated freeze-thaw cycles.
-
Labeling and Storage: Clearly label the aliquots with the name of the protein, concentration, and date of reconstitution. Store the aliquots as recommended in Table 2.
Protocol for Storage of Reconstituted this compound
Proper storage is essential to maintain the biological activity of the reconstituted this compound.
-
Short-term Storage: For use within one week, reconstituted this compound can be stored at 2-8°C.[7]
-
Long-term Storage: For storage longer than one week, the aliquoted stock solution should be stored at -20°C or -70°C for up to three months. It is crucial to use a manual defrost freezer to avoid temperature fluctuations associated with frost-free freezers.[5][8]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing the reconstituted protein can lead to a loss of activity and should be avoided.[5][6][7][8] This is why creating single-use aliquots is highly recommended.
Protocol for a Cell Proliferation Assay using TF-1 Cells
This protocol provides a general guideline for assessing the biological activity of reconstituted this compound using the human erythroleukemic cell line, TF-1, which is dependent on GM-CSF for proliferation.
Materials:
-
TF-1 cells
-
Complete cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS, 2 mM L-glutamine, and antibiotics)
-
Reconstituted this compound stock solution
-
Sterile 96-well cell culture plates
-
Cell proliferation assay reagent (e.g., MTT, XTT, or a resazurin-based reagent)
-
Plate reader
Procedure:
-
Cell Seeding: Seed TF-1 cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 50 µL of complete culture medium.[1]
-
Preparation of this compound Dilutions: Prepare a series of two-fold serial dilutions of the reconstituted this compound in complete culture medium. The concentration range should typically span from approximately 8 ng/mL down to 0.031 ng/mL to determine the ED₅₀.[1]
-
Cell Treatment: Add 50 µL of the this compound dilutions to the appropriate wells. Include a negative control (medium only) and a positive control (a known standard of GM-CSF).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.[1]
-
Cell Proliferation Measurement: Add the cell proliferation assay reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Plot the cell proliferation (absorbance or fluorescence) against the concentration of this compound to determine the ED₅₀, which is the concentration that induces 50% of the maximal response.
Visualizations
Experimental Workflow
Caption: Workflow for reconstituting, storing, and assessing the bioactivity of this compound.
This compound (GM-CSF) Signaling Pathway
Caption: Key signaling pathways activated by this compound (GM-CSF).
References
- 1. mdpi.com [mdpi.com]
- 2. Construction of Recombinant Human GM-CSF and GM-CSF-ApoA-I Fusion Protein and Evaluation of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eqalix.com [eqalix.com]
- 4. Sargramostim (rhu GM-CSF) as Cancer Therapy (Systematic Review) and An Immunomodulator. A Drug Before Its Time? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Human GM-CSF, AOF Recombinant Protein (PHC6025) [thermofisher.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. cellgs.com [cellgs.com]
Application Notes and Protocols for Flow Cytometry Analysis of Regramostim-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Regramostim, a recombinant human granulocyte-macrophage colony-stimulating factor (GM-CSF), is a potent cytokine that stimulates the proliferation, differentiation, and activation of myeloid lineage cells.[1][2] It plays a crucial role in hematopoiesis and enhances the function of mature granulocytes, monocytes, and macrophages.[1][2] Furthermore, this compound is known to modulate both innate and adaptive immunity by promoting antigen presentation and influencing T-cell responses.[3][4][5]
Flow cytometry is an indispensable tool for dissecting the cellular effects of this compound. This technology allows for the high-throughput, multi-parametric analysis of individual cells in a heterogeneous population, providing quantitative data on cell surface marker expression, proliferation, and apoptosis.[6][7] These application notes provide detailed protocols for utilizing flow cytometry to characterize the effects of this compound on target cell populations.
Key Applications
Flow cytometry can be employed to assess several key consequences of this compound treatment on various cell types, including:
-
Immunophenotyping: To identify and quantify different myeloid cell populations and their subsets based on the expression of specific cell surface markers.[6][8][9]
-
Activation Marker Analysis: To evaluate the activation status of immune cells by measuring the upregulation of activation markers.
-
Cell Proliferation Assays: To quantify the proliferative response of hematopoietic progenitor and mature myeloid cells to this compound stimulation.[10][11]
-
Apoptosis Assays: To determine the effect of this compound on cell viability and apoptosis.[12][13]
Data Presentation: Expected Cellular Responses to this compound
The following tables summarize the anticipated quantitative changes in various cell populations and surface marker expression following in vitro or in vivo treatment with this compound.
Table 1: Expected Changes in Myeloid Cell Populations
| Cell Population | Typical Markers | Expected Change with this compound |
| Granulocytes | CD11b+, CD15+, CD66b+ | Increase |
| Monocytes | CD14+, CD11b+ | Increase |
| Macrophages | CD11b+, CD68+, HLA-DR+ | Increase in number and activation |
| Dendritic Cells | CD11c+, HLA-DR+ | Increase in number and maturation |
Table 2: Expected Changes in Cell Surface Marker Expression
| Marker | Cell Type(s) | Function | Expected Change with this compound |
| CD11b | Myeloid cells | Adhesion, phagocytosis | Upregulation |
| CD14 | Monocytes, Macrophages | LPS co-receptor | Upregulation |
| CD80/CD86 | Dendritic Cells, Macrophages | Co-stimulation of T cells | Upregulation |
| HLA-DR | Antigen Presenting Cells | Antigen presentation | Upregulation |
| CD16 | Granulocytes, Monocytes | Fc receptor | Upregulation |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathways activated by this compound and a general workflow for the flow cytometric analysis of treated cells.
Caption: this compound signaling cascade.
Caption: Flow cytometry workflow.
Experimental Protocols
Protocol 1: Immunophenotyping and Activation Marker Analysis
This protocol describes the staining of cell surface markers to identify and quantify myeloid cell populations and their activation status following this compound treatment.[14][15][16]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)
-
Fc Receptor Blocking Reagent (e.g., anti-CD16/32 antibody for mouse cells, or human Fc block)
-
Fluorochrome-conjugated primary antibodies against markers of interest (e.g., CD11b, CD14, CD15, CD66b, CD80, CD86, HLA-DR)
-
Viability Dye (e.g., 7-AAD, Propidium Iodide, or a fixable viability dye)
-
Flow cytometry tubes
Procedure:
-
Cell Preparation:
-
Culture cells with and without this compound for the desired duration.
-
Harvest cells and wash once with cold PBS by centrifugation at 300-400 x g for 5 minutes at 4°C.[14]
-
Resuspend the cell pellet in cold Flow Cytometry Staining Buffer and perform a cell count.
-
Adjust the cell concentration to 1 x 10^7 cells/mL.[15]
-
Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into each flow cytometry tube.[17]
-
-
Fc Receptor Blocking (Optional but Recommended):
-
Antibody Staining:
-
Washing:
-
Viability Staining (if using a non-fixable dye):
-
Resuspend the cell pellet in 200-500 µL of Flow Cytometry Staining Buffer.[14]
-
Add the viability dye (e.g., 7-AAD or PI) 5-10 minutes before analysis.
-
-
Acquisition:
-
Analyze the samples on a flow cytometer. Be sure to acquire a sufficient number of events for robust statistical analysis.
-
Protocol 2: Cell Proliferation Assay using a Dye Dilution Method (e.g., CFSE)
This protocol measures cell proliferation by labeling cells with a fluorescent dye that is equally distributed between daughter cells upon cell division.[10]
Materials:
-
Cell Proliferation Dye (e.g., Carboxyfluorescein succinimidyl ester - CFSE)
-
PBS
-
Complete culture medium
-
Flow cytometry tubes
-
Flow Cytometry Staining Buffer
Procedure:
-
Cell Labeling:
-
Harvest and wash cells with PBS.
-
Resuspend cells in pre-warmed PBS at a concentration of 1-10 x 10^6 cells/mL.
-
Add the cell proliferation dye at the manufacturer's recommended concentration and mix immediately.
-
Incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of cold complete culture medium and incubate for 5 minutes on ice.
-
Wash the cells three times with complete culture medium.
-
-
Cell Culture:
-
Resuspend the labeled cells in complete culture medium and plate them for culture.
-
Add this compound at the desired concentrations. Include an unstimulated control.
-
Culture for a period sufficient for cell division to occur (e.g., 3-5 days).
-
-
Cell Harvest and Staining:
-
Harvest the cells at the end of the culture period.
-
If desired, perform surface marker staining as described in Protocol 1 to analyze proliferation in specific subpopulations.
-
-
Acquisition:
-
Analyze the samples on a flow cytometer. The fluorescence intensity of the dye will decrease by half with each cell division, allowing for the visualization of distinct generational peaks.
-
Protocol 3: Apoptosis Assay using Annexin V and Propidium Iodide (PI)
This protocol distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[12][13]
Materials:
-
Annexin V Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Fluorochrome-conjugated Annexin V
-
Propidium Iodide (PI) staining solution
-
PBS
-
Flow cytometry tubes
Procedure:
-
Cell Preparation:
-
Culture cells with and without this compound.
-
Harvest both adherent and suspension cells, as apoptotic cells may detach.
-
Wash cells twice with cold PBS by centrifugation at 300-400 x g for 5 minutes.[13]
-
-
Staining:
-
Resuspend 1-5 x 10^5 cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of fluorochrome-conjugated Annexin V.
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of PI staining solution immediately before analysis.
-
-
Acquisition:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Interpretation:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
-
References
- 1. Sargramostim - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sargramostim - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. Sargramostim (rhu GM-CSF) as Cancer Therapy (Systematic Review) and An Immunomodulator. A Drug Before Its Time? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Immunomodulatory effects of human recombinant granulocyte-macrophage colony-stimulating factor (rhuGM-CSF): evidence of antitumour activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. ebiohippo.com [ebiohippo.com]
- 8. Flow Cytometric Analysis of Myeloid Cells in Human Blood, Bronchoalveolar Lavage, and Lung Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Flow Cytometry Techniques for Measuring T Cell Proliferation | KCAS Bio [kcasbio.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [bio-protocol.org]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. biotium.com [biotium.com]
- 16. Flow Cytometry Protocol for Cell Surface Markers (FACS Protocol): R&D Systems [rndsystems.com]
- 17. stemcell.com [stemcell.com]
Application Notes and Protocols for Generating Bone Marrow-Derived Macrophages using Regramostim (GM-CSF)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bone marrow-derived macrophages (BMDMs) are a critical in vitro model system for studying macrophage biology, inflammation, immunology, and for screening the effects of novel therapeutics. The differentiation of bone marrow progenitor cells into macrophages is predominantly driven by two key colony-stimulating factors: Macrophage Colony-Stimulating Factor (M-CSF) and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF), commercially available as Regramostim. While both cytokines generate macrophages, they yield phenotypically and functionally distinct populations.
GM-CSF-differentiated macrophages, often referred to as M1-like macrophages, typically exhibit a pro-inflammatory phenotype.[1][2][3] In contrast, M-CSF drives differentiation towards an anti-inflammatory, M2-like phenotype.[1][3] The choice of cytokine is therefore a critical experimental parameter that dictates the nature of the resulting macrophage population. These GM-CSF-derived macrophages are particularly relevant for studying inflammatory diseases, host defense, and oncology.
This document provides detailed protocols for the generation and characterization of BMDMs using this compound (GM-CSF), summarizes key quantitative data, and illustrates the associated signaling pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the expected yield, purity, and functional characteristics of murine BMDMs generated with GM-CSF.
Table 1: Expected Yield and Purity of GM-CSF-Derived BMDMs
| Parameter | Expected Value | Notes |
| Initial Seeding Density | 2 x 10^5 cells/mL | Seeding in a 100 mm petri dish with 10 mL of media.[4] |
| Final Cell Yield | 5 - 10 x 10^6 non-adherent cells per 10 mL culture | Harvested on day 7-10.[4] The culture will contain a heterogeneous population of macrophages and dendritic cells.[4][5] |
| Macrophage Purity (MHCIIlowF4/80high) | Variable, depends on GM-CSF concentration | At 25 ng/mL GM-CSF, macrophages can constitute approximately 57% of adherent cells.[6] Increasing GM-CSF concentration can favor macrophage development over dendritic cells.[6][7] |
| Key Surface Markers | CD11b+, F4/80high, MHCIIlow, CD11c+, CD64+ | GM-CSF derived macrophages express CD11c, which is often associated with dendritic cells, but also express the macrophage marker CD64.[6][8] |
Table 2: Functional Characteristics of GM-CSF vs. M-CSF Derived BMDMs
| Functional Assay | GM-CSF Derived BMDMs | M-CSF Derived BMDMs |
| Phagocytosis (Latex Beads) | High phagocytic ability[6][7] | Lower phagocytic ability compared to GM-CSF BMDMs[9] |
| Antigen Presentation | Efficient T-cell proliferation induction[6] | Poor antigen presentation ability[8] |
| Cytokine Production (upon LPS stimulation) | High production of TNF-α, IL-1β, IL-6, IL-12p70[6][8] | Lower production of pro-inflammatory cytokines, higher IL-10 in some contexts.[6] |
| Metabolic Profile | Higher glycolysis, TCA cycle, and oxidative phosphorylation[3] | Preference for glycolysis and fatty acid storage[3] |
Signaling Pathways
The differentiation of bone marrow progenitors into macrophages by GM-CSF is initiated by the binding of GM-CSF to its receptor, leading to the activation of several downstream signaling cascades. The Janus kinase/signal transducer and activator of transcription (JAK/STAT) and the Ras-ERK pathways are key mediators in this process.
Caption: GM-CSF signaling cascade in macrophage differentiation.
Experimental Protocols
Protocol 1: Generation of Murine Bone Marrow-Derived Macrophages with GM-CSF
This protocol describes the isolation of bone marrow from mice and the subsequent differentiation into macrophages using recombinant GM-CSF.
Materials:
-
Mice (e.g., C57BL/6)
-
70% Ethanol
-
Sterile Phosphate-Buffered Saline (PBS)
-
Complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum, 1% Penicillin-Streptomycin, and 2 mM L-glutamine)
-
Recombinant mouse GM-CSF (this compound)
-
Sterile syringes (10 mL) and needles (25G)
-
Sterile petri dishes (100 mm, non-tissue culture treated)
-
Cell scraper
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Procedure:
-
Bone Marrow Isolation:
-
Euthanize mice according to approved institutional protocols.
-
Sterilize the hind legs with 70% ethanol.
-
Dissect the femur and tibia, removing excess muscle and tissue.
-
In a sterile biosafety cabinet, place the bones in a petri dish containing sterile PBS.
-
Cut the ends of the bones with sterile scissors.
-
Flush the bone marrow from one end of the bone into a 50 mL conical tube using a 10 mL syringe filled with complete RPMI-1640 medium.
-
Create a single-cell suspension by gently pipetting up and down.
-
-
Red Blood Cell Lysis (Optional but Recommended):
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 2 mL of ACK lysis buffer.
-
Incubate for 5 minutes at room temperature.
-
Add 10 mL of complete RPMI-1640 medium to stop the lysis.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
-
Cell Counting and Seeding:
-
Resuspend the cell pellet in a known volume of complete RPMI-1640 medium.
-
Perform a cell count using a hemocytometer and trypan blue to determine the number of viable cells.
-
Prepare the final culture medium by adding recombinant mouse GM-CSF to the complete RPMI-1640 medium to a final concentration of 20 ng/mL.[10]
-
Seed 2 x 10^6 bone marrow cells in 10 mL of GM-CSF-containing medium into a 100 mm non-tissue culture treated petri dish.[11]
-
-
Cell Culture and Differentiation:
-
Incubate the cells at 37°C in a 5% CO2 incubator.
-
Day 3: Add 10 mL of fresh GM-CSF-containing medium (20 ng/mL) to the culture dish.[10]
-
Day 6: Carefully remove 10 mL of the culture medium, centrifuge at 300 x g for 5 minutes, and resuspend the cell pellet in 10 mL of fresh GM-CSF-containing medium. Add this back to the original plate.[4]
-
Day 7-10: The cells are ready for harvesting. The culture will contain both adherent cells and non-adherent cells in clusters.[4]
-
-
Harvesting BMDMs:
-
To harvest the non-adherent and loosely adherent cells, gently pipette the medium over the plate surface and collect it in a 50 mL conical tube.
-
To harvest the strongly adherent macrophages, wash the plate with PBS, add cold PBS with 2 mM EDTA, and incubate on ice for 10-15 minutes.
-
Use a cell scraper to detach the adherent cells.
-
Combine all collected cells and centrifuge at 300 x g for 5 minutes.
-
The resulting cell pellet contains a mixed population of GM-CSF-derived macrophages and dendritic cells, ready for downstream applications.
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Biological role of granulocyte macrophage colony-stimulating factor (GM-CSF) and macrophage colony-stimulating factor (M-CSF) on cells of the myeloid lineage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Integrated transcriptomic and metabolomic analysis reveals the metabolic programming of GM-CSF- and M-CSF- differentiated mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Generation and Identification of GM-CSF Derived Alveolar-like Macrophages and Dendritic Cells From Mouse Bone Marrow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Generation and Identification of GM-CSF Derived Alveolar-like Macrophages and Dendritic Cells From Mouse Bone Marrow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GM-CSF Grown Bone Marrow Derived Cells Are Composed of Phenotypically Different Dendritic Cells and Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Proteomic Analysis Reveals Distinct Metabolic Differences Between Granulocyte-Macrophage Colony Stimulating Factor (GM-CSF) and Macrophage Colony Stimulating Factor (M-CSF) Grown Macrophages Derived from Murine Bone Marrow Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.ed.ac.uk [research.ed.ac.uk]
- 10. Video: Generation and Identification of GM-CSF Derived Alveolar-like Macrophages and Dendritic Cells From Mouse Bone Marrow [jove.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Regramostim in Animal Models of Infection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Regramostim, a recombinant human granulocyte-macrophage colony-stimulating factor (GM-CSF), is a potent cytokine that stimulates the proliferation and differentiation of hematopoietic progenitor cells into granulocytes and macrophages. Beyond its role in hematopoiesis, this compound exhibits significant immunomodulatory effects, enhancing the function of mature myeloid cells. These properties make it a compelling candidate for therapeutic intervention in various infectious diseases. This document provides detailed application notes and protocols for the utilization of this compound and its murine equivalent in animal models of bacterial, fungal, and viral infections.
Mechanism of Action
This compound exerts its effects by binding to the GM-CSF receptor (GM-CSFR), a heterodimeric complex composed of an alpha (α) and a beta (β) subunit. This interaction triggers a cascade of intracellular signaling pathways, primarily the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, but also the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[1][2] Activation of these pathways culminates in enhanced survival, proliferation, differentiation, and activation of myeloid cells, including neutrophils, monocytes, and macrophages.[1][3] In the context of infection, this compound-stimulated macrophages and neutrophils exhibit enhanced phagocytosis, oxidative burst, and pathogen killing capabilities.[4]
Signaling Pathways in Macrophage Activation
The following diagram illustrates the primary signaling pathways activated by this compound in macrophages during an infection.
Quantitative Data from Animal Models
The efficacy of this compound has been evaluated in various animal models of infection. The following tables summarize the quantitative data from key studies.
Table 1: Bacterial Infection Models
| Animal Model | Pathogen | This compound/Murine GM-CSF Dosage & Route | Key Quantitative Outcomes |
| Mouse (C57BL/6J) | Sepsis (Cecal Ligation and Puncture) followed by Pseudomonas aeruginosa pneumonia | 10 µ g/mouse , subcutaneous, daily for 3 days | Improved survival rate; Enhanced bactericidal activity of polymorphonuclear neutrophils (PMNs).[4] |
| Mouse (Neonatal LPL-/-) | Streptococcus pneumoniae | 20 ng in 6 µl PBS, intranasal, daily for 3 days | Augmented alveolar macrophage (AM) production; Improved pneumococcal clearance.[5] |
| Rat | Implant-associated Staphylococcus aureus infection | Not specified | Increased local concentrations of IL-1β, IL-4, and IL-6 at the infection site.[6][7] |
Table 2: Fungal Infection Models
| Animal Model | Pathogen | This compound/Murine GM-CSF Dosage & Route | Key Quantitative Outcomes |
| Mouse (immunosuppressed) | Aspergillus fumigatus | 10 ng, intranasal, daily | Six-fold reduction in lung fungal burden compared to saline-treated mice. |
| Mouse (immunosuppressed) | Disseminated Aspergillosis | Not specified | Adjuvant therapy with rhu GM-CSF showed an overall response rate of 82% in a literature review of 50 cases.[8] |
Table 3: Viral Infection Models
| Animal Model | Pathogen | This compound/Murine GM-CSF Dosage & Route | Key Quantitative Outcomes |
| Mouse (K18-hACE2) | SARS-CoV-2 | 5 µ g/day , subcutaneous, starting one day after infection | Increased anti-viral antibody titers; Reduced mean lung viral titers by 84.77%; Increased long-term survival odds by up to 5.8-fold.[9] |
| Mouse | Influenza A virus (IAV) | Not specified | Reverses deleterious M2 macrophage polarization induced by cigarette smoke exposure and improves outcomes.[10] |
Experimental Protocols
The following are detailed protocols for key experiments involving the use of this compound in animal models of infection.
Protocol 1: Murine Model of Sepsis (Cecal Ligation and Puncture) and Secondary Bacterial Pneumonia
This protocol describes the induction of sepsis via cecal ligation and puncture (CLP), followed by a secondary bacterial lung infection and treatment with murine GM-CSF.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Recombinant murine GM-CSF (rmGM-CSF)
-
Pseudomonas aeruginosa culture
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps)
-
Suture material (e.g., 4-0 silk)
-
Sterile saline
-
Micro-pipettor and sterile tips
Experimental Workflow:
Procedure:
-
Cecal Ligation and Puncture (CLP): a. Anesthetize the mouse using a standardized protocol. b. Make a 1-2 cm midline laparotomy incision to expose the cecum. c. Ligate the cecum with a 4-0 silk suture at its base, distal to the ileocecal valve, ensuring intestinal continuity is maintained. d. Puncture the cecum once or twice with a 21-gauge needle. e. Gently squeeze the cecum to extrude a small amount of fecal content. f. Return the cecum to the peritoneal cavity and close the abdominal wall and skin with sutures. g. Administer subcutaneous sterile saline for fluid resuscitation.[1][11]
-
rmGM-CSF Administration: a. At 24 hours post-CLP, begin subcutaneous administration of rmGM-CSF (10 µ g/mouse ) or vehicle control. b. Continue daily administration for a total of 3 days.[4]
-
Secondary Bacterial Pneumonia Induction: a. At 72 hours post-CLP, lightly anesthetize the mice. b. Intranasally instill a suspension of Pseudomonas aeruginosa (e.g., 1 x 10^6 CFU in 50 µl of sterile saline).
-
Monitoring and Endpoint Analysis: a. Monitor the mice for signs of distress and survival for a predetermined period (e.g., 7 days). b. At specified time points, euthanize a subset of mice to collect blood for isolation of polymorphonuclear neutrophils (PMNs) to assess bactericidal activity and bronchoalveolar lavage (BAL) fluid to determine bacterial load in the lungs.
Protocol 2: Murine Model of Fungal Pneumonia (Aspergillosis)
This protocol outlines the induction of pulmonary aspergillosis in immunosuppressed mice and subsequent treatment with intranasal rmGM-CSF.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Recombinant murine GM-CSF (rmGM-CSF)
-
Aspergillus fumigatus spores
-
Anesthetic (e.g., isoflurane)
-
Sterile saline with 0.01% Tween 80
-
Hemocytometer
Procedure:
-
Immunosuppression: a. Administer cyclophosphamide (e.g., 150 mg/kg) via intraperitoneal injection on days -4 and -1 relative to infection. b. Administer cortisone acetate (e.g., 250 mg/kg) subcutaneously on day -1.
-
Preparation of Aspergillus fumigatus Spores: a. Culture A. fumigatus on an appropriate medium (e.g., Sabouraud dextrose agar) for 5-7 days at 37°C. b. Harvest conidia by washing the plate with sterile saline containing 0.01% Tween 80. c. Filter the conidial suspension through sterile gauze to remove hyphal fragments. d. Wash the conidia by centrifugation and resuspend in sterile saline. e. Count the conidia using a hemocytometer and adjust the concentration to the desired inoculum (e.g., 1 x 10^8 conidia/ml).[12][13][14]
-
Infection: a. On day 0, anesthetize the immunosuppressed mice. b. Administer 20-30 µl of the A. fumigatus spore suspension (e.g., 2-3 x 10^6 spores) intranasally.
-
rmGM-CSF Treatment: a. Within 6 hours of infection, administer 10 ng of rmGM-CSF in sterile saline intranasally to the treatment group. Administer saline to the control group. b. Repeat the intranasal administration daily for the duration of the experiment (e.g., 4 days).
-
Endpoint Analysis: a. Euthanize mice at a predetermined time point (e.g., 96 hours post-infection). b. Harvest the lungs for quantitative analysis of fungal burden via quantitative PCR (qPCR) or by plating homogenized lung tissue for colony-forming unit (CFU) enumeration.[7][15][16][17]
Protocol 3: Murine Model of Viral Pneumonia (SARS-CoV-2)
This protocol details the infection of K18-hACE2 transgenic mice with SARS-CoV-2 and subsequent treatment with rmGM-CSF. Note: All work with live SARS-CoV-2 must be conducted in a BSL-3 facility.
Materials:
-
K18-hACE2 transgenic mice
-
SARS-CoV-2 viral stock
-
Recombinant murine GM-CSF (rmGM-CSF)
-
Anesthetic (e.g., isoflurane)
-
Sterile PBS
Procedure:
-
Infection: a. Anesthetize K18-hACE2 mice with isoflurane. b. Intranasally inoculate mice with a specific plaque-forming unit (PFU) dose of SARS-CoV-2 in a small volume (e.g., 20-30 µl) of sterile PBS.[18][19]
-
rmGM-CSF Treatment: a. Beginning one day after infection, administer rmGM-CSF (5 µ g/day ) or vehicle control subcutaneously. b. Continue daily treatment for the duration of the study.[9]
-
Monitoring and Endpoint Analysis: a. Monitor mice daily for weight loss and clinical signs of disease. b. At predetermined time points, euthanize a subset of mice to collect lungs and other tissues for viral load quantification by qPCR or plaque assay. c. Collect blood at the study endpoint to measure anti-viral antibody titers by ELISA.
Concluding Remarks
The provided application notes and protocols offer a framework for investigating the therapeutic potential of this compound in various animal models of infection. Researchers should optimize these protocols based on their specific experimental goals, animal facility guidelines, and the specific pathogen being studied. Careful consideration of the this compound dosage, administration route, and timing of intervention is crucial for obtaining robust and reproducible results. The immunomodulatory properties of this compound present a promising avenue for the development of novel host-directed therapies against a broad range of infectious agents.
References
- 1. Cecal Ligation Puncture Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. A simplified method for bronchoalveolar lavage in mice by orotracheal intubation avoiding tracheotomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current Protocols in Immunology: Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GraphViz Examples and Tutorial [graphs.grevian.org]
- 7. Quantitative PCR assay to measure Aspergillus fumigatus burden in a murine model of disseminated aspergillosis: demonstration of efficacy of caspofungin acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. niaid.nih.gov [niaid.nih.gov]
- 9. animalcare.umich.edu [animalcare.umich.edu]
- 10. Frontiers | RIG-I agonist SLR10 promotes macrophage M1 polarization during influenza virus infection [frontiersin.org]
- 11. Video: Cecal Ligation and Puncture-induced Sepsis as a Model To Study Autophagy in Mice [jove.com]
- 12. niaid.nih.gov [niaid.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Mouse models for the study of fungal pneumonia: A collection of detailed experimental protocols for the study of Coccidioides, Cryptococcus, Fusarium, Histoplasma and combined infection due to Aspergillus-Rhizopus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Histological Quantification to Determine Lung Fungal Burden in Experimental Aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantitative PCR Assay To Measure Aspergillus fumigatus Burden in a Murine Model of Disseminated Aspergillosis: Demonstration of Efficacy of Caspofungin Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effect of amphotericin B and micafungin combination on survival, histopathology, and fungal burden in experimental aspergillosis in the p47phox-/- mouse model of chronic granulomatous disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Protocol for infecting and monitoring susceptible k18-hACE2 mice with SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | A nasal vaccine with inactivated whole-virion elicits protective mucosal immunity against SARS-CoV-2 in mice [frontiersin.org]
Troubleshooting & Optimization
regramostim not inducing differentiation troubleshooting
Welcome to the technical support center for regramostim (recombinant human Granulocyte-Macrophage Colony-Stimulating Factor, GM-CSF). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments where this compound is not inducing the expected differentiation of target cells.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during in vitro differentiation experiments using this compound.
Q1: My cells are not differentiating in response to this compound. What are the primary potential causes?
A1: Failure to observe differentiation with this compound can stem from several factors, broadly categorized as issues with the reagent, the target cells, or the experimental conditions.
-
This compound Reagent:
-
Incorrect Concentration: The concentration of GM-CSF is critical and can influence the lineage commitment of progenitor cells. High concentrations may favor monocytic lineage, while lower concentrations might be more suitable for granulocytic differentiation.[1][2]
-
Loss of Bioactivity: Improper storage or handling of the reconstituted this compound can lead to a loss of biological activity.
-
-
Target Cells:
-
Low or Absent GM-CSF Receptor (GM-CSFR) Expression: The target cells must express sufficient levels of the GM-CSF receptor (CD116) to respond to this compound.[3][4][5] Receptor expression can vary significantly between cell lines and primary cell populations.[3]
-
Poor Cell Health: Cells that are stressed, have a high passage number, or have low viability will not differentiate efficiently.
-
Incorrect Cell Density: Both low and high cell densities can inhibit differentiation. The optimal seeding density should be determined for your specific cell type.
-
-
Experimental Conditions:
-
Inhibitory Factors in Culture Media: Components in the serum or the basal media could be inhibiting GM-CSF signaling.
-
Presence of Other Cytokines: The cytokine milieu can significantly impact differentiation outcomes. For instance, the presence of IL-4 along with GM-CSF is often used to direct differentiation towards dendritic cells.[6][7]
-
Incorrect Timing of Analysis: Differentiation is a temporal process. Assaying for differentiation markers too early or too late can lead to inconclusive results.
-
Q2: How can I verify that my this compound is bioactive?
A2: To confirm the bioactivity of your this compound stock, you can perform a proliferation assay using a GM-CSF-dependent cell line, such as TF-1 or MO7e.[4] A positive result is indicated by a dose-dependent increase in cell proliferation.
Q3: How do I determine the optimal concentration of this compound for my experiment?
A3: The optimal concentration of this compound should be determined empirically for each cell type and desired differentiation outcome. A dose-response experiment is recommended.
-
Experimental Design: Culture your target cells with a range of this compound concentrations (e.g., 0.1 ng/mL to 100 ng/mL).
-
Analysis: After a suitable incubation period, assess differentiation using relevant markers (e.g., CD11b, CD14 for monocytes/macrophages; CD15, CD66b for granulocytes) via flow cytometry or other analytical methods. The concentration that yields the highest percentage of differentiated cells with the desired phenotype is the optimal one.
Q4: My cells have low GM-CSF receptor expression. What can I do?
A4: If your target cells have inherently low GM-CSFR expression, consider the following:
-
Cell Line Selection: If possible, choose a different cell line known to express high levels of GM-CSFR.
-
Pre-stimulation with other cytokines: In some contexts, pre-treatment with other cytokines may upregulate GM-CSFR expression, although this needs to be empirically tested.
-
Alternative Differentiation Protocols: Explore other differentiation protocols that do not rely on GM-CSF signaling.
Q5: I am observing high cell death in my differentiation cultures. What could be the cause?
A5: High cell death can be attributed to several factors:
-
This compound Concentration: Excessively high concentrations of this compound can sometimes be toxic to certain cell types.
-
Suboptimal Culture Conditions: Ensure your basal media, serum, and supplements are of high quality and appropriate for your cells. Check for potential contamination.
-
Cell Seeding Density: Plating cells at too low a density can lead to apoptosis due to lack of cell-cell contact and autocrine signaling.
Data Summary Tables
Table 1: Recommended this compound Concentrations for Monocyte/Macrophage Differentiation
| Cell Type | This compound (GM-CSF) Concentration | Other Cytokines | Reference |
| Human PBMCs | 50 ng/mL | IL-4 (20 ng/mL) for Dendritic Cells | [6] |
| Human Monocytes | 50 ng/mL | None for M1 Macrophages | [8] |
| Human Monocytes | 500 U/mL (~50 ng/mL) | IL-4 (500 U/mL) for Dendritic Cells | [7] |
Table 2: Common Differentiation Markers for Myeloid Lineages
| Lineage | Common Markers |
| Monocyte/Macrophage | CD11b, CD14, CD68, CD163 |
| Granulocyte (Neutrophil) | CD11b, CD15, CD16, CD66b |
| Dendritic Cell | CD11c, CD80, CD83, CD86, HLA-DR |
Experimental Protocols
Protocol 1: Verifying GM-CSF Receptor (CD116) Expression by Flow Cytometry
-
Cell Preparation: Harvest 1-5 x 10^5 target cells per sample. Wash once with ice-cold FACS buffer (PBS with 2% FBS and 0.1% sodium azide).
-
Antibody Staining: Resuspend the cell pellet in 100 µL of FACS buffer. Add a fluorochrome-conjugated anti-CD116 antibody at the manufacturer's recommended concentration.
-
Incubation: Incubate the cells in the dark for 30 minutes at 4°C.
-
Washing: Wash the cells twice with 1 mL of cold FACS buffer, centrifuging at 300 x g for 5 minutes.
-
Data Acquisition: Resuspend the cells in 300-500 µL of FACS buffer and acquire data on a flow cytometer. Include an isotype control to determine background staining.
Protocol 2: In Vitro Differentiation of Human Monocytes to Macrophages
-
Monocyte Isolation: Isolate primary human monocytes from PBMCs using magnetic-activated cell sorting (MACS) with CD14 microbeads or by plastic adhesion.
-
Cell Seeding: Seed the isolated monocytes in a 6-well plate at a density of 1 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin.
-
Differentiation Induction: Add this compound to the culture medium to a final concentration of 50 ng/mL.
-
Incubation: Culture the cells at 37°C in a humidified 5% CO2 incubator for 6-7 days. Replace the medium with fresh medium containing this compound every 2-3 days.
-
Assessment of Differentiation: After the incubation period, assess macrophage differentiation by morphology (e.g., increased size and adherence) and by flow cytometry for the expression of macrophage markers such as CD11b, CD68, and CD163.
Diagrams
Caption: this compound (GM-CSF) signaling pathway.
Caption: Troubleshooting workflow for this compound differentiation experiments.
References
- 1. Frontiers | GM-CSF Quantity Has a Selective Effect on Granulocytic vs. Monocytic Myeloid Development and Function [frontiersin.org]
- 2. GM-CSF Quantity Has a Selective Effect on Granulocytic vs. Monocytic Myeloid Development and Function: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 3. ashpublications.org [ashpublications.org]
- 4. Human prostate carcinoma cell lines secrete GM-CSF and express GM-CSF-receptor on their cell surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Granulocyte-macrophage colony-stimulating factor receptor - Wikipedia [en.wikipedia.org]
- 6. Optimizing monocyte-derived immune cell cultures: comparing xeno-free and xenogeneic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Regramostim Dosage for Primary Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing regramostim (recombinant human granulocyte-macrophage colony-stimulating factor, rhGM-CSF) dosage for primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in primary cell culture?
This compound is a recombinant form of human granulocyte-macrophage colony-stimulating factor (GM-CSF). It is a cytokine that stimulates the proliferation, differentiation, and activation of myeloid progenitor cells into granulocytes (neutrophils, eosinophils, and basophils) and monocytes.[1][2] Monocytes can further differentiate into macrophages and dendritic cells.[3] In primary cell culture, this compound is crucial for the successful generation and maintenance of these specific cell types from sources like bone marrow, peripheral blood, or cord blood.
Q2: What are the key signaling pathways activated by this compound?
This compound binds to its heterodimeric receptor, the GM-CSF receptor (GM-CSFR), which is composed of an alpha (α) and a beta (β) subunit.[2] This binding triggers the transactivation of Janus kinase 2 (JAK2), which in turn activates several downstream signaling pathways, including:
-
JAK/STAT Pathway: Primarily JAK2/STAT5, which is crucial for myeloid differentiation and inflammatory responses.[4][5]
-
MAPK Pathway (Ras/Raf/MEK/ERK): This pathway is involved in cell proliferation and survival.[4][6]
-
PI3K/Akt Pathway: This pathway primarily promotes cell survival by inhibiting apoptosis.[4][6]
These pathways collectively regulate the diverse cellular responses to this compound, including survival, proliferation, differentiation, and activation.[5]
Q3: What is a typical starting concentration range for this compound in primary cell culture?
The optimal concentration of this compound is highly dependent on the primary cell type and the desired outcome. However, a general starting range for many applications is 1 to 20 ng/mL . It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental goals.[7]
Q4: How does the concentration of this compound influence the differentiation of myeloid cells?
The dosage of this compound can act as a molecular switch, influencing the lineage of myeloid cell differentiation from bone marrow precursors:[3]
-
Low concentrations tend to favor the development of the granulocytic lineage .[3]
-
High concentrations promote the monocytic lineage , which can then differentiate into macrophages and dendritic cells.[3]
-
Moderate concentrations are often used for the generation of monocyte-derived dendritic cells (moDCs).[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Cell Viability or Proliferation | Suboptimal this compound Concentration: The dose may be too low to provide adequate survival and proliferation signals. | Perform a dose-response experiment (see Experimental Protocol section) to identify the optimal concentration. Start with a broad range (e.g., 0.1, 1, 10, 50, 100 ng/mL). |
| Poor Quality of Primary Cells: The initial cell viability may have been low. | Ensure proper handling and isolation of primary cells. Check viability immediately after isolation. | |
| Inadequate Culture Conditions: Other media components (e.g., serum, basal media) may not be optimal. | Review and optimize other components of your cell culture medium. | |
| Unexpected Cell Differentiation | Incorrect this compound Concentration: The dose may be favoring an undesired cell lineage. | Adjust the this compound concentration based on the desired cell type. Use lower doses for granulocytes and higher doses for monocytes/macrophages.[3] |
| Presence of Other Cytokines: Other cytokines in the serum or media can influence cell fate. | Consider using a serum-free medium or reducing the serum concentration. | |
| High Cell Death or Toxicity | This compound Concentration is Too High: Excessively high concentrations can sometimes be detrimental. | Titrate the this compound concentration downwards in your dose-response experiment. |
| Contamination: Bacterial or fungal contamination can lead to cell death. | Regularly check for contamination and maintain aseptic techniques. | |
| Inconsistent Results Between Experiments | Lot-to-Lot Variability of this compound: Different batches of this compound may have varying biological activity. | Switch to activity-based dosing (Units/mL) instead of mass-based dosing (ng/mL) to ensure consistent application of active cytokine.[8] Perform a titration for each new lot if activity is not specified. |
| Variability in Primary Cell Source: Primary cells from different donors can have different responses. | Use cells from the same donor for a set of experiments where possible. If not, be prepared to optimize the this compound concentration for each new donor. |
Quantitative Data Summary
The following tables provide a summary of this compound concentrations used in various primary cell culture applications. These should be used as a starting point for your own optimization experiments.
Table 1: Recommended this compound Concentrations for Myeloid Cell Differentiation from Bone Marrow
| Desired Cell Type | Suggested Concentration Range (ng/mL) | Key Outcomes | Reference(s) |
| Granulocytes | 0.5 - 5 | Increased survival and proportion of granulocytes. | [3] |
| Monocytes/Macrophages | 5 - 20 | Increased proliferation and proportion of monocytic cells. | [3][7] |
| Monocyte-Derived Dendritic Cells (moDCs) | 5 - 10 | Promotes differentiation towards moDCs. | [3] |
Table 2: this compound Concentrations in Other Primary Cell Culture Applications
| Primary Cell Type | Application | Suggested Concentration (ng/mL) | Reference(s) |
| Oocytes | In Vitro Maturation | 2 - 10 | [9] |
| Neural Stem Cells | Neuronal Differentiation | 10 - 100 | [10] |
| Human Monocytes | Macrophage Polarization | 50 | [11] |
Experimental Protocols
Protocol 1: Dose-Response Experiment to Determine Optimal this compound Concentration
This protocol outlines a general workflow for determining the optimal this compound concentration for your primary cell culture.
1. Cell Preparation:
- Isolate primary cells from your source tissue (e.g., bone marrow, peripheral blood) using your established protocol.
- Perform a cell count and viability assessment (e.g., using trypan blue exclusion). Ensure high viability (>90%) before starting the experiment.
2. Experimental Setup:
- Seed the primary cells in a multi-well plate (e.g., 24- or 96-well) at a predetermined density.
- Prepare a serial dilution of this compound in your cell culture medium. A suggested range to test is: 0 (no this compound control), 0.1, 1, 5, 10, 20, 50, and 100 ng/mL.
- Add the different concentrations of this compound to the appropriate wells. Culture the cells for a duration relevant to your experimental goals (e.g., 3-7 days for proliferation/differentiation studies).
3. Assessment of Cellular Response:
- Choose appropriate assays to measure the effects of different this compound concentrations. These may include:
- Cell Viability and Proliferation Assays:
- MTT or WST-1 assays to measure metabolic activity.
- Cell counting using a hemocytometer or automated cell counter.
- CFSE or BrdU incorporation assays to measure cell division.
- Differentiation and Activation Markers:
- Flow cytometry to analyze the expression of cell surface markers specific to your target cell type (e.g., CD14 for monocytes, CD11b for myeloid cells, CD83/CD86 for mature dendritic cells).
- Functional Assays:
- Phagocytosis assays for macrophages.
- Cytokine secretion assays (e.g., ELISA) to measure the production of other cytokines in response to stimulation.[12][13]
- Mixed lymphocyte reaction (MLR) for dendritic cell function.
4. Data Analysis:
- Plot the results of your assays against the this compound concentration to generate a dose-response curve.
- The optimal concentration is typically the lowest concentration that gives the maximal desired effect (e.g., highest proliferation, highest percentage of differentiated cells) before reaching a plateau or showing signs of toxicity.
Visualizations
Caption: this compound (GM-CSF) signaling pathway.
Caption: Experimental workflow for dose optimization.
Caption: Troubleshooting decision tree.
References
- 1. Granulocyte-macrophage colony-stimulating factor - Wikipedia [en.wikipedia.org]
- 2. assaygenie.com [assaygenie.com]
- 3. GM-CSF Quantity Has a Selective Effect on Granulocytic vs. Monocytic Myeloid Development and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Frontiers | GM-CSF-Dependent Inflammatory Pathways [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Addition of GM-CSF during in vitro oocyte maturation improves embryo development and implantation and birth rate in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The hematopoietic factor GM-CSF (Granulocyte-macrophage colony-stimulating factor) promotes neuronal differentiation of adult neural stem cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An optimized Protocol for Human M2 Macrophages using M-CSF and IL-4/IL-10/TGF-β Yields a Dominant Immunosuppressive Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. In Vitro Differentiation of Mouse Granulocyte-macrophage-colony-stimulating Factor (GM-CSF)-producing T Helper (THGM) Cells - PMC [pmc.ncbi.nlm.nih.gov]
Regramostim Stability in Long-Term Experiments: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance regarding the stability of regramostim in long-term experiments. Maintaining the biological activity and structural integrity of this compound, a recombinant human granulocyte-macrophage colony-stimulating factor (GM-CSF) derived from Chinese hamster ovary (CHO) cells, is critical for reproducible and reliable experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues related to this compound stability.
Q1: I am observing a gradual loss of this compound activity in my long-term cell culture. What are the potential causes?
A1: Gradual loss of bioactivity is a common challenge in long-term experiments and can be attributed to several factors:
-
Degradation: this compound, being a protein, is susceptible to enzymatic degradation by proteases present in cell culture media, especially when supplemented with serum. It can also undergo chemical degradation through processes like deamidation and oxidation over time.
-
Aggregation: Proteins can aggregate into non-functional, insoluble, or even immunogenic forms.[1] This can be triggered by various stresses including temperature fluctuations, pH shifts, agitation, and repeated freeze-thaw cycles.[1]
-
Suboptimal Storage: Improper storage of both the stock and working solutions of this compound can lead to a rapid decline in its activity.
Troubleshooting Steps:
-
Protease Inhibitors: Consider adding a broad-spectrum protease inhibitor cocktail to your cell culture medium.
-
Media Changes: For very long-term cultures, periodic replenishment of the medium with freshly added this compound may be necessary to maintain a stable concentration of active protein.
-
Optimize Storage: Ensure your storage conditions for both stock and working solutions are optimal (see Data Presentation section).
Q2: My this compound solution appears cloudy or contains visible precipitates. What should I do?
A2: Cloudiness or precipitation is a clear indicator of protein aggregation.[2] Aggregated protein is generally inactive and can interfere with your experiments.
Troubleshooting Steps:
-
Do Not Use: Avoid using a solution that shows signs of precipitation.
-
Review Handling Procedures:
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles by aliquoting your stock solution into single-use vials.[3]
-
Vortexing: Avoid vigorous vortexing or shaking of the protein solution, as this can induce aggregation. Gentle mixing by inversion is recommended.
-
pH: Ensure the pH of your buffer is within the optimal range for this compound stability. While specific data for this compound is limited, many proteins have a pH optimum for stability.
-
-
Centrifugation: If you must attempt to salvage the solution, you can try to remove the aggregates by centrifugation (e.g., 10,000 x g for 15-30 minutes at 4°C) and using the supernatant.[4] However, it is crucial to re-determine the protein concentration and test its bioactivity before use.
Q3: How does the expression system of recombinant GM-CSF affect its stability?
A3: The expression system significantly impacts the post-translational modifications, particularly glycosylation, which in turn affects the stability of GM-CSF.
-
This compound (CHO cells): Being produced in a mammalian cell line, this compound has mammalian-like glycosylation. This glycosylation contributes to its stability and resistance to degradation.[5]
-
Sargramostim (Yeast): This form is also glycosylated, and its glycosylation pattern is similar to the native human GM-CSF, contributing to good stability and resistance to degradation.[5][6]
-
Molgramostim (E. coli): Produced in bacteria, this form is non-glycosylated. The lack of glycosylation can make it more susceptible to degradation and may lead to a different side-effect profile in clinical settings.[7]
For long-term in vitro experiments, the glycosylated forms (this compound and sargramostim) are generally expected to exhibit greater stability.
Q4: Can I store my diluted this compound working solution for an extended period?
A4: It is generally not recommended to store highly diluted protein solutions for long periods, as they are more prone to inactivation and loss due to adsorption to storage vessel surfaces.[8]
Troubleshooting/Best Practices:
-
Prepare Fresh: Ideally, prepare fresh working dilutions from a concentrated stock solution for each experiment.
-
Carrier Protein: If you must store a diluted solution, consider adding a carrier protein, such as bovine serum albumin (BSA) at a concentration of 0.1%, to prevent adsorption and stabilize the this compound.[9]
-
Low-Binding Tubes: Use low-protein-binding polypropylene (B1209903) tubes for storage.
Data Presentation: this compound Storage and Stability
While detailed kinetic data for this compound degradation under various conditions is not extensively available in the public domain, the following table summarizes the manufacturer's recommendations and general best practices for protein storage.
| Condition | Lyophilized this compound | Reconstituted this compound (Concentrated Stock) | Diluted this compound (Working Solution) |
| Long-Term Storage | -20°C to -70°C (preferably desiccated)[3][10] | -20°C to -70°C in single-use aliquots[3][10] | Not Recommended |
| Short-Term Storage | 2-8°C[3] | 2-8°C for up to one month[10][11] | Prepare fresh before use |
| Freeze-Thaw Cycles | N/A | Avoid repeated cycles[3][10] | N/A |
Note: It is highly recommended to perform in-house stability studies to determine the degradation kinetics of this compound under your specific experimental conditions (e.g., in your specific cell culture medium).
Experimental Protocols
Below are detailed methodologies for key experiments to assess this compound stability.
Protocol 1: Assessing Protein Aggregation using Size-Exclusion Chromatography (SEC)
Objective: To separate and quantify soluble aggregates of this compound from the monomeric form based on hydrodynamic volume.[12]
Methodology:
-
System Preparation:
-
Use a biocompatible HPLC or UHPLC system with a UV detector.
-
Equilibrate a size-exclusion column (e.g., with a pore size of ~300 Å for monoclonal antibodies and similarly sized proteins) with a suitable mobile phase.[12] A common mobile phase is 100 mM phosphate (B84403) buffer with 0.2 M sodium chloride, pH 6.8.[12]
-
-
Sample Preparation:
-
Prepare your this compound samples at a known concentration in the mobile phase.
-
Filter the samples through a low-protein-binding 0.22 µm filter before injection.
-
-
Chromatographic Run:
-
Inject the sample onto the column.
-
Run the chromatography at a constant, low flow rate (e.g., 0.5 mL/min) to ensure optimal resolution.
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Aggregates, being larger, will elute before the monomeric protein.
-
Integrate the peak areas for the aggregate and monomer peaks.
-
Calculate the percentage of aggregation as: (Aggregate Peak Area / (Aggregate Peak Area + Monomer Peak Area)) * 100.
-
Protocol 2: Determining Thermal Stability using Differential Scanning Fluorimetry (DSF)
Objective: To determine the thermal melting temperature (Tm) of this compound, which is an indicator of its conformational stability.[13] Ligand binding or changes in buffer composition can shift the Tm.
Methodology:
-
Reagent Preparation:
-
Prepare a solution of your purified this compound at a final concentration of approximately 10 µM in a suitable buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.5).[5]
-
Prepare a stock solution of a fluorescent dye that binds to hydrophobic regions of proteins, such as SYPRO Orange, and dilute it to a working concentration (e.g., 5X).[5]
-
-
Assay Setup:
-
In a 96-well or 384-well PCR plate, mix the this compound solution with the dye.
-
Include appropriate controls: buffer with dye only (no protein) and this compound without dye.
-
-
Thermal Denaturation:
-
Place the plate in a real-time PCR instrument.
-
Set up a temperature ramp, for example, from 25°C to 95°C with a ramp rate of 1°C/minute.
-
Monitor the fluorescence at the appropriate excitation and emission wavelengths for the dye (e.g., 492 nm excitation and 610 nm emission for SYPRO Orange).
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature.
-
The resulting curve will show an increase in fluorescence as the protein unfolds, exposing its hydrophobic core to the dye.
-
The midpoint of this transition is the melting temperature (Tm).[13] A higher Tm indicates greater thermal stability.
-
Mandatory Visualizations
Signaling Pathways
This compound exerts its biological effects by binding to the GM-CSF receptor, which activates several intracellular signaling pathways, primarily the JAK-STAT, PI3K/Akt, and MAPK/ERK pathways. These pathways are crucial for cell survival, proliferation, and differentiation.[13]
References
- 1. The Effect of Culture Temperature on the Aggregation of Recombinant TNFR-Fc is Regulated by the PERK-eIF2a Pathway in CHO Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a Method for Producing Recombinant Human Granulocyte-Macrophage Colony-Stimulating Factor Using Fusion Protein Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human GM-CSF, AOF Recombinant Protein (PHC6025) [thermofisher.com]
- 4. Systematic development of temperature shift strategies for Chinese hamster ovary cells based on short duration cultures and kinetic modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recombinant GM-CSF for diseases of GM-CSF insufficiency: Correcting dysfunctional mononuclear phagocyte disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sargramostim (rhu GM-CSF) as Cancer Therapy (Systematic Review) and An Immunomodulator. A Drug Before Its Time? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical properties of yeast-derived versus Escherichia coli-derived granulocyte-macrophage colony-stimulating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. bio-techne.com [bio-techne.com]
- 11. novusbio.com [novusbio.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. assets.fishersci.com [assets.fishersci.com]
Navigating Lot-to-Lot Variability of Regramostim: A Technical Support Guide
Welcome to the technical support center for the research use of regramostim (recombinant human Granulocyte-Macrophage Colony-Stimulating Factor, GM-CSF). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the lot-to-lot variability of this critical cytokine. Consistent experimental outcomes depend on understanding and mitigating the inherent variability between different manufacturing batches of this compound.
Frequently Asked Questions (FAQs)
Q1: What is lot-to-lot variability and why is it a concern for this compound?
Q2: What are the primary causes of lot-to-lot variability in recombinant proteins like this compound?
A2: The primary causes stem from the complexity of biological manufacturing processes. Key contributing factors include:
-
Cell Culture Conditions: Minor shifts in media composition, pH, temperature, or dissolved oxygen can affect protein expression and folding.
-
Purification Processes: Differences in chromatography resins, buffers, or elution conditions can alter the purity and impurity profile of the final product.
-
Post-Translational Modifications (PTMs): this compound produced in different expression systems (e.g., E. coli, yeast, CHO cells) will have different glycosylation patterns, which can significantly impact its biological activity and stability. Even within the same system, PTMs can vary between batches.
-
Storage and Handling: Improper storage temperatures or multiple freeze-thaw cycles can lead to protein degradation and aggregation.
Q3: How can I assess the biological activity of a new lot of this compound?
A3: The most common method is a cell-based proliferation assay using a GM-CSF-dependent cell line, such as TF-1. This assay measures the ability of this compound to stimulate cell growth, providing a quantitative measure of its biological potency. An alternative is a reporter gene assay where cells are engineered to express a reporter gene (e.g., luciferase or SEAP) under the control of a GM-CSF-responsive promoter.
Q4: What should I do if I observe a significant difference in performance between two lots of this compound?
A4: If you encounter a significant discrepancy, it is crucial to perform a side-by-side comparison of the old and new lots. This involves running a dose-response curve for both lots in the same experiment to accurately quantify the difference in potency. If the new lot is significantly more or less potent, you may need to adjust the concentration used in your experiments to achieve a comparable biological effect. It is also advisable to contact the manufacturer to report the issue and request any available lot-specific data.
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Results in Cell-Based Assays
| Potential Cause | Troubleshooting Step |
| Lot-to-Lot Variability in this compound | Perform a side-by-side dose-response analysis of the old and new lots to determine the relative potency. Adjust the working concentration of the new lot accordingly. |
| Cell Health and Passage Number | Ensure cells are healthy, in the logarithmic growth phase, and within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered responses. |
| Inconsistent Cell Seeding | Ensure accurate and consistent cell counts and seeding density across all wells. Use a calibrated automated cell counter if available. Mix the cell suspension thoroughly before and during plating. |
| Edge Effects in Microplates | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples. Fill the peripheral wells with sterile PBS or media. |
| Reagent Preparation and Handling | Prepare fresh dilutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots. |
Issue 2: High Background or Low Signal-to-Noise Ratio in ELISA
| Potential Cause | Troubleshooting Step |
| Non-Specific Antibody Binding | Increase the number of wash steps or the soaking time during washes. Optimize the concentration of the blocking buffer and ensure it is appropriate for your sample type. |
| Suboptimal Antibody Concentrations | Titrate the capture and detection antibodies to determine the optimal concentrations for your assay. |
| Insufficient Incubation Times | Ensure that incubation times for each step are as recommended in the protocol. Deviations can lead to incomplete binding. |
| Reagent Contamination | Use fresh, sterile buffers and reagents. Ensure that pipette tips are changed between each sample and reagent to prevent cross-contamination. |
| Improper Plate Washing | Ensure complete aspiration of wash buffer from the wells after each wash step. Residual buffer can interfere with subsequent steps. |
Quantitative Data on Lot-to-Lot Variability
Obtaining specific quantitative data on the lot-to-lot variability of commercially available this compound is challenging due to the proprietary nature of this information. However, a certificate of analysis (CofA) for a given lot will provide specifications for key quality attributes. When evaluating a new lot, it is best practice to compare its CofA to that of the previous lot and perform in-house testing to confirm consistent performance.
Below is an illustrative example of how lot-to-lot variability in key parameters might be presented. The values provided are for demonstration purposes only and do not represent actual product specifications.
| Parameter | Lot A | Lot B | Lot C | Specification |
| Purity (by SDS-PAGE) | 98.5% | 97.9% | 99.1% | > 95% |
| Biological Activity (ED₅₀) | 0.05 ng/mL | 0.08 ng/mL | 0.04 ng/mL | < 0.1 ng/mL |
| Endotoxin Level | < 0.05 EU/µg | < 0.08 EU/µg | < 0.04 EU/µg | < 0.1 EU/µg |
| Aggregate Content (by SEC-HPLC) | 1.2% | 2.5% | 0.8% | < 5% |
Experimental Protocols
Protocol 1: TF-1 Cell Proliferation Assay for this compound Bioactivity
This assay measures the dose-dependent proliferation of the human erythroleukemic cell line TF-1 in response to GM-CSF.
Materials:
-
TF-1 cells (ATCC CRL-2003)
-
Complete growth medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 2 ng/mL recombinant human GM-CSF.
-
Assay medium: RPMI-1640 supplemented with 10% FBS and 2 mM L-glutamine (without GM-CSF).
-
This compound standard and test lots.
-
Cell proliferation reagent (e.g., MTT, XTT, or a luminescent cell viability reagent).
-
96-well flat-bottom microplates.
Procedure:
-
Cell Preparation: Culture TF-1 cells in complete growth medium. Twenty-four hours before the assay, wash the cells three times with assay medium to remove any residual GM-CSF and resuspend them in assay medium at a density of 1 x 10⁵ cells/mL. Incubate overnight.
-
Assay Setup:
-
Prepare a serial dilution of the this compound standard and each test lot in assay medium. A typical concentration range is 0.01 to 10 ng/mL.
-
Add 50 µL of assay medium to each well of a 96-well plate.
-
Add 50 µL of each this compound dilution to the appropriate wells in triplicate. Include a negative control (assay medium only).
-
Harvest the washed TF-1 cells, determine cell viability (e.g., by trypan blue exclusion), and resuspend in fresh assay medium at a density of 1 x 10⁵ cells/mL.
-
Add 50 µL of the cell suspension to each well.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Detection: Add the cell proliferation reagent according to the manufacturer's instructions and measure the signal (absorbance or luminescence) using a plate reader.
-
Data Analysis: Plot the signal versus the log of the this compound concentration and fit a four-parameter logistic curve to determine the ED₅₀ (the concentration that induces 50% of the maximal response) for each lot. The relative potency of a test lot can be calculated by comparing its ED₅₀ to that of the standard.
Protocol 2: Sandwich ELISA for this compound Quantification
This protocol provides a general procedure for a sandwich ELISA to determine the concentration of this compound.
Materials:
-
Capture antibody (anti-human GM-CSF).
-
Detection antibody (biotinylated anti-human GM-CSF).
-
Streptavidin-HRP conjugate.
-
This compound standard.
-
Coating buffer (e.g., PBS, pH 7.4).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Assay diluent/blocking buffer (e.g., PBS with 1% BSA).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., 2N H₂SO₄).
-
96-well ELISA plates.
Procedure:
-
Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Sample/Standard Incubation:
-
Wash the plate three times.
-
Prepare a serial dilution of the this compound standard and your samples in assay diluent.
-
Add 100 µL of the standard dilutions and samples to the appropriate wells. Incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate three times.
-
Dilute the biotinylated detection antibody in assay diluent and add 100 µL to each well. Incubate for 1-2 hours at room temperature.
-
-
Streptavidin-HRP Incubation:
-
Wash the plate three times.
-
Dilute the Streptavidin-HRP conjugate in assay diluent and add 100 µL to each well. Incubate for 30 minutes at room temperature in the dark.
-
-
Development and Measurement:
-
Wash the plate five times.
-
Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark.
-
Add 50 µL of stop solution to each well to stop the reaction.
-
Read the absorbance at 450 nm using a plate reader.
-
-
Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the this compound standard. Use the standard curve to determine the concentration of this compound in your samples.
Signaling Pathways and Experimental Workflows
This compound binding to its receptor activates several key intracellular signaling pathways that regulate cell proliferation, differentiation, and survival. Understanding these pathways is crucial for interpreting experimental results.
This compound Signaling Pathways
Experimental Workflow for Assessing Lot-to-Lot Variability
Troubleshooting Logic for Inconsistent Bioassay Results
preventing regramostim degradation in cell culture media
Welcome to the technical support center for the use of regramostim (recombinant human Granulocyte-Macrophage Colony-Stimulating Factor, GM-CSF) in cell culture applications. This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals ensure the stability and bioactivity of this compound in their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during cell culture experiments involving this compound.
Issue 1: Suboptimal or No Cellular Response to this compound
If your cells are showing a reduced or absent response to this compound, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Step |
| This compound Degradation | The bioactivity of this compound can be compromised by improper storage and handling. It is susceptible to physical and chemical degradation.[1] Ensure it is stored at 2-8°C and protected from light. Avoid repeated freeze-thaw cycles and vigorous shaking.[1] |
| Incorrect Concentration | The cellular response to GM-CSF can be dose-dependent.[2][3] Low concentrations may favor granulocytic lineage development through survival signals, while high concentrations may promote the monocytic lineage via proliferation.[3] Verify your calculations and perform a dose-response curve to determine the optimal concentration for your specific cell type and desired outcome. |
| Media Components | Components in the cell culture media can interact with and degrade this compound. The presence of certain metal ions can catalyze oxidation.[4] If you suspect media-related degradation, consider performing a stability study in your specific medium (see Experimental Protocols). |
| Cell Health and Receptor Expression | The issue may lie with the cells rather than the cytokine. Ensure your cells are healthy, within a low passage number, and are known to express the GM-CSF receptor (CD116).[5] Poor cell viability or lack of receptor expression will result in a diminished response. |
Issue 2: Precipitate Formation or Cloudiness in Media After Adding this compound
The appearance of precipitates can indicate protein aggregation, a common issue with recombinant proteins.
| Potential Cause | Troubleshooting Step |
| Physical Instability | This compound can aggregate due to temperature fluctuations, shear stress from vigorous mixing, or multiple freeze-thaw cycles.[1] Handle the protein gently, aliquot upon first use to avoid repeated freezing and thawing, and store at the recommended 2-8°C.[1][6] |
| Incorrect pH or Buffer | The pH of the culture medium is critical for protein stability. Most proteins, including this compound, are stable within a narrow pH range, typically 6.5-7.5.[1] Significant deviations can lead to denaturation and aggregation. Verify the pH of your media after all supplements have been added. |
| High Concentration | Preparing a highly concentrated stock solution or adding a large bolus of concentrated this compound to the media can sometimes induce aggregation. Try diluting the stock solution further before adding it to the main culture volume. |
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways of this compound degradation in cell culture media?
A1: this compound degradation in cell culture media occurs through two main pathways:
-
Physical Instability : This includes aggregation (clumping of protein molecules), precipitation, and denaturation. These are often triggered by environmental stresses like temperature changes, freeze-thaw cycles, and mechanical agitation or shear stress.[1]
-
Chemical Instability : This involves the modification of the protein's structure through processes like oxidation of methionine residues, deamidation of asparagine, and cleavage by proteases present in the media or released by cells.[1]
Q2: How should I properly store and handle my this compound to prevent degradation?
A2: To maintain the bioactivity of this compound, adhere to the following best practices:
-
Storage Temperature : Store lyophilized this compound at 2-8°C.[6] Once reconstituted, store it at ≤ -20°C in working aliquots.[6]
-
Avoid Freeze-Thaw Cycles : Repeatedly freezing and thawing a protein solution can cause denaturation and aggregation.[1] It is highly recommended to aliquot the reconstituted this compound into single-use volumes.
-
Protection from Light : Protect the protein from light, as light exposure can contribute to the degradation of media components, generating free radicals that can damage the protein.[2]
-
Gentle Handling : Avoid vigorous vortexing or shaking, which can cause shear stress and lead to aggregation.[1] Mix gently by inversion or light tapping.
-
Use of Carrier Proteins : For very dilute solutions, adding a carrier protein like 0.1% Bovine Serum Albumin (BSA) can help prevent adsorption of the cytokine to the walls of the storage vial.[6]
Q3: Can I add stabilizers to my cell culture media to protect this compound?
A3: Yes, certain excipients can help stabilize this compound. While not always necessary for standard cell culture, they can be beneficial in long-term cultures or stressful conditions.
-
Non-ionic surfactants : Polysorbate 20 or 80 can reduce surface adsorption and aggregation.[1]
-
Polymers : Polyethylene glycol (PEG) and gelatin have been shown to improve solubility and stability.[1][7] In one study, the addition of 5% (w/v) gelatin increased the maximum concentration of secreted GM-CSF by 4.6-fold by preventing its degradation.[7]
Q4: What is the signaling pathway activated by this compound?
A4: this compound binds to a heterodimeric receptor complex composed of an alpha subunit (GMRα or CD116) and a beta subunit (βc).[8][9] This binding initiates several downstream signaling cascades, including the JAK/STAT, MAPK, and PI3K-AKT pathways, which are crucial for cell survival, proliferation, and differentiation.[1][8]
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media via RP-HPLC
This protocol outlines a method to quantify the degradation of this compound over time in a specific cell culture medium using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Objective: To determine the percentage of intact this compound remaining in solution at various time points under standard cell culture incubation conditions.
Materials:
-
This compound (lyophilized powder)
-
Sterile DMSO or water for reconstitution
-
Your specific cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Sterile microcentrifuge tubes or culture flasks
-
37°C, 5% CO₂ incubator
-
HPLC system with UV detector
-
C4 or C18 RP-HPLC column (e.g., Jupiter C4, 250 mm x 4.6 mm)[10]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in acetonitrile[10]
-
Ice-cold methanol (B129727) for protein precipitation
-
0.22 µm syringe filters
Workflow Diagram:
Procedure:
-
Preparation of this compound Stock: Reconstitute lyophilized this compound in sterile, distilled water to a concentration of 0.1-1.0 mg/mL.[6]
-
Media Preparation: Pre-warm your complete cell culture medium to 37°C. Spike the medium with the this compound stock solution to your typical final working concentration (e.g., 10-50 ng/mL). Prepare enough volume for all time points.[11]
-
Incubation: Place the this compound-containing media in a sterile flask and incubate at 37°C in a 5% CO₂ incubator.[12]
-
Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), aseptically remove an aliquot (e.g., 500 µL) of the medium. The T=0 sample should be taken immediately after spiking.
-
Sample Storage: Immediately snap-freeze the collected aliquots and store them at -80°C to halt further degradation until you are ready for HPLC analysis.[12]
-
Sample Preparation for HPLC: a. Thaw samples on ice. b. To precipitate media proteins (like albumin from FBS), add an equal volume of ice-cold methanol, vortex briefly, and centrifuge at >13,000 x g for 10 minutes at 4°C.[12] c. Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.[12]
-
HPLC Analysis: a. Set up the HPLC system according to the parameters in the table below. b. Create a standard curve using freshly prepared dilutions of this compound in the same medium (processed at T=0) to quantify the concentration. c. Inject the prepared samples and analyze the chromatograms. The amount of intact this compound is determined by the area of its corresponding peak.
HPLC Parameters:
| Parameter | Recommended Setting |
| Column | Jupiter C4 (250 mm x 4.6 mm)[10] |
| Mobile Phase A | 0.1% TFA in Water[10] |
| Mobile Phase B | 0.1% TFA in Acetonitrile[10] |
| Flow Rate | 1.0 mL/min[10] |
| Detection | UV at 214 nm[10] |
| Column Temperature | 45°C[10] |
| Injection Volume | 20-50 µL |
Data Presentation:
Summarize the results in a table, calculating the percentage of this compound remaining at each time point relative to the T=0 sample.
| Time Point (Hours) | This compound Concentration (ng/mL) | % Remaining |
| 0 | 50.0 | 100% |
| 2 | 48.5 | 97% |
| 4 | 46.2 | 92.4% |
| 8 | 42.1 | 84.2% |
| 24 | 31.5 | 63% |
| 48 | 18.0 | 36% |
| 72 | 9.5 | 19% |
Logical Diagram of Degradation Factors:
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. GM-CSF Quantity Has a Selective Effect on Granulocytic vs. Monocytic Myeloid Development and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GM-CSF Quantity Has a Selective Effect on Granulocytic vs. Monocytic Myeloid Development and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Granulocyte-macrophage colony-stimulating factor receptor - Wikipedia [en.wikipedia.org]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. Increased production of human granulocyte-macrophage colony stimulating factor (hGM-CSF) by the addition of stabilizing polymer in plant suspension cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | GM-CSF-Dependent Inflammatory Pathways [frontiersin.org]
- 9. The granulocyte-macrophage colony-stimulating factor receptor: linking its structure to cell signaling and its role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Granulocyte-macrophage colony stimulating factor: Evaluation of biopharmaceutical formulations by stability-indicating RP-LC method and bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Granulocyte-macrophage colony-stimulating factor (GM-CSF) in human long-term bone marrow cultures: endogenous production in the adherent layer and effect of exogenous GM-CSF on granulomonopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Regramostim (Recombinant Human GM-CSF) Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low cell viability during in vitro experiments with regramostim.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cell viability?
A1: this compound is a recombinant form of human granulocyte-macrophage colony-stimulating factor (GM-CSF).[1] It is a cytokine that promotes the proliferation, differentiation, and survival of hematopoietic progenitor cells, particularly those of the granulocytic and monocytic lineages.[1][2] By binding to its receptor (GM-CSFR), this compound activates intracellular signaling pathways such as JAK/STAT, PI3K/Akt, and MAPK, which are crucial for suppressing apoptosis (programmed cell death) and promoting cell survival and growth.[2] Therefore, under optimal conditions, this compound is expected to enhance or maintain cell viability.
Q2: What are the common causes of low cell viability in this compound-treated cultures?
A2: Low cell viability in the presence of this compound is often paradoxical and typically points to suboptimal experimental conditions rather than direct cytotoxicity of the molecule. Common causes include:
-
Incorrect Concentration: Both sub-optimal and supra-optimal concentrations of this compound can lead to poor outcomes. Insufficient levels may not provide an adequate survival signal, while excessively high concentrations can sometimes lead to negative feedback or altered cell differentiation.
-
Suboptimal Cell Culture Conditions: Issues with media composition, serum quality, pH, temperature, or CO2 levels can induce cellular stress that this compound cannot overcome.
-
Poor Cell Health Pre-treatment: Cells that are already stressed, senescent, or have a low viability before the addition of this compound will likely not respond well to the treatment.
-
Improper Reagent Handling: Incorrect reconstitution, storage, or repeated freeze-thaw cycles of this compound can lead to a loss of bioactivity.[3]
-
Contamination: Bacterial, fungal, or mycoplasma contamination can rapidly lead to cell death.
Q3: How do I determine the optimal concentration of this compound for my specific cell type?
A3: The optimal concentration of this compound is highly dependent on the cell type being used. It is crucial to perform a dose-response experiment to determine the ideal concentration for your specific assay. This typically involves treating your cells with a range of this compound concentrations and assessing viability after a defined incubation period. The concentration that provides the maximal viability or desired biological effect should be used for subsequent experiments.
Q4: What is the stability of this compound in cell culture medium?
A4: Sargramostim, being a glycosylated protein, exhibits greater stability and resistance to degradation compared to non-glycosylated forms of rhGM-CSF.[4] When reconstituted as per the manufacturer's instructions, it can be stable for up to one week at 2-8°C.[3] For long-term storage, it should be aliquoted and kept at -20°C to avoid repeated freeze-thaw cycles.[3] In cell culture media at 37°C, the stability may be reduced over time. For long-term experiments, replenishing the media with fresh this compound may be necessary.
Data Presentation: this compound Concentration and Cell Viability
The effective concentration of this compound varies significantly depending on the cell type and the intended biological outcome. The following table summarizes concentrations used in various studies. It is strongly recommended to perform a dose-response analysis for your specific experimental system.
| Cell Type | This compound (rhGM-CSF) Concentration | Observed Effect | Citation |
| Human TF-1 (erythroleukemic cell line) | ED50: 6 - 30 pg/mL | Proliferation | [5][6] |
| Human TF-1 (erythroleukemic cell line) | ED50: < 0.1 ng/mL | Proliferation | [3] |
| Human TF-1 (erythroleukemic cell line) | EC50: 0.08 - 0.12 ng/mL | Proliferation | [7] |
| Murine Bone Marrow Cells | 0.5 - 10 ng/mL | Increased proliferation of monocytic myeloid cells | [5] |
| Human CD141+ and CD1c+ Dendritic Cells | 100 ng/mL | Improved viability | [3] |
| Human Monocytes | 300 U/mL | Inhibition of T-cell proliferation | [8] |
| Neural Progenitor Cells | 10 ng/mL | Inhibition of apoptosis | [2] |
Note: ED50 (Effective Dose, 50%) and EC50 (Effective Concentration, 50%) refer to the concentration at which 50% of the maximum biological response is observed.
Experimental Protocols
Protocol: Dose-Response Cell Viability Assay with this compound
This protocol outlines a method to determine the optimal concentration of this compound for a given cell line using a tetrazolium-based assay like MTT or MTS.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Lyophilized this compound
-
Sterile, nuclease-free water or PBS for reconstitution
-
96-well clear-bottom cell culture plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells into a 96-well plate at the desired density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C, 5% CO2 for 24 hours to allow cells to attach and recover.
-
-
This compound Preparation and Treatment:
-
Reconstitute lyophilized this compound in sterile water or PBS to a stock concentration of 0.1-1.0 mg/mL as per the manufacturer's instructions.[3] Avoid vortexing.
-
Prepare a series of dilutions of this compound in complete culture medium. A typical range to test could be from 0.01 ng/mL to 100 ng/mL.
-
Include a "no treatment" control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells.
-
Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assessment (MTS Assay Example):
-
Data Analysis:
-
Subtract the absorbance of the "no cell" control wells from all other readings.
-
Normalize the data by expressing the viability of treated cells as a percentage of the "no treatment" control.
-
Plot cell viability (%) against the log of the this compound concentration to generate a dose-response curve and determine the optimal concentration.
-
Mandatory Visualizations
This compound (GM-CSF) Signaling Pathway
Caption: Key signaling pathways activated by this compound.
Experimental Workflow for Troubleshooting Low Cell Viability
Caption: Workflow for troubleshooting low cell viability.
Logical Relationships in Diagnosing Low Cell Viability
Caption: Root cause analysis for low cell viability.
References
- 1. Sargramostim - Wikipedia [en.wikipedia.org]
- 2. Sargramostim - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Human GM-CSF, AOF Recombinant Protein (PHC6025) [thermofisher.com]
- 4. Sargramostim (rhu GM-CSF) as Cancer Therapy (Systematic Review) and An Immunomodulator. A Drug Before Its Time? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recombinant Human GM-CSF - Leinco Technologies [leinco.com]
- 6. novusbio.com [novusbio.com]
- 7. stemcell.com [stemcell.com]
- 8. cellgs.com [cellgs.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: In Vitro Cell Culture & Differentiation
Welcome to our technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges with in vitro studies, specifically focusing on alternatives to regramostim (recombinant human Granulocyte-Macrophage Colony-Stimulating Factor, GM-CSF).
Frequently Asked Questions (FAQs)
Q1: What are the most common recombinant cytokine alternatives to this compound (GM-CSF) for in vitro differentiation of myeloid cells?
A1: The most common alternatives depend on the target cell type. For macrophage differentiation, Macrophage Colony-Stimulating Factor (M-CSF) is the principal alternative.[1][2][3] For enhancing neutrophil function, Granulocyte Colony-Stimulating Factor (G-CSF) is a viable substitute.[4][5][6] For dendritic cell (DC) generation, GM-CSF is often used in combination with other cytokines like Interleukin-4 (IL-4); Flt3-L can also be used to support the viability of certain DC subsets.[7][8][9]
Q2: What are the key differences between macrophages differentiated with GM-CSF versus M-CSF?
Q3: Are there non-protein alternatives to this compound?
A3: While less common for routine cell differentiation, small molecule agonists of the GM-CSF receptor and peptide antagonists like E21R exist and have been explored in research settings.[14] However, for most in vitro differentiation protocols, recombinant cytokines remain the standard.
Q4: What is sargramostim and how does it relate to this compound?
A4: Sargramostim is a recombinant human GM-CSF produced in yeast, and it is the only form of synthetic rHuGM-CSF commercially available in the United States.[15][16][17] this compound is derived from Chinese hamster ovary (CHO) cells.[18] Both are forms of rhGM-CSF, but differences in glycosylation may affect pharmacokinetics and biological activity.[15][18] For most in vitro applications, they are used interchangeably to denote GM-CSF.
Troubleshooting Guides
Issue 1: Low viability or yield of cells when substituting GM-CSF.
-
Possible Cause 1: Suboptimal Cytokine Concentration. The optimal concentration for an alternative cytokine may differ from that of GM-CSF.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of the alternative cytokine for your specific cell type and assay. Start with concentrations reported in the literature and test a range above and below that starting point. For example, M-CSF is often used at 20-50 ng/mL for macrophage differentiation.[1][19]
-
-
Possible Cause 2: Inappropriate Cytokine for the Target Cell Type. The chosen alternative may not support the survival or proliferation of your specific cell lineage.
-
Solution: Ensure the selected cytokine is appropriate for your experimental goals. For instance, while G-CSF can activate mature neutrophils, it is not a direct substitute for GM-CSF in generating monocyte-derived dendritic cells.[4] For dendritic cell culture, a combination of GM-CSF and IL-4 is commonly used to prevent differentiation into macrophages.[8][20]
-
-
Possible Cause 3: Incorrect Culture Conditions. Media, serum, and cell seeding density can all impact cell viability.
-
Solution: Review and optimize your entire culture protocol. For example, when differentiating bone marrow cells, lower seeding densities (e.g., 2 x 10^6 cells/mL) in the presence of GM-CSF and IL-4 may yield better results for DC maturation markers compared to higher densities.[9]
-
Issue 2: Differentiated cells do not exhibit the expected phenotype or functional activity.
-
Possible Cause 1: Inherent Differences in Signaling Pathways. The alternative cytokine activates different downstream signaling pathways, leading to a different cellular phenotype.
-
Solution: This is an expected outcome, particularly when using M-CSF instead of GM-CSF. M-CSF-differentiated macrophages will inherently differ from GM-CSF-differentiated ones.[2][12][13] It is crucial to characterize the resulting cell population thoroughly using flow cytometry for surface markers (see Table 2) and functional assays to understand the phenotype you have generated. Do not assume it will be identical to a GM-CSF-derived population.
-
-
Possible Cause 2: Insufficient or Incomplete Differentiation. The differentiation protocol may be too short or the cytokine stimulus not potent enough.
-
Possible Cause 3: Contamination with other cell types. The starting population was not pure, leading to a mixed final culture.
-
Solution: Use appropriate cell isolation techniques (e.g., magnetic-activated cell sorting (MACS) for CD14+ monocytes) to ensure a pure starting population.
-
Data Summary Tables
Table 1: Common Cytokine Alternatives to this compound (GM-CSF) and Their Applications
| Alternative Cytokine | Primary Application | Typical In Vitro Concentration | Resulting Phenotype/Effect |
| M-CSF | Differentiation of monocytes/bone marrow precursors into macrophages. | 20 - 50 ng/mL[1][19][21] | Promotes an M2-like, anti-inflammatory macrophage phenotype. |
| G-CSF | Enhancement of neutrophil effector functions (e.g., ADCC). | 10 ng/mL[4] | Primes neutrophils for enhanced cytotoxicity. |
| IL-4 | Used with GM-CSF for DC differentiation; polarization of macrophages. | 10 - 20 ng/mL[7][9][11] | Skews differentiation of monocytes towards DCs instead of macrophages; promotes M2 macrophage polarization. |
| Flt3-L | Improving viability of conventional dendritic cells (cDCs). | 100 ng/mL[7] | Increases survival of cDC1s. |
Table 2: Key Surface Markers for Phenotyping Macrophages and Dendritic Cells
| Cell Type | Differentiation Stimulus | Marker | Expression |
| Macrophage (M1-like) | GM-CSF | CD86 | High |
| CD206 (Mannose Receptor) | Low | ||
| Macrophage (M2-like) | M-CSF | CD86 | Low |
| CD206 (Mannose Receptor) | High[11] | ||
| Dendritic Cell (immature) | GM-CSF + IL-4 | CD1a | Positive[20] |
| CD14 | Negative/Low[20] | ||
| Dendritic Cell (mature) | GM-CSF + IL-4 + Maturation signal (e.g., LPS) | CD83 | Positive[9] |
| CD86 | High[9] |
Experimental Protocols
Protocol 1: Differentiation of Human Monocyte-Derived Macrophages using M-CSF
This protocol is adapted from established methods for generating macrophages in vitro.[19][21]
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation. Further purify monocytes by selecting for CD14+ cells using magnetic-activated cell sorting (MACS).
-
Cell Seeding: Resuspend purified monocytes in complete RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin.
-
Differentiation: Add recombinant human M-CSF to the culture medium to a final concentration of 40-50 ng/mL.[19]
-
Incubation: Culture the cells in a humidified incubator at 37°C with 5% CO2 for 6 to 7 days.
-
Media Replenishment: After 3-4 days, carefully aspirate half of the culture medium and replace it with fresh, pre-warmed complete medium containing M-CSF at the same final concentration.
-
Harvesting: After the full incubation period, macrophages will be adherent. To harvest, wash the cells with PBS and detach using an enzyme-free cell dissociation solution or gentle scraping. For some applications, trypsin can be used, but it must be neutralized promptly with FBS-containing medium.[21]
-
Validation: Confirm differentiation by assessing cell morphology (larger, more spread-out than monocytes) and by flow cytometry for surface markers such as CD14, CD68, and the M2-like marker CD206.
Protocol 2: Validation of Neutrophil Activation by G-CSF via Cytotoxicity Assay
This protocol outlines a method to test if G-CSF can effectively substitute for GM-CSF in enhancing antibody-dependent cellular cytotoxicity (ADCC), adapted from studies on neuroblastoma.[4][5]
-
Neutrophil Isolation: Isolate neutrophils from heparinized peripheral blood using density gradient centrifugation. Lyse remaining red blood cells with an ACK lysis buffer.
-
Neutrophil Stimulation: Resuspend isolated neutrophils at 5x10^6 cells/mL in a suitable culture medium (e.g., IMDM). Divide the cells into three groups:
-
Unstimulated Control
-
GM-CSF stimulated (10 ng/mL)
-
G-CSF stimulated (10 ng/mL) Incubate overnight at 37°C and 5% CO2.
-
-
Target Cell Preparation: Culture a target cancer cell line (e.g., a GD2-positive neuroblastoma cell line like LAN-1) and label with a fluorescence marker (e.g., Calcein-AM) or a radioactive marker (e.g., 51Cr).
-
ADCC Assay Setup:
-
Seed the labeled target cells into a 96-well plate.
-
Add the therapeutic antibody (e.g., dinutuximab) to the appropriate wells.
-
Add the pre-stimulated neutrophils at a desired effector-to-target (E:T) ratio (e.g., 20:1).
-
Include control wells: target cells alone (spontaneous release) and target cells with a lysis agent (maximum release).
-
-
Incubation: Incubate the plate for 4 hours at 37°C.
-
Data Acquisition: Centrifuge the plate and transfer the supernatant to a new plate. Measure the fluorescence or radioactivity in the supernatant.
-
Calculation: Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
-
Analysis: Compare the % specific lysis between the unstimulated, GM-CSF, and G-CSF groups to determine if G-CSF is as potent as GM-CSF in enhancing neutrophil-mediated ADCC.[5]
Visualizations
Signaling Pathways
Caption: Simplified GM-CSF signaling pathways.
Experimental Workflows
Caption: Workflow for M-CSF-derived macrophage differentiation.
Caption: Troubleshooting logic for GM-CSF alternatives.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. Differentiation of human monocytes in vitro with granulocyte-macrophage colony-stimulating factor and macrophage colony-stimulating factor produces distinct changes in cGMP phosphodiesterase expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Culture of Macrophage Colony-stimulating Factor Differentiated Human Monocyte-derived Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. G-CSF as a suitable alternative to GM-CSF to boost dinutuximab-mediated neutrophil cytotoxicity in neuroblastoma treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research-portal.uu.nl [research-portal.uu.nl]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | GM-CSF, Flt3-L and IL-4 affect viability and function of conventional dendritic cell types 1 and 2 [frontiersin.org]
- 8. news-medical.net [news-medical.net]
- 9. Optimizing the generation of mature bone marrow-derived dendritic cells in vitro: a factorial study design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ard.bmj.com [ard.bmj.com]
- 11. An optimized Protocol for Human M2 Macrophages using M-CSF and IL-4/IL-10/TGF-β Yields a Dominant Immunosuppressive Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Defining GM-CSF- and macrophage-CSF-dependent macrophage responses by in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. GM-CSF Inhibitory products | GM-CSF Inhibitory Peptides [biosyn.com]
- 15. ashpublications.org [ashpublications.org]
- 16. Recombinant GM-CSF for diseases of GM-CSF insufficiency: Correcting dysfunctional mononuclear phagocyte disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sargramostim (rhu GM-CSF) as Cancer Therapy (Systematic Review) and An Immunomodulator. A Drug Before Its Time? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Recombinant Human Granulocyte-Macrophage Colony-Stimulating Factor (rhu GM-CSF) as Adjuvant Therapy for Invasive Fungal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. M-CSFを介した単球からマクロファージへのin vitro分化 | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. ashpublications.org [ashpublications.org]
- 21. Culture of Macrophage Colony-stimulating Factor Differentiated Human Monocyte-derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Regramostim Efficacy in Ex Vivo Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the efficacy of regramostim in ex vivo experimental models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a recombinant human granulocyte-macrophage colony-stimulating factor (rhu GM-CSF) produced in yeast.[1][2] Its primary function is to stimulate the proliferation, differentiation, and activation of hematopoietic progenitor cells, particularly granulocytes (like neutrophils, eosinophils, and basophils) and monocytes.[3][4] Monocytes can further mature into macrophages and dendritic cells.[3] this compound binds to the GM-CSF receptor on the surface of these cells, which activates several intracellular signaling pathways, including the JAK/STAT, MAPK, and PI3K/Akt pathways, to promote cell survival, proliferation, and differentiation.[5][6][7]
Q2: What are the common ex vivo applications of this compound?
A2: this compound is widely used ex vivo to generate dendritic cells (DCs) from monocytes, often in combination with interleukins like IL-4, for use in cancer immunotherapy and vaccine development.[8][9] It is also used to study myeloid cell function, assess the immune response of patient-derived cells, and investigate its potential to reverse immune suppression.[8][10] For example, it can be used to up-regulate HLA-DR expression on monocytes, a biomarker for immune competence.[8]
Q3: Why is there variability in cellular response to this compound ex vivo?
A3: Variability can arise from several factors including the source and quality of the cells, the specific cell culture conditions (e.g., media, serum concentration), the concentration and stability of this compound, and the presence of other cytokines or stimuli.[10][11][12] Cellular responses can be dose-dependent, with different concentrations of this compound activating distinct signaling pathways and leading to different outcomes (e.g., survival vs. proliferation).[11]
Troubleshooting Guide
This guide addresses specific issues that may arise during ex vivo experiments with this compound.
Problem 1: Low or no cellular response (e.g., poor differentiation of monocytes into dendritic cells).
-
Question: My cells are showing a weak or absent response to this compound. What are the possible causes and solutions?
-
Answer: This is a common issue that can be traced back to several factors related to reagents, culture conditions, or the cells themselves.
| Possible Cause | Recommended Solution |
| Suboptimal this compound Concentration | The biological effects of GM-CSF can be highly dose-dependent.[11] Perform a dose-response curve (e.g., ranging from 1 ng/mL to 100 ng/mL) to determine the optimal concentration for your specific cell type and desired outcome (e.g., proliferation, differentiation marker expression). |
| Compound Inactivity/Degradation | Ensure your this compound stock solution was prepared and stored correctly. Reconstitute lyophilized this compound according to the manufacturer's instructions and store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Prepare fresh working dilutions for each experiment.[13] |
| Inappropriate Cell Culture Conditions | High serum concentrations can contain growth factors that may interfere with or mask the effects of this compound.[12] Consider reducing the serum concentration (e.g., to 1-5%) or using a serum-free medium formulation designed for your specific application (e.g., DC generation).[14][15] Also, ensure the basal medium provides the necessary nutrients.[16] |
| Poor Cell Viability or Quality | The health of the starting cell population is critical. Ensure high viability of your isolated monocytes or progenitor cells before starting the culture. Use standard methods like Trypan Blue exclusion to assess viability.[17] The response can also be influenced by the donor's underlying condition.[10] |
| Presence of Inhibitory Factors | The experimental system may contain inhibitory factors. For example, in whole blood assays, the presence of high levels of endotoxin (B1171834) (LPS) or endogenous TNFα can alter the cellular response to GM-CSF.[10] |
Problem 2: High cell death or cytotoxicity in culture.
-
Question: I'm observing significant cell death after adding this compound to my ex vivo cultures. What should I do?
-
Answer: While this compound generally promotes cell survival, excessive cell death can occur under certain conditions.[5]
| Possible Cause | Recommended Solution |
| This compound Concentration Too High | Although rare, excessively high concentrations of any cytokine can sometimes lead to non-physiological responses or toxicity. Verify that your concentration is within the typically effective range (see dose-response testing above). |
| Contamination | Bacterial or fungal contamination can rapidly lead to cell death. Routinely check cultures for signs of contamination and consider using antibiotics/antimycotics in your medium, though their routine use should be cautious as it can mask underlying issues.[13][16] |
| Suboptimal Culture Media/Supplements | The culture medium may lack essential nutrients or contain toxic components. Ensure you are using a high-quality, appropriate basal medium and test different serum-free media formulations, as they can significantly impact cell viability and differentiation.[15][16] |
| Exhaustion of Nutrients/Accumulation of Waste | In long-term cultures, nutrient depletion and the buildup of metabolic byproducts can be toxic. Optimize the media change schedule. For hematopoietic stem cell expansion, for example, optimized media changes can significantly increase cell numbers.[18] |
Quantitative Data Summary
The following table summarizes typical concentrations and their effects in common ex vivo applications.
| Application | Cell Type | This compound (GM-CSF) Concentration | Co-stimulant(s) | Expected Outcome |
| Dendritic Cell Generation | Human Monocytes | 20-50 ng/mL | IL-4 (10-30 ng/mL) | Downregulation of CD14, upregulation of CD1a, CD83, CD86, MHC-II.[15] |
| Macrophage Differentiation | Mouse Bone Marrow Cells | 20 ng/mL | N/A | Differentiation into bone marrow-derived macrophages (BMDMs).[17] |
| Whole Blood Stimulation Assay | Human Whole Blood | 5 ng/mL | LPS (500 pg/mL) | Increased production of TNFα compared to LPS alone.[10] |
| Myeloid Progenitor Expansion | Human CD34+ Cells | 10-50 ng/mL | IL-3, SCF, TPO | Expansion of total nucleated cells and maintenance of a progenitor phenotype.[18] |
Signaling Pathways and Workflows
This compound (GM-CSF) Signaling Pathway
This compound binds to its receptor, initiating multiple downstream signaling cascades critical for cell survival, proliferation, and differentiation. The diagram below illustrates the key pathways involved.
Caption: Key intracellular signaling pathways activated by this compound.
Experimental Workflow: Ex Vivo Dendritic Cell Generation
This diagram outlines a standard protocol for generating dendritic cells (DCs) from peripheral blood mononuclear cells (PBMCs) using this compound and IL-4.
Caption: Standard experimental workflow for generating dendritic cells.
Experimental Protocols
Protocol: Generation of Monocyte-Derived Dendritic Cells (Mo-DCs)
This protocol provides a detailed methodology for the differentiation of human peripheral blood monocytes into immature dendritic cells (iDCs).
1. Materials:
-
Ficoll-Paque PLUS
-
PBS (Phosphate-Buffered Saline), sterile
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Recombinant Human this compound (GM-CSF)
-
Recombinant Human Interleukin-4 (IL-4)
-
CD14 MicroBeads (for positive selection, optional)
2. PBMC Isolation:
-
Dilute whole blood 1:1 with sterile PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a conical tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Carefully aspirate the upper plasma layer and collect the buffy coat layer containing PBMCs.
-
Wash the collected PBMCs twice with PBS.
3. Monocyte Enrichment (Adherence Method):
-
Resuspend PBMCs in complete RPMI medium (RPMI-1640 + 10% FBS + 1% Pen-Strep).
-
Seed the cells into a T-75 flask or 6-well plates at a density of 5-10 x 10^6 cells/mL.
-
Incubate for 2 hours at 37°C, 5% CO2 to allow monocytes to adhere.
-
Gently wash away the non-adherent cells (lymphocytes) with warm PBS or medium. The remaining adherent cells are enriched for monocytes.
4. Differentiation into Immature DCs:
-
Add fresh complete RPMI medium to the adherent monocytes.
-
Supplement the medium with This compound (GM-CSF) to a final concentration of 50 ng/mL and IL-4 to a final concentration of 20 ng/mL .
-
Incubate the cells for 5-7 days at 37°C, 5% CO2.
-
On Day 3, perform a half-media change by carefully removing half the old media and replacing it with fresh media containing the same concentrations of this compound and IL-4.
5. Harvesting and Analysis:
-
On Day 6 or 7, harvest the cells. Immature DCs will be loosely adherent or in suspension. Gently scrape or pipette vigorously to detach.
-
Assess cell morphology (DCs should be larger than monocytes with dendritic projections).
-
Analyze the phenotype by flow cytometry using antibodies against surface markers such as CD14 (should be low), CD1a, CD80, CD86, and HLA-DR (should be high).
References
- 1. Sargramostim - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Biologic Effects of Anti-Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) Antibody Formation in Patients Treated with GM-CSF (Sargramostim) as Adjuvant Therapy of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Granulocyte-macrophage colony-stimulating factor - Wikipedia [en.wikipedia.org]
- 4. Sargramostim - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. researchgate.net [researchgate.net]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. What is the mechanism of Sargramostim? [synapse.patsnap.com]
- 8. Sargramostim (rhu GM-CSF) as Cancer Therapy (Systematic Review) and An Immunomodulator. A Drug Before Its Time? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Increased dendritic cell number and function following continuous in vivo infusion of granulocyte macrophage-colony-stimulating factor and interleukin-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Effects of Ex Vivo Administration of Granulocyte-Macrophage Colony-Stimulating Factor and Endotoxin on Cytokine Release of Whole Blood Are Determined by Priming Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | GM-CSF-Dependent Inflammatory Pathways [frontiersin.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. brieflands.com [brieflands.com]
- 15. In-Depth Analysis of the Impact of Different Serum-Free Media on the Production of Clinical Grade Dendritic Cells for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. blog.mblintl.com [blog.mblintl.com]
- 17. Protocol for the generation and assessment of functional macrophages from mouse bone marrow cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Optimization of ex vivo hematopoietic stem cell expansion in intermittent dynamic cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Regramostim Preparations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with regramostim (recombinant human granulocyte-macrophage colony-stimulating factor, rhGM-CSF).
Frequently Asked Questions (FAQs)
Q1: What are the common types of contaminants in this compound preparations?
A1: this compound, a recombinant protein, can contain several types of impurities, which can be broadly categorized as product-related, process-related, and external contaminants.
-
Product-Related Impurities: These are variants of the this compound protein itself that can arise during production and storage. A primary example is glycosylation heterogeneity, as this compound is a glycoprotein. Different glycoforms can have varying molecular weights and biological activities. Other product-related impurities may include aggregates, truncated forms, or oxidized variants.
-
Process-Related Impurities: These originate from the manufacturing process. Since this compound is typically produced in yeast (Saccharomyces cerevisiae), common process-related impurities include:
-
Host Cell Proteins (HCPs): Proteins from the yeast cells that are not completely removed during purification.
-
Host Cell DNA: Residual DNA from the yeast production host.
-
Endotoxins: Lipopolysaccharides from any gram-negative bacteria that might be present during fermentation.
-
Leachables: Substances that migrate from the manufacturing equipment (e.g., chromatography resins, filters) into the product stream.
-
-
External Contaminants: These are introduced from the surrounding environment and can include:
-
Microbial Contamination: Bacteria, fungi, yeast, and mycoplasma that may be introduced during handling.
-
Chemical Contamination: Trace amounts of solvents, detergents, or plasticizers from laboratory equipment.
-
Q2: What are the acceptable limits for key contaminants in this compound?
A2: Regulatory bodies like the FDA and international guidelines provide acceptable limits for various impurities in biopharmaceutical products. For this compound (sargramostim), specific limits for certain contaminants have been established.
| Contaminant | Acceptable Limit | Source |
| Endotoxins | Not more than 50 USP Endotoxin (B1171834) Units per mg (for lyophilized powder) | [1] |
| 5 EU/mg (for solution) | [2] | |
| Host Cell Proteins (HCPs) | Generally expected to be below 100 ng/mg (100 ppm) of the product. However, this is a general guideline for biotherapeutics and can be product-specific. | [3][4] |
| Water Content | Not more than 2.0% (for lyophilized powder) | [1] |
Q3: How does the expression system (e.g., yeast vs. E. coli) affect the impurity profile of rhGM-CSF?
A3: The choice of expression system significantly impacts the impurity profile of recombinant human GM-CSF.
-
Yeast (Saccharomyces cerevisiae), used for Sargramostim (Leukine®):
-
Advantages: As a eukaryotic system, it can perform post-translational modifications, including glycosylation, which is important for the biological activity and stability of GM-CSF.[5]
-
Contaminant Profile:
-
Glycosylation Heterogeneity: Yeast-derived proteins can have variable and sometimes extensive mannosylation, leading to a mixture of glycoforms.[6][7]
-
Host Cell Proteins (HCPs): A specific set of yeast proteins that need to be cleared during purification.
-
Beta-glucans: Polysaccharides from the yeast cell wall that can be immunogenic.
-
-
-
E. coli (used for Molgramostim):
-
Advantages: Rapid growth and high protein yields.
-
Contaminant Profile:
-
Lack of Glycosylation: E. coli cannot perform glycosylation, resulting in a non-glycosylated protein.
-
N-terminal Methionine: An extra methionine residue is often present at the N-terminus of the protein.
-
Endotoxins (LPS): A major concern as they are potent pyrogens and are part of the outer membrane of gram-negative bacteria.
-
Inclusion Bodies: Overexpressed proteins in E. coli can form insoluble aggregates called inclusion bodies, requiring additional solubilization and refolding steps which can introduce other impurities.[8][9]
-
-
Troubleshooting Guides
This section provides guidance on how to identify and resolve common issues related to contaminants in this compound preparations.
Issue 1: High Endotoxin Levels Detected
Symptoms:
-
LAL assay results exceed the acceptable limit of 50 EU/mg for lyophilized powder or 5 EU/mg for the solution.[1][2]
-
Unexpected pyrogenic effects in in-vivo studies.
Possible Causes and Solutions:
Caption: Troubleshooting High Endotoxin Levels.
Issue 2: Presence of Host Cell Protein (HCP) Impurities
Symptoms:
-
HCP ELISA results are above the desired threshold (typically aiming for <100 ppm).[3][4]
-
Unexpected bands are visible on SDS-PAGE or Western blot analysis of the purified product.
-
LC-MS analysis identifies specific yeast proteins in the final product.
Possible Causes and Solutions:
Caption: Troubleshooting High Host Cell Protein Levels.
Issue 3: Glycosylation Heterogeneity
Symptoms:
-
Broad bands on SDS-PAGE or multiple peaks in mass spectrometry analysis, indicating a range of molecular weights.[5]
-
Inconsistent biological activity between batches.
Possible Causes and Solutions:
Caption: Managing Glycosylation Heterogeneity.
Experimental Protocols
Protocol 1: Endotoxin Detection by Limulus Amebocyte Lysate (LAL) Gel-Clot Assay
This protocol is a general guideline and should be adapted based on the specific LAL reagent kit and sample characteristics.
Materials:
-
LAL reagent (lyophilized)
-
LAL Reagent Water (LRW)
-
Control Standard Endotoxin (CSE)
-
Depyrogenated glass test tubes (10 x 75 mm) and pipettes
-
Heating block or water bath at 37°C ± 1°C
-
Vortex mixer
-
Timer
Procedure:
-
Reagent Preparation:
-
Reconstitute the LAL reagent and CSE with LRW as per the manufacturer's instructions. Allow the CSE to sit for at least 15 minutes with intermittent vortexing.
-
-
Standard Curve Preparation:
-
Prepare a series of twofold dilutions of the CSE in LRW to bracket the labeled sensitivity of the LAL reagent (e.g., if sensitivity is 0.125 EU/mL, prepare standards of 0.25, 0.125, 0.06, and 0.03 EU/mL).
-
-
Sample Preparation:
-
Reconstitute the lyophilized this compound with LRW to a known concentration.
-
Prepare a series of dilutions of the this compound sample to determine the endpoint.
-
-
Assay Procedure:
-
Pipette 100 µL of each standard, sample dilution, and LRW (as a negative control) into separate depyrogenated test tubes.
-
Add 100 µL of the reconstituted LAL reagent to each tube, starting with the negative control and moving to the highest concentration.
-
Immediately after adding the LAL reagent, gently mix the contents and place the tubes in the 37°C heating block.
-
Incubate undisturbed for 60 minutes.
-
-
Reading the Results:
-
After incubation, carefully remove each tube and invert it 180°.
-
A positive result is the formation of a firm gel that remains at the bottom of the tube. A negative result is the absence of a solid clot.
-
The endotoxin concentration in the sample is calculated by multiplying the sensitivity of the LAL reagent by the highest dilution factor of the sample that gives a positive result.
-
Protocol 2: Host Cell Protein (HCP) Detection by Sandwich ELISA
This protocol is based on commercially available Pichia pastoris or Saccharomyces cerevisiae HCP ELISA kits.
Materials:
-
HCP ELISA kit (containing pre-coated microplate, HCP standards, detection antibody, HRP conjugate, substrate, and wash buffer)
-
This compound sample
-
Sample diluent (provided in the kit)
-
Microplate reader
-
Deionized water
Procedure:
-
Reagent Preparation:
-
Bring all reagents to room temperature.
-
Prepare the wash buffer and any other reagents as per the kit instructions.
-
-
Standard and Sample Preparation:
-
Prepare a standard curve by serially diluting the HCP standard in the provided sample diluent. Typical ranges are from 1.56 to 100 ng/mL.[10]
-
Dilute the this compound sample in the sample diluent to fall within the range of the standard curve. Multiple dilutions should be tested.
-
-
Assay Procedure:
-
Add 100 µL of each standard and diluted sample to the wells of the pre-coated microplate.
-
Cover the plate and incubate for 1-2 hours at room temperature or 37°C, as specified in the kit protocol.[11]
-
Wash the wells 3-4 times with the wash buffer.
-
Add 100 µL of the diluted detection antibody to each well and incubate for 1 hour.
-
Wash the wells again.
-
Add 100 µL of the HRP conjugate and incubate for 30 minutes.
-
Wash the wells a final time.
-
-
Signal Development and Reading:
-
Add 100 µL of the TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 100 µL of the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their concentrations.
-
Determine the concentration of HCPs in the diluted samples from the standard curve and multiply by the dilution factor to get the final HCP concentration in the original sample.
-
Protocol 3: Sample Preparation for LC-MS/MS Analysis of HCPs
This protocol provides a general workflow for preparing a yeast-expressed protein sample for HCP analysis by LC-MS/MS.
Objective: To digest the low-abundance HCPs while minimizing the interference from the high-abundance this compound product.
Materials:
-
This compound sample
-
Denaturing buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5)
-
Reducing agent (e.g., 10 mM DTT)
-
Alkylating agent (e.g., 55 mM iodoacetamide)
-
Trypsin (mass spectrometry grade)
-
Quenching solution (e.g., formic acid)
-
Solid-phase extraction (SPE) cartridges for desalting
Procedure:
-
Denaturation and Reduction:
-
To approximately 1 mg of the this compound sample, add the denaturing buffer.
-
Add the reducing agent and incubate at 37°C for 1 hour.
-
-
Alkylation:
-
Add the alkylating agent and incubate in the dark at room temperature for 30 minutes.
-
-
Digestion:
-
Dilute the sample with 100 mM Tris-HCl (pH 8.5) to reduce the urea concentration to below 2 M.
-
Add trypsin at a 1:20 to 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
-
Quenching and Desalting:
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalt the peptide mixture using an SPE cartridge according to the manufacturer's protocol.
-
-
LC-MS/MS Analysis:
References
- 1. pharmacopeia.cn [pharmacopeia.cn]
- 2. bcis.gr [bcis.gr]
- 3. The future of host cell protein (HCP) identification during process development and manufacturing linked to a risk‐based management for their control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Host Cell Protein Analysis in Biopharma | Technology Networks [technologynetworks.com]
- 5. Sargramostim - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Engineering of glycosylation in yeast and other fungi: current state and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 9. blog.mblintl.com [blog.mblintl.com]
- 10. Pichia Pastoris Hcp Elisa Assay Kit - Hillgene Biopharma Co., Ltd. [en.hillgene.com]
- 11. interchim.fr [interchim.fr]
- 12. Host Cell Proteins (HCPs) Analysis Using Mass Spectrometry [mabion.eu]
- 13. Characterization of host cell proteins in the downstream process of plant-Based biologics using LC-MS profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Mitigating Off-Target Effects of Regramostim in Experiments
Welcome to the technical support center for researchers utilizing regramostim (recombinant human Granulocyte-Macrophage Colony-Stimulating Factor, GM-CSF). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address the pleiotropic nature of this compound in your experiments and effectively mitigate its off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target and potential "off-target" or pleiotropic effects of this compound in experimental settings?
A1: this compound, a recombinant form of human GM-CSF, primarily stimulates the proliferation and differentiation of hematopoietic cells, particularly granulocytes and macrophages. This is its primary "on-target" effect.[1][2] However, due to the widespread expression of its receptor, GM-CSFR, on various cell types, this compound can exert a range of "off-target" or, more accurately, pleiotropic effects. These can include:
-
Modulation of mature myeloid cell functions: Beyond differentiation, GM-CSF can activate mature neutrophils, eosinophils, and macrophages, influencing their cytokine production, phagocytic activity, and antigen presentation capabilities.[3][4]
-
Influence on non-hematopoietic cells: GM-CSF receptors are also found on non-hematopoietic cells, such as lung epithelial cells, which can lead to unintended effects in certain experimental models.[3]
-
Induction of a broad inflammatory response: GM-CSF can stimulate the release of other cytokines and chemokines, leading to a complex inflammatory cascade that may not be the primary focus of your investigation.[4][5]
-
Dose-dependent functional switching: The concentration of GM-CSF can differentially affect cell fate and function. For example, prolonged exposure can lead to the generation of suppressor cells.[5]
Q2: How can I be sure that the observed effects in my experiment are due to the specific action of this compound I want to study?
A2: To ensure the specificity of your results, it is crucial to incorporate proper controls. The most effective method is to use a neutralizing antibody or a receptor antagonist in a parallel experiment. If the effect you are studying is diminished or absent in the presence of the neutralizing agent, it strongly suggests the effect is mediated by this compound binding to its receptor.
Q3: What are the primary methods for mitigating the off-target effects of this compound?
A3: The main strategies to mitigate the pleiotropic effects of this compound and isolate its specific functions in your experiments include:
-
Neutralizing Antibodies: Using monoclonal antibodies that specifically bind to this compound and prevent it from interacting with its receptor.[6][7]
-
Receptor Blockade: Employing monoclonal antibodies that target and block the GM-CSF receptor alpha (GM-CSFRα), thereby preventing this compound from binding and initiating a signal.[8][9]
-
Genetic Knockdown/Knockout: Utilizing techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the GM-CSF receptor in your cell line of interest.[6][10][11]
Troubleshooting Guides
Issue 1: Unexplained Inflammatory Response in Cell Culture
You are treating your cell culture with this compound to study its effect on macrophage differentiation, but you observe a significant upregulation of various pro-inflammatory cytokines that complicates your analysis.
Troubleshooting Steps:
-
Confirm the Source of Inflammation:
-
Hypothesis: The observed inflammatory response is a direct pleiotropic effect of this compound on your cells.
-
Experiment: Set up parallel cultures. In one, add this compound alone. In another, pre-incubate this compound with a neutralizing antibody before adding it to the cells. Include a third control with the neutralizing antibody alone.
-
Expected Outcome: If the inflammatory cytokine production is reduced in the presence of the neutralizing antibody, it confirms that the effect is mediated by this compound.
-
-
Methodology: In Vitro Neutralization of this compound
-
Materials:
-
This compound
-
Anti-human GM-CSF neutralizing antibody (e.g., lenzilumab)
-
Your cell line of interest
-
Appropriate cell culture media and reagents
-
ELISA or multiplex assay kits for cytokine quantification
-
-
Protocol:
-
Determine the optimal concentration of the neutralizing antibody. This is often expressed as a Neutralization Dose (ND50), which is the concentration of antibody required to neutralize the biological activity of a given concentration of GM-CSF by 50%. For example, the MP1-22E9 antibody at 1.25 µg/mL can inhibit 50% of the biological effects of 1 ng/mL mouse GM-CSF.[12]
-
In a sterile tube, pre-incubate your working concentration of this compound with the determined concentration of the neutralizing antibody for 1 hour at 37°C.
-
Add the this compound-antibody mixture to your cell culture.
-
Set up the following controls:
-
Cells + this compound only
-
Cells + neutralizing antibody only
-
Untreated cells
-
-
Incubate for your desired experimental duration.
-
Collect the supernatant and quantify the levels of inflammatory cytokines using an appropriate method.
-
-
Data Interpretation: A significant reduction in cytokine levels in the "this compound + neutralizing antibody" group compared to the "this compound only" group indicates successful mitigation of this pleiotropic effect.
-
Issue 2: In Vivo Study Shows Systemic Effects Beyond the Target Tissue
In your animal model, administration of this compound to study its effect on a localized process (e.g., wound healing) is causing systemic changes, such as alterations in circulating immune cell populations, which may confound your results.
Troubleshooting Steps:
-
Isolate the Local Effects:
-
Hypothesis: The systemic effects are due to the widespread distribution of this compound. A localized delivery or a systemic blockade of the receptor can help isolate the intended local effects.
-
Experiment: In one group of animals, administer this compound systemically. In a second group, co-administer this compound with a systemic GM-CSFRα blocking antibody. In a third group, if feasible, administer this compound locally to the target tissue.
-
Expected Outcome: The group receiving the GM-CSFRα blocking antibody should show a reduction in the systemic effects while potentially preserving the localized effects you wish to study.
-
-
Methodology: In Vivo GM-CSF Receptor Blockade
-
Materials:
-
This compound
-
Anti-mouse GM-CSFRα blocking antibody (e.g., CAM-3003)
-
Animal model
-
Appropriate vehicles for injection
-
-
Protocol:
-
Based on literature or preliminary experiments, determine the appropriate dosage and administration route for the blocking antibody. For example, in a mouse model of arthritis, CAM-3003 was administered intravenously at varying doses (0.1, 1, and 10 mg/kg).[13]
-
Administer the GM-CSFRα blocking antibody to the animals. The timing of administration relative to this compound will depend on your experimental design (e.g., prophylactic or therapeutic).
-
Administer this compound as planned in your experimental protocol.
-
Include the following control groups:
-
Vehicle control
-
This compound only
-
Blocking antibody only
-
-
At the end of the experiment, collect blood and tissues for analysis of both systemic (e.g., complete blood count, systemic cytokine levels) and local effects.
-
-
Data Interpretation: A significant reduction in systemic changes (e.g., circulating neutrophil counts) in the group receiving the blocking antibody compared to the this compound-only group will demonstrate successful mitigation of this off-target effect.
-
Issue 3: Difficulty in Isolating this compound's Direct Effects on a Specific Cell Type in a Mixed Culture
You are studying the direct effect of this compound on a particular cell type within a co-culture system, but other cells in the culture also respond to this compound, making it difficult to attribute the observed changes to your cell type of interest.
Troubleshooting Steps:
-
Generate a Non-Responsive Cell Line:
-
Hypothesis: By eliminating the ability of your target cell type to respond to this compound, you can confirm its direct role in the observed phenotype.
-
Experiment: Use siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out the GM-CSF receptor (GM-CSFRα or CSF2RA) in your cell type of interest. Then, perform your co-culture experiment with the modified cells.
-
Expected Outcome: If the specific effect you are studying is abolished when using the GM-CSFR deficient cells, it confirms a direct action of this compound on that cell type.
-
-
Methodology: Generating a GM-CSFR Knockdown Cell Line using siRNA
-
Materials:
-
Your target cell line
-
siRNA targeting the GM-CSF receptor alpha chain (CSF2RA)
-
Scrambled or non-targeting control siRNA
-
siRNA transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ Reduced Serum Medium
-
Appropriate cell culture plates and media
-
-
Protocol:
-
Day 1: Seed your cells in a 6-well plate so they are 30-50% confluent at the time of transfection.
-
Day 2:
-
Solution A: Dilute 20-50 pmol of your GM-CSFR siRNA or control siRNA into 100 µL of Opti-MEM™.
-
Solution B: Dilute 1.5-2 µL of transfection reagent into 100 µL of Opti-MEM™.
-
Combine Solution A and Solution B, mix gently, and incubate for 10-15 minutes at room temperature to form siRNA-lipid complexes.
-
Add the 200 µL of the complex dropwise to the cells in fresh, antibiotic-free complete medium.
-
-
Day 3-4: Incubate the cells for 24-72 hours. The optimal time for knockdown will vary depending on the target gene and cell type.
-
Validation: Harvest the cells and validate the knockdown of the GM-CSF receptor by qPCR (to measure mRNA levels) or Western blot/flow cytometry (to measure protein levels).
-
Once knockdown is confirmed, you can use these cells in your co-culture experiments with this compound.
-
-
Data Interpretation: A significant reduction in GM-CSFR expression in the cells transfected with the target siRNA compared to the control siRNA will validate your knockdown. Subsequent experiments using these cells will help delineate the direct effects of this compound.
-
Data Presentation
Table 1: Quantitative Effects of Mitigating Strategies on this compound (GM-CSF) Activity
| Mitigation Strategy | Experimental Model | Parameter Measured | Result | Reference |
| Neutralizing Antibody (lenzilumab) | In vitro CAR-T cell co-culture | GM-CSF concentration | Successful neutralization of CAR-T cell-produced GM-CSF compared to isotype control. | [14] |
| In vivo xenograft model (CAR-T therapy) | Serum levels of various cytokines and chemokines | Significant decrease in multiple myeloid-associated cytokines and chemokines compared to isotype control. | [14] | |
| In vivo psoriasis mouse model | Inflammatory cytokine levels in skin tissue | After 5 days of topical application of a formulation containing a neutralizing agent, IL-1β, IL-6, and GM-CSF decreased by 20%, 94%, and 96%, respectively. | [15] | |
| Receptor Blocking Antibody (CAM-3003) | In vivo mouse model of GM-CSF induced leucocyte margination | Circulating neutrophils and monocytes | Dose-dependent inhibition of GM-CSF-mediated reduction in peripheral blood neutrophils and monocytes. | [13] |
| In vivo mouse model of collagen-induced arthritis | Clinical arthritis scores and synovial macrophage numbers | Dose-dependent reduction in clinical scores and the number of F4/80 positive macrophages in the inflamed synovium. | [4] | |
| Genetic Knockout (CRISPR/Cas9) | In vivo CAR-T cell therapy model | Tumor control and overall survival | GM-CSF knockout CAR-T cells demonstrated enhanced antitumor activity and improved overall survival compared to wild-type CAR-T cells. | [14] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound (GM-CSF) Signaling Pathway.
Caption: Workflow for Mitigating this compound's Off-Target Effects.
References
- 1. A Cell Free Assay System Estimating the Neutralizing Capacity of GM-CSF Antibody using Recombinant Soluble GM-CSF Receptor [jove.com]
- 2. Granulocyte macrophage colony-stimulating factor receptor α expression and its targeting in antigen-induced arthritis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. InVivoMAb Anti-Mouse CSF2/GM-CSF Antibody (MP1-22E9)_AntibodySystem [antibodysystem.com]
- 4. Preclinical characterisation of the GM-CSF receptor as a therapeutic target in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Using CRISPR/Cas9 to Knock Out GM-CSF in CAR-T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. raybiotech.com [raybiotech.com]
- 9. Targeting GM-CSF in Rheumatoid Arthritis: Advances in Cytokine-Directed Immunotherapy and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. GM-CSF Monoclonal Antibody (MP1-22E9), Functional Grade (16-7331-81) [thermofisher.com]
- 13. Preclinical characterisation of the GM-CSF receptor as a therapeutic target in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. GM-CSF inhibition reduces cytokine release syndrome and neuroinflammation but enhances CAR-T cell function in xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Regramostim (Recombinant Human GM-CSF) for Research Use: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information for the quality control and effective use of research-grade regramostim, a recombinant human granulocyte-macrophage colony-stimulating factor (rhGM-CSF). Find answers to frequently asked questions and troubleshooting guidance for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function in research?
A1: this compound is a recombinant form of human granulocyte-macrophage colony-stimulating factor (GM-CSF).[1] In research, it is a crucial cytokine used to stimulate the proliferation and differentiation of hematopoietic progenitor cells into granulocytes (like neutrophils, eosinophils, and basophils) and monocytes.[2][3] Monocytes can further differentiate into macrophages and dendritic cells, making this compound a vital tool for studies in hematopoiesis, immunology, oncology, and vaccine development.[4][5]
Q2: What are the critical quality control parameters for research-grade this compound?
A2: For reliable and reproducible experimental results, the quality of research-grade this compound should be assessed based on three key parameters: purity, biological activity (potency), and endotoxin (B1171834) levels.
Q3: How should I properly store and handle lyophilized and reconstituted this compound?
A3: Proper storage and handling are critical to maintaining the biological activity of this compound.[4] Lyophilized this compound should be stored at -20°C to -80°C.[6] Upon reconstitution, it is recommended to aliquot the solution into working volumes and store them at ≤ -20°C.[2] Avoid repeated freeze-thaw cycles, as this can lead to protein aggregation and loss of activity.[2][4] When preparing solutions, gently pipette along the sides of the vial to avoid denaturation due to shear stress.[6]
Q4: What is the difference between specific activity (U/mg) and International Units (IU)/mg?
A4: Specific activity is a measure of a protein's biological effect per unit of mass, often determined by an in-house bioassay.[7][8] International Units (IU) are a standardized measure of biological activity calibrated against an international reference standard provided by organizations like the World Health Organization (WHO).[9][10] When comparing the potency of this compound from different suppliers, IU/mg is a more reliable metric as it is standardized.[10]
Quantitative Quality Control Specifications
The following table summarizes typical quality control specifications for high-quality, research-grade this compound.
| Parameter | Specification | Method | Purpose |
| Purity | >95% | SDS-PAGE, RP-HPLC | Ensures the absence of contaminating proteins that could interfere with experiments.[2][6] |
| Biological Activity | ≥ 2 x 10⁶ IU/mg | TF-1 Cell Proliferation Assay | Confirms the protein is correctly folded and functional.[3] |
| Endotoxin Level | < 1.0 EU/µg | Limulus Amebocyte Lysate (LAL) | Prevents unwanted inflammatory responses in cell-based assays.[11] |
Experimental Protocols
Protocol 1: Purity Analysis by SDS-PAGE
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is used to assess the purity and apparent molecular weight of the this compound protein.[12][13]
Materials:
-
Polyacrylamide gels (e.g., 4-20% gradient gels)[13]
-
1X SDS-PAGE Running Buffer
-
2X Laemmli Sample Buffer with a reducing agent (e.g., β-mercaptoethanol)
-
Protein molecular weight standards
-
Coomassie Brilliant Blue or silver stain[14]
-
Destaining solution
-
Electrophoresis chamber and power supply
Procedure:
-
Sample Preparation: Dilute the this compound sample to a final concentration of approximately 1 mg/mL. Mix the diluted protein 1:1 with 2X Laemmli Sample Buffer.
-
Denaturation: Heat the prepared samples at 95°C for 5 minutes to denature the proteins.[13]
-
Gel Loading: Load 10-20 µL of the denatured protein sample and a lane of molecular weight standards into the wells of the polyacrylamide gel.
-
Electrophoresis: Assemble the electrophoresis chamber and fill it with 1X SDS-PAGE Running Buffer. Run the gel according to the manufacturer's instructions (e.g., at a constant voltage of 150-200V) until the dye front reaches the bottom of the gel.
-
Staining: After electrophoresis, carefully remove the gel and place it in a staining solution (e.g., Coomassie Brilliant Blue) for approximately 15-30 minutes with gentle agitation.[12]
-
Destaining: Transfer the gel to a destaining solution and gently agitate until the protein bands are clearly visible against a clear background.[12]
-
Analysis: Visualize the gel on a white light transilluminator. A pure sample of this compound should show a single major band at the expected molecular weight (approximately 14-16 kDa for the non-glycosylated form).[6][11]
Protocol 2: Potency Determination by TF-1 Cell Proliferation Bioassay
This bioassay measures the biological activity of this compound by quantifying its ability to induce the proliferation of the GM-CSF-dependent human cell line, TF-1.[15][16]
Materials:
-
TF-1 cells
-
Complete cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS and other necessary components)
-
This compound standard with known activity
-
Test sample of this compound
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., MTT, XTT, or a resazurin-based reagent)[16]
-
Microplate reader
Procedure:
-
Cell Preparation: Culture TF-1 cells according to standard protocols. Prior to the assay, wash the cells to remove any residual growth factors and resuspend them in fresh medium at a concentration of 1 x 10⁵ cells/mL.
-
Assay Setup:
-
Add 50 µL of the cell suspension (5,000 cells) to each well of a 96-well plate.
-
Prepare serial dilutions of both the this compound standard and the test sample.
-
Add 50 µL of each dilution to the appropriate wells. Include wells with cells only (negative control) and cells with the highest concentration of the standard (positive control).
-
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO₂.[15]
-
Cell Proliferation Measurement: Add the cell proliferation reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or fluorescence on a microplate reader at the appropriate wavelength.
-
Analysis:
-
Plot the absorbance/fluorescence values against the log of the cytokine concentration for both the standard and the test sample.
-
Determine the ED₅₀ (the concentration that gives 50% of the maximal response) for both curves.
-
Calculate the specific activity of the test sample relative to the standard.
-
Troubleshooting Guide
Issue 1: Low or No Biological Activity in Cell-Based Assays
-
Possible Cause A: Improper Storage or Handling. Repeated freeze-thaw cycles or storage at incorrect temperatures can lead to protein degradation and aggregation.[4]
-
Solution: Always aliquot the reconstituted this compound into single-use volumes and store at -20°C or below. Avoid vigorous vortexing or shaking.
-
-
Possible Cause B: Incorrect Assay Setup. Errors in cell counting, incorrect dilution of the cytokine, or issues with the proliferation reagent can all lead to inaccurate results.
-
Solution: Double-check cell viability and concentration before plating. Prepare fresh dilutions of the cytokine for each experiment. Ensure the proliferation reagent is not expired and is used according to the manufacturer's protocol.
-
-
Possible Cause C: Cell Line Issues. The TF-1 cell line may have lost its dependency on GM-CSF over time or may be contaminated.
-
Solution: Regularly check the responsiveness of the cell line to a known standard. If responsiveness declines, obtain a new vial of cells from a reputable cell bank.
-
Issue 2: Presence of Unexpected Bands on SDS-PAGE
-
Possible Cause A: Protein Aggregation. Aggregates may appear as high molecular weight bands.
-
Solution: Ensure proper storage and handling to minimize aggregation. If aggregation is suspected, size-exclusion chromatography (SEC) can be used to confirm the presence of aggregates.
-
-
Possible Cause B: Contamination. The sample may be contaminated with other proteins from the expression and purification process.
-
Solution: If purity is below 95%, the lot should not be used for sensitive applications. Contact the supplier for a replacement.
-
-
Possible Cause C: Proteolytic Degradation. Lower molecular weight bands may indicate that the protein has been degraded.
-
Solution: Store the protein in a buffer with appropriate protease inhibitors, especially if it is not in a lyophilized form.
-
Issue 3: High Background or Non-Specific Effects in Experiments
-
Possible Cause A: Endotoxin Contamination. Endotoxins (lipopolysaccharides) from gram-negative bacteria can cause non-specific activation of immune cells, leading to high background signals.[17]
-
Solution: Use this compound with a specified low endotoxin level (<1.0 EU/µg). Ensure all reagents and labware used in the experiment are endotoxin-free.
-
-
Possible Cause B: High Cytokine Concentration. Using excessively high concentrations of this compound can lead to off-target effects or receptor saturation, making it difficult to observe a dose-dependent response.
-
Solution: Perform a dose-response curve to determine the optimal concentration range for your specific cell type and assay.
-
Visual Guides
GM-CSF Signaling Pathway
Caption: Simplified GM-CSF signaling cascade.
This compound Quality Control Workflow
Caption: Quality control workflow for research-grade this compound.
Troubleshooting Decision Tree for Low Bioactivity
Caption: Decision tree for troubleshooting low bioactivity results.
References
- 1. Recombinant Human GM-CSF Characterization - Creative Proteomics [creative-proteomics.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. miltenyibiotec.com [miltenyibiotec.com]
- 4. eqalix.com [eqalix.com]
- 5. GM-CSF Protects Macrophages from DNA Damage by Inducing Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cellgs.com [cellgs.com]
- 7. stemcell.com [stemcell.com]
- 8. In terms of cytokine activity, what is the difference between International Units (IU) and specific activity? | Cell Signaling Technology [cellsignal.com]
- 9. International Unit-based Specific Activity Determination for HumanKine® Products | Proteintech Group [ptglab.com]
- 10. International Units for Bioactive Proteins | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. resources.rndsystems.com [resources.rndsystems.com]
- 12. SDS-PAGE Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 13. SDS-PAGE Protocol | Rockland [rockland.com]
- 14. How to Test for Protein Purity Using SDS-PAGE or HPLC [synapse.patsnap.com]
- 15. Development of a rapid, highly sensitive, non-radioactive assay system for hematopoietic growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. instaCELL® GM-CSF Potency Assay Kit [accellerate.me]
- 17. Bacterial Endotoxins/Pyrogens | FDA [fda.gov]
Validation & Comparative
A Head-to-Head Comparison of Regramostim and Sargramostim in Functional Assays
For Researchers, Scientists, and Drug Development Professionals
Granulocyte-macrophage colony-stimulating factor (GM-CSF) is a critical cytokine that stimulates the proliferation and differentiation of hematopoietic progenitor cells into granulocytes and monocytes. Recombinant human GM-CSF (rhu GM-CSF) is utilized therapeutically to reconstitute myeloid cells following chemotherapy or bone marrow transplantation. Two prominent forms of rhu GM-CSF are regramostim and sargramostim. While both aim to mimic the function of endogenous GM-CSF, their different production systems result in structural variations that can influence their biological activity. This guide provides an objective comparison of this compound and sargramostim, focusing on their characteristics and the functional assays used to evaluate their performance.
Key Differences in Production and Structure
The primary distinction between this compound and sargramostim lies in their manufacturing process. This compound is produced in mammalian Chinese Hamster Ovary (CHO) cells, while sargramostim is derived from yeast (Saccharomyces cerevisiae). This difference in expression systems leads to variations in post-translational modifications, most notably glycosylation.
| Feature | This compound | Sargramostim |
| Expression System | Mammalian (CHO cells) | Yeast (Saccharomyces cerevisiae) |
| Glycosylation | Complex, more similar to native human GM-CSF | Simpler, high-mannose type |
The pattern of glycosylation can impact the stability, pharmacokinetics, and immunogenicity of the protein, which in turn may affect its biological activity in functional assays.
Functional Assays for Evaluating GM-CSF Bioactivity
Cell Proliferation Assay
This is a fundamental in vitro assay to determine the ability of GM-CSF to stimulate the proliferation of dependent cell lines. The human erythroleukemia cell line, TF-1, is commonly used as it requires GM-CSF for growth and survival.
Colony-Forming Unit (CFU) Assay
The CFU assay is a gold-standard in vitro method to assess the potential of hematopoietic stem and progenitor cells to proliferate and differentiate into colonies of mature cells. For GM-CSF, the focus is on the formation of granulocyte-macrophage colonies (CFU-GM).
Neutrophil Function Assays
Since a primary function of GM-CSF is to enhance the activity of mature neutrophils, various assays can be used to measure this effect. A key example is the neutrophil phagocytosis assay, which evaluates the ability of neutrophils to engulf foreign particles.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate a comparative evaluation of this compound and sargramostim.
Protocol 1: TF-1 Cell Proliferation Assay
Objective: To quantify the dose-dependent proliferation of TF-1 cells in response to GM-CSF.
Materials:
-
TF-1 human erythroleukemia cell line
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and antibiotics
-
This compound and Sargramostim standards and test samples
-
96-well microplates
-
Cell proliferation reagent (e.g., MTT, XTT, or resazurin-based)
-
Plate reader
Procedure:
-
Culture TF-1 cells in RPMI-1640 medium supplemented with a maintenance concentration of GM-CSF.
-
Prior to the assay, wash the cells three times with GM-CSF-free medium to remove any residual growth factor.
-
Resuspend the cells in GM-CSF-free medium and seed them into a 96-well plate at a density of 1 x 10^4 cells per well.
-
Prepare serial dilutions of this compound and sargramostim in culture medium.
-
Add the diluted GM-CSF samples to the wells containing the TF-1 cells. Include a negative control (medium only) and a positive control (a known standard of GM-CSF).
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 48-72 hours.
-
Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Calculate the concentration of each GM-CSF that induces 50% of the maximum proliferation (ED50) to compare their potencies.
Protocol 2: Colony-Forming Unit-Granulocyte/Macrophage (CFU-GM) Assay[1][2][3]
Objective: To determine the ability of GM-CSF to stimulate the formation of granulocyte-macrophage colonies from hematopoietic progenitor cells.
Materials:
-
Human bone marrow or cord blood mononuclear cells (MNCs)
-
MethoCult™ or similar semi-solid medium for CFU assays
-
Iscove's Modified Dulbecco's Medium (IMDM)
-
Fetal Bovine Serum (FBS)
-
This compound and Sargramostim
-
35 mm culture dishes
-
Inverted microscope
Procedure:
-
Isolate MNCs from bone marrow or cord blood using density gradient centrifugation.
-
Resuspend the MNCs in IMDM supplemented with 2% FBS.
-
Prepare a plating cocktail by mixing the MNCs with the semi-solid medium and the desired concentrations of either this compound or sargramostim. A typical cell density is 1 x 10^5 cells/mL.
-
Dispense 1.1 mL of the cell suspension into each 35 mm culture dish.
-
Gently rotate the dishes to ensure even distribution.
-
Incubate the dishes at 37°C in a humidified atmosphere with 5% CO2 for 14 days.
-
After the incubation period, count the number of CFU-GM colonies (aggregates of 40 or more cells) using an inverted microscope.
-
Compare the number of colonies formed in the presence of this compound versus sargramostim at various concentrations.
Protocol 3: Neutrophil Phagocytosis Assay[4][5][6]
Objective: To measure the enhancement of neutrophil phagocytic activity by GM-CSF.
Materials:
-
Freshly isolated human neutrophils
-
RPMI-1640 medium
-
Fluorescently labeled particles (e.g., zymosan, E. coli, or beads)
-
This compound and Sargramostim
-
Flow cytometer or fluorescence microscope
Procedure:
-
Isolate neutrophils from human peripheral blood using density gradient centrifugation and dextran (B179266) sedimentation.
-
Resuspend the neutrophils in RPMI-1640 medium.
-
Pre-incubate the neutrophils with different concentrations of this compound or sargramostim for 1-2 hours at 37°C. Include an untreated control.
-
Add the fluorescently labeled particles to the neutrophil suspension at a specific particle-to-cell ratio (e.g., 10:1).
-
Incubate for 30-60 minutes at 37°C to allow for phagocytosis.
-
Stop the phagocytosis by placing the samples on ice.
-
Add a quenching agent (e.g., trypan blue) to quench the fluorescence of non-internalized particles.
-
Analyze the samples by flow cytometry or fluorescence microscopy to determine the percentage of neutrophils that have engulfed particles and the mean fluorescence intensity (indicative of the number of particles per cell).
-
Compare the phagocytic activity of neutrophils treated with this compound versus sargramostim.
Signaling Pathway and Experimental Workflow
The biological effects of both this compound and sargramostim are mediated through the GM-CSF receptor, which activates several downstream signaling pathways crucial for cell proliferation, differentiation, and survival.
Caption: GM-CSF Signaling Pathway.
A generalized workflow for comparing the functional activity of this compound and sargramostim is depicted below.
Caption: Functional Assay Workflow.
Conclusion
While both this compound and sargramostim are designed to fulfill the therapeutic role of GM-CSF, their different origins and resulting structural differences, particularly in glycosylation, may lead to variations in their functional profiles. A comprehensive comparison using standardized functional assays such as cell proliferation, colony formation, and neutrophil activation is essential to delineate any differences in their bioactivity. The provided protocols offer a framework for researchers to conduct such a head-to-head comparison, enabling an informed decision on the most suitable agent for their specific research or clinical application.
A Comparative Guide to the Bioassay Validation of Regramostim Activity
This guide provides a comprehensive comparison of bioassays for validating the activity of regramostim, a recombinant human granulocyte-macrophage colony-stimulating factor (rhGM-CSF). This compound stimulates the proliferation and differentiation of hematopoietic progenitor cells into granulocytes and monocytes, making the verification of its biological activity crucial for therapeutic efficacy and consistency.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data, and visualizations of key biological and procedural workflows.
Mechanism of Action: this compound Signaling
This compound functions by mimicking the endogenous GM-CSF. It binds to the GM-CSF receptor complex, which consists of a specific alpha subunit (α) and a common beta subunit (βc) shared with receptors for interleukin-3 (IL-3) and interleukin-5 (IL-5).[1][2] This binding event triggers receptor dimerization and activates intracellular signaling cascades, primarily the JAK-STAT, MAPK, and PI3K-AKT pathways.[1] These pathways converge to regulate the transcription of genes responsible for cell survival, proliferation, differentiation, and functional activation of myeloid cells.[1][3]
Caption: this compound (GM-CSF) Signaling Pathway.
Primary Bioassay: TF-1 Cell Proliferation
The most widely accepted method for determining this compound bioactivity is the TF-1 cell proliferation assay. The TF-1 cell line, derived from a patient with erythroleukemia, is dependent on GM-CSF or IL-3 for its growth and survival.[4][5] The assay measures the dose-dependent proliferation of these cells in response to this compound, which directly correlates with the biological activity of the protein.
Experimental Protocol: TF-1 Cell Proliferation Assay
The following protocol outlines a typical workflow for assessing this compound activity using TF-1 cells with a colorimetric readout (e.g., XTT or MTT).
Materials:
-
TF-1 cell line (ATCC® CRL-2003™)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 2 ng/mL rhGM-CSF
-
This compound reference standard and test samples
-
96-well microplates
-
Colorimetric reagent (e.g., XTT)
-
Plate reader
Procedure:
-
Cell Culture Maintenance: Culture TF-1 cells in complete medium at 37°C and 5% CO₂. Maintain cell density between 1x10⁵ and 1x10⁶ cells/mL.
-
Cell Starvation: Prior to the assay, wash the cells twice with a basal medium (without GM-CSF) to remove any residual growth factors. Resuspend cells in the basal medium and incubate for 4-6 hours.
-
Assay Plate Preparation: Prepare serial dilutions of the this compound reference standard and test samples in the basal medium directly in a 96-well plate.
-
Cell Seeding: Adjust the starved TF-1 cell suspension to a concentration of 1x10⁵ cells/mL. Add 100 µL of the cell suspension to each well of the 96-well plate containing the samples and controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.[4][6]
-
Detection: Add the colorimetric reagent (e.g., XTT) to each well according to the manufacturer's instructions.[7]
-
Readout: Incubate for an additional 4 hours or until a color change is apparent. Measure the absorbance at the appropriate wavelength (e.g., 450 nm for XTT) using a microplate reader.[7]
-
Data Analysis: Plot the absorbance values against the log of the this compound concentration to generate a sigmoidal dose-response curve. The biological activity is typically expressed relative to a reference standard by comparing the ED₅₀ values (the concentration that induces 50% of the maximal response).[7][8]
Caption: Workflow for the TF-1 Cell Proliferation Bioassay.
Comparison of Bioassay Methods
While the TF-1 proliferation assay is the standard, other methods can be employed to assess the biological activity of this compound. These include assays using different cell lines and in vivo models, each with distinct advantages and limitations.
| Parameter | TF-1 Proliferation Assay | GM/SO Cell Proliferation Assay | Murine Myelosuppression Model |
| Principle | Measures dose-dependent proliferation of GM-CSF dependent human cells.[4] | Measures dose-dependent proliferation of a GM-CSF dependent human myeloid cell line.[9] | In vivo measurement of neutrophil recovery after chemically-induced myelosuppression.[7] |
| Organism/Cell Line | Human Erythroleukemia (TF-1).[5] | Human Myeloid Leukemia (GM/SO).[9] | Mouse (e.g., BALB/c).[10][11] |
| Detection Method | Colorimetric (MTT, XTT), Fluorometric, or ³H-Thymidine incorporation.[4][7][12] | Colorimetric (MTT).[9] | Automated flow cytometry to count neutrophils/leukocytes.[7][10] |
| Advantages | High sensitivity, good reproducibility, well-established, human-specific.[4] | High specificity and sensitivity.[9] | Measures a direct therapeutic effect in a complex biological system.[7] |
| Disadvantages | In vitro system may not fully reflect in vivo complexity; requires continuous cell culture. | Less commonly used and characterized than TF-1. | High variability, expensive, ethical considerations, lower throughput. |
| Typical Throughput | High (96/384-well plates) | High (96/384-well plates) | Low |
Quantitative Data and Validation Parameters
The validation of a bioassay is essential to ensure it is fit for its intended purpose. Key validation parameters, as defined by ICH guidelines, include accuracy, precision, specificity, and linearity.[13][14]
Typical Performance Data
| Parameter | TF-1 Proliferation Assay | Source |
| ED₅₀ Range | 0.02 - 0.1 ng/mL | [7][8] |
| Sensitivity | As low as 0.1 U/mL (for GM/SO cells) | [9] |
| Inter-assay Variability | < 15% | [4] |
Bioassay Validation Results Summary
The following table summarizes typical validation results for a cell-based bioassay, demonstrating suitability for potency testing. The data is representative of validation experiments for colony-stimulating factors.[10][11][13]
| Validation Parameter | Acceptance Criteria | Typical Result | Interpretation |
| Accuracy | Recovery of 80-125% of the theoretical potency. | 95-105% | The assay accurately measures the true potency of the sample. |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 15%. | RSD < 10% | The assay yields consistent results within the same run. |
| Precision (Intermediate) | Relative Standard Deviation (RSD) ≤ 20%. | RSD < 15% | The assay yields consistent results across different days/analysts. |
| Linearity | Correlation coefficient (r²) ≥ 0.95 over the tested range. | r² > 0.97 | The assay response is proportional to the concentration of the analyte. |
| Range | Typically 50-150% of the nominal potency. | 50-150% | The assay is accurate and precise within this specified range. |
References
- 1. What is the mechanism of Sargramostim? [synapse.patsnap.com]
- 2. Recombinant Human GM-CSF Characterization - Creative Proteomics [creative-proteomics.com]
- 3. The GM-CSF receptor family: mechanism of activation and implications for disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a rapid, highly sensitive, non-radioactive assay system for hematopoietic growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Establishment and characterization of a unique human cell line that proliferates dependently on GM-CSF, IL-3, or erythropoietin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of a Method for Producing Recombinant Human Granulocyte-Macrophage Colony-Stimulating Factor Using Fusion Protein Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. A highly sensitive quantitative bioassay for human granulocyte-macrophage colony-stimulating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Validation of the normocythemic mice bioassay for the potency evaluation of recombinant human erythropoietin in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 14. A bioassay method validation framework for laboratory and semi-field tests used to evaluate vector control tools - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Regramostim (GM-CSF) and G-CSF for In Vitro Neutrophil Differentiation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two key cytokines, Regramostim (Granulocyte-Macrophage Colony-Stimulating Factor, GM-CSF) and Granulocyte Colony-Stimulating Factor (G-CSF), in the context of their application for in vitro neutrophil differentiation. This document is intended to be a valuable resource for researchers in hematology, immunology, and drug development, offering insights into the differential effects of these two potent hematopoietic growth factors.
Introduction
Both GM-CSF and G-CSF are crucial for the development and maturation of neutrophils, a vital component of the innate immune system. While G-CSF is recognized for its specific role in promoting the proliferation and differentiation of neutrophil precursors, GM-CSF has a broader spectrum of activity, influencing a wider range of myeloid cell lineages, including macrophages and eosinophils.[1] Understanding the distinct and overlapping functions of these cytokines is paramount for optimizing in vitro protocols aimed at generating functional neutrophils for research and therapeutic applications.
Quantitative Performance Comparison
Direct head-to-head studies quantitatively comparing the efficiency of this compound (GM-CSF) and G-CSF as single agents for the in vitro differentiation of a common hematopoietic progenitor pool into neutrophils are limited in publicly available literature. Many established protocols utilize a combination of cytokines to maximize yield and maturation. However, data from studies examining their individual effects or comparing them in other contexts provide valuable insights.
Table 1: Comparative Effects of G-CSF and GM-CSF on Neutrophil Characteristics (In Vitro/Ex Vivo Data)
| Parameter | This compound (GM-CSF) | G-CSF | Key Findings |
| CD11b Upregulation (mature neutrophils) | 227% ± 69% of control | 232% ± 70% of control | Both cytokines upregulate the adhesion molecule CD11b to a similar extent on mature neutrophils in vitro.[2] |
| Leukocyte Adhesion Molecule-1 (LAM-1) Downregulation (mature neutrophils) | Reduced to 33% ± 4% of control | Reduced to 65% ± 17% of control | GM-CSF is more effective at downregulating LAM-1 on mature neutrophils in vitro.[2] |
| Neutrophil Adhesion to Endothelium (in vitro) | Increased adhesion (from 9.3% to 15.4%) | No significant effect | GM-CSF promotes the adhesion of mature neutrophils to cultured human endothelium, while G-CSF does not show a similar effect.[2] |
| Neutrophil Transendothelial Migration (in vitro) | Increased to 271% ± 40% of baseline | Increased to 217% ± 19% of baseline | Both cytokines are potent stimulators of neutrophil transmigration across unstimulated endothelium in vitro.[3] |
Table 2: Dose-Dependent Effect of GM-CSF on In Vitro Myeloid Differentiation from Bone Marrow Cells
| GM-CSF Dose | Proliferation of Monocytic Myeloid Cells (Day 3) | Proliferation of Granulocytes (Day 3) | Ratio of Granulocytes to Monocytic Myeloid Cells |
| 0.5 ng/mL | Lower | Similar across doses | Higher |
| 5 ng/mL | 30% cycling cells | 1.3% cycling cells | Inversely correlated to GM-CSF dose |
| 10 ng/mL | Higher | Similar across doses | Lower |
| Data adapted from a study on murine bone marrow cells, indicating that higher doses of GM-CSF favor the generation of monocytic cells over granulocytes.[4] |
Experimental Protocols
Detailed protocols for in vitro neutrophil differentiation often involve a multi-step process with a cocktail of cytokines. Below is a generalized protocol for the differentiation of human CD34+ hematopoietic stem and progenitor cells (HSPCs) into neutrophils, highlighting the stages where G-CSF and GM-CSF are typically introduced.
Objective: To differentiate CD34+ HSPCs into mature neutrophils in vitro.
Starting Material: Purified human CD34+ cells from bone marrow, peripheral blood, or cord blood.
Key Reagents & Media:
-
StemSpan™ SFEM II or similar serum-free expansion medium
-
Cytokine cocktail for initial expansion (e.g., SCF, FLT3L, IL-3, TPO)
-
Recombinant human G-CSF (Filgrastim or biosimilar)
-
Recombinant human GM-CSF (this compound/Sargramostim)
-
Culture flasks or plates
Generalized Staged Differentiation Protocol:
-
Stage 1: Expansion of HSPCs (Days 0-4)
-
Culture purified CD34+ cells in serum-free expansion medium.
-
Supplement with a cytokine cocktail promoting self-renewal and proliferation (e.g., SCF, FLT3L, IL-3).
-
-
Stage 2: Myeloid Commitment (Days 4-8)
-
Continue culture in expansion medium.
-
Introduce myeloid-polarizing cytokines. This is a critical stage where either G-CSF or GM-CSF, or a combination, would be added. For a comparative study, parallel cultures would be set up with:
-
Condition A: G-CSF alone
-
Condition B: GM-CSF alone
-
Condition C (Control): Combination of G-CSF and GM-CSF (as per many standard protocols)[5]
-
-
-
Stage 3: Granulocytic Differentiation and Maturation (Days 8-16)
-
Continue culture with the respective cytokine condition.
-
The concentration of G-CSF is often maintained or increased during this stage to drive terminal differentiation into neutrophils.
-
-
Harvesting and Analysis (Day 16+)
-
Harvest cells for analysis.
-
Yield: Determine the total number of viable cells.
-
Purity: Use flow cytometry to determine the percentage of cells expressing neutrophil-specific markers (e.g., CD11b, CD15, CD16, CD66b).
-
Maturation: Assess cell morphology (e.g., nuclear segmentation) via cytospin and staining (e.g., Giemsa or Wright-Giemsa).
-
Functionality: Perform functional assays such as chemotaxis, phagocytosis, and oxidative burst.
-
Signaling Pathways
The distinct effects of G-CSF and GM-CSF on neutrophil differentiation are rooted in the specific signaling cascades they activate upon binding to their respective receptors on the cell surface.
G-CSF Signaling
G-CSF binds to the G-CSF receptor (G-CSFR), a member of the cytokine receptor superfamily. This binding event leads to the activation of several intracellular signaling pathways, with the JAK/STAT pathway being central to its effects on granulopoiesis.
This compound (GM-CSF) Signaling
GM-CSF binds to a heterodimeric receptor complex consisting of an alpha subunit (GM-CSFRα) and a common beta subunit (βc), which is also shared by the receptors for IL-3 and IL-5. This shared subunit contributes to the broader biological activities of GM-CSF.
Experimental Workflow
The following diagram illustrates a typical workflow for a comparative study of G-CSF and GM-CSF in in vitro neutrophil differentiation.
Conclusion
This compound (GM-CSF) and G-CSF both play indispensable roles in granulopoiesis. While G-CSF is more lineage-specific towards neutrophils, GM-CSF exhibits a broader effect on myeloid progenitors. The choice between these two cytokines for in vitro neutrophil differentiation will depend on the specific research goals. For applications requiring a highly pure neutrophil population, G-CSF may be the preferred agent in the later stages of differentiation. Conversely, GM-CSF might be beneficial in earlier stages to expand a broader myeloid progenitor pool or when a mixed population of granulocytes and macrophages is desired. It is important to note that many successful protocols utilize a temporal combination of these and other cytokines to mimic the natural process of hematopoiesis and optimize both the yield and functionality of the resulting neutrophils. Further head-to-head comparative studies using standardized protocols and starting cell populations are warranted to fully elucidate the quantitative differences in their capacity to drive neutrophil differentiation in vitro.
References
- 1. differencebetween.com [differencebetween.com]
- 2. Differential effects of granulocyte- and granulocyte-macrophage colony-stimulating factors (G- and GM-CSF) on neutrophil adhesion in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Granulocyte colony-stimulating factor (G-CSF) increases neutrophil migration across vascular endothelium independent of an effect on adhesion: comparison with granulocyte-macrophage colony-stimulating factor (GM-CSF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | GM-CSF Quantity Has a Selective Effect on Granulocytic vs. Monocytic Myeloid Development and Function [frontiersin.org]
- 5. researchgate.net [researchgate.net]
A Researcher's Guide to Regramostim (GM-CSF) Suppliers: A Comparative Analysis
For researchers and drug development professionals, selecting a reliable source of regramostim, a recombinant form of human granulocyte-macrophage colony-stimulating factor (GM-CSF), is a critical first step for ensuring the validity and reproducibility of experimental results. This guide provides a comparative analysis of prominent this compound suppliers, focusing on key performance metrics such as purity, bioactivity, and endotoxin (B1171834) levels. Detailed experimental protocols for assessing these parameters are also provided to empower researchers to conduct their own comparative studies.
Comparative Analysis of this compound Suppliers
The following table summarizes the product specifications for research-grade this compound from several key suppliers. This data has been compiled from publicly available product datasheets and should be used as a guide. Researchers are encouraged to consult the certificate of analysis for lot-specific data.
| Supplier | Product Name | Expression System | Purity | Bioactivity (ED50) | Endotoxin Level |
| R&D Systems | Recombinant Human GM-CSF Protein | E. coli | >97% | 6-30 pg/mL | <1.0 EU/µg |
| Proteintech | HumanKine® recombinant human GM-CSF protein | HEK293 | >95% | 0.08-0.8 ng/mL | <1 EU/µg |
| BD Biosciences | Recombinant Human GM-CSF | Not Specified | ≥95% | 10-90 pg/mL | ≤0.1 ng/µg |
| Thermo Fisher Scientific | Recombinant Human GM-CSF | E. coli | >95% | ≤0.1 ng/mL | Not Specified |
| Abcam | Recombinant Human GM-CSF (Active) protein | E. coli | >95% | Not Specified | < 1 EU/µg |
| ProSci | GM-CSF Recombinant Protein | Not Specified | >95% | <0.1 ng/mL | <0.1 ng/µg |
| MedchemExpress | GM-CSF Protein, Human | Not Specified | >95% | <0.5 ng/mL | Not Specified |
| Ilex Life Sciences | Bioactive GM-CSF Human, E. coli Recombinant Protein | E. coli | >98% | <0.1 ng/mL | Not Specified |
| Miltenyi Biotec | Human GM-CSF, premium grade | Not Specified | Not Specified | ≥ 5×10⁶ IU/mg | Not Specified |
| RayBiotech | Recombinant Human GM-CSF (CSF2) Protein, GMP Grade | HEK293 | >95% | Not Specified | Not Specified |
| ELK Biotechnology | Recombinant Human GM-CSF | Yeast | >95% | Not Specified | <0.1 ng/µg |
| Therapeutic Proteins | This compound, GM-CSF | CHO Cells | >99% | Not Specified | <0.001 EU/µg |
Note: Bioactivity can be expressed as ED50 (the concentration of the cytokine that induces a half-maximal response in a specific assay) or as a specific activity (units/mg). Lower ED50 values and higher specific activity values indicate greater potency. The conversion between these units can vary between suppliers.
Key Experimental Protocols
To ensure a thorough and unbiased comparison of this compound from different suppliers, it is recommended to perform in-house validation using standardized experimental protocols.
Bioactivity Assessment: TF-1 Cell Proliferation Assay
The most common method for determining the biological activity of GM-CSF is a cell proliferation assay using the human erythroleukemic cell line, TF-1, which is dependent on GM-CSF for growth.[1][2][3]
Methodology:
-
Cell Culture: Maintain TF-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 ng/mL of recombinant human GM-CSF, and 1% penicillin-streptomycin.
-
Cell Preparation: Prior to the assay, wash the TF-1 cells three times with cytokine-free medium to remove any residual GM-CSF. Resuspend the cells in assay medium (RPMI-1640 with 10% FBS and 1% penicillin-streptomycin) at a concentration of 1 x 10⁵ cells/mL.
-
Assay Setup:
-
Prepare a serial dilution of the this compound standards and samples from different suppliers in assay medium.
-
Add 50 µL of the cell suspension to each well of a 96-well plate.
-
Add 50 µL of the serially diluted this compound standards and samples to the appropriate wells.
-
Include control wells with cells only (negative control) and cells with a known saturating concentration of a reference standard GM-CSF (positive control).
-
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 48-72 hours.
-
Proliferation Measurement: Add a proliferation reagent such as MTT, XTT, or a resazurin-based reagent to each well and incubate according to the manufacturer's instructions. Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Plot the absorbance or fluorescence values against the concentration of this compound. The ED50 value is the concentration of this compound that induces 50% of the maximal response.
Purity Analysis: SDS-PAGE and HPLC
Purity is a critical attribute of recombinant proteins, as contaminants can affect biological activity and introduce variability in experiments.[4][5][6]
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE):
SDS-PAGE separates proteins based on their molecular weight.[5]
-
Sample Preparation: Mix the this compound sample with a loading buffer containing SDS and a reducing agent (e.g., dithiothreitol (B142953) or β-mercaptoethanol) and heat to denature the protein.
-
Electrophoresis: Load the prepared samples and a molecular weight marker onto a polyacrylamide gel. Apply an electric current to separate the proteins.
-
Visualization: Stain the gel with a protein stain such as Coomassie Brilliant Blue or silver stain to visualize the protein bands. A pure sample of this compound should show a single major band at the expected molecular weight (approximately 14-17 kDa).[1][7]
High-Performance Liquid Chromatography (HPLC):
HPLC provides a more quantitative assessment of purity.[5]
-
Method: Reversed-phase HPLC (RP-HPLC) is commonly used to assess the purity of recombinant proteins. The protein is injected into a column with a nonpolar stationary phase and eluted with a gradient of increasing organic solvent.
-
Detection: The eluted protein is detected by UV absorbance at 280 nm.
-
Analysis: The purity is determined by calculating the area of the main peak relative to the total area of all peaks in the chromatogram.
Visualizing Key Processes
To further aid in the understanding of this compound's function and the experimental workflows for its analysis, the following diagrams are provided.
Caption: this compound (GM-CSF) Signaling Pathway.
References
- 1. rndsystems.com [rndsystems.com]
- 2. HumanKine® recombinant human GM-CSF protein | Proteintech [ptglab.com]
- 3. miltenyibiotec.com [miltenyibiotec.com]
- 4. Purity testing of recombinant proteins by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How to Test for Protein Purity Using SDS-PAGE or HPLC [synapse.patsnap.com]
- 6. Protein Purity and Homogeneity Analysis - Creative Proteomics [creative-proteomics.com]
- 7. Recombinant Human GM-CSF [bdbiosciences.com]
A Comparative Guide to Anti-GM-CSF Antibody Cross-Reactivity with Regramostim and Other Recombinant Human GM-CSF Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential cross-reactivity of anti-Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) antibodies with regramostim and other commercially available recombinant human GM-CSF (rhuGM-CSF) analogs, namely sargramostim and molgramostim. Due to a lack of direct comparative studies quantifying the binding of specific anti-GM-CSF antibodies to this compound, this guide focuses on the structural and manufacturing differences between these molecules, which are critical determinants of antibody recognition and potential cross-reactivity.
Understanding the Landscape of Recombinant Human GM-CSF
The cross-reactivity of anti-GM-CSF antibodies is fundamentally influenced by the specific epitopes present on the GM-CSF molecule. These epitopes can be affected by the protein's amino acid sequence, folding, and post-translational modifications, particularly glycosylation. The three main rhuGM-CSF products—this compound, sargramostim, and molgramostim—are produced in different expression systems, leading to distinct structural characteristics.
This compound , derived from mammalian Chinese Hamster Ovary (CHO) cells, is glycosylated in a manner that closely resembles the natural human protein.[1] Sargramostim is produced in yeast (Saccharomyces cerevisiae) and is also glycosylated, though the glycosylation pattern may differ from that of native human GM-CSF.[2][3] In contrast, molgramostim is produced in bacteria (Escherichia coli) and is non-glycosylated.[4][5] These differences are summarized in the table below.
Quantitative Data Summary
To definitively assess the cross-reactivity of a specific anti-GM-CSF antibody with this compound, empirical testing is required. The following table outlines the key structural and manufacturing differences between the common rhuGM-CSF analogs, which can inform the design of such cross-reactivity studies.
| Feature | This compound | Sargramostim | Molgramostim |
| Expression System | Mammalian (CHO cells)[1] | Yeast (S. cerevisiae)[2][3] | Bacterial (E. coli)[4][5] |
| Glycosylation | Glycosylated (human-like)[1] | Glycosylated[2] | Non-glycosylated[4][5] |
| Amino Acid Sequence | Identical to native human GM-CSF | Differs by a substitution of leucine (B10760876) for arginine at position 23[2] | Identical to native human GM-CSF[4] |
| Molecular Weight | Complex mixture of glycoforms[1] | Mixture of three primary molecular species (15,500, 16,800, and 19,500 daltons)[7] | Approximately 14.5 kDa[8] |
| Commercial Availability | Not commercially available in all regions[2] | Commercially available (e.g., Leukine®)[7][9] | Commercially available in some regions[10] |
Experimental Protocols for Assessing Cross-Reactivity
To determine the cross-reactivity of an anti-GM-CSF antibody with this compound and other analogs, a combination of binding and functional assays is recommended.
Enzyme-Linked Immunosorbent Assay (ELISA) for Binding Affinity
This protocol provides a general framework for a direct ELISA to compare the binding of an anti-GM-CSF antibody to different GM-CSF antigens.
Materials:
-
High-binding 96-well microplates
-
Recombinant GM-CSF proteins: this compound, Sargramostim, Molgramostim, and native human GM-CSF (as a control)
-
Anti-GM-CSF antibody (primary antibody)
-
HRP-conjugated secondary antibody (specific for the primary antibody isotype)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., PBS with 1% BSA or non-fat dry milk)
-
TMB (3,3',5,5'-Tetramethylbenzidine) Substrate Solution
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL of each GM-CSF antigen (1-10 µg/mL in coating buffer). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking: Block non-specific binding sites by adding 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Primary Antibody Incubation: Add 100 µL of serially diluted anti-GM-CSF antibody to the wells. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Secondary Antibody Incubation: Add 100 µL of HRP-conjugated secondary antibody (at the manufacturer's recommended dilution) to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Detection: Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader. The results can be used to determine the binding affinity (e.g., EC50) for each GM-CSF variant.[11][12]
Cell-Based Neutralization Assay
This assay determines the ability of an anti-GM-CSF antibody to inhibit the biological activity of different GM-CSF variants. The TF-1 cell line is a human erythroleukemic cell line that proliferates in response to GM-CSF.
Materials:
-
TF-1 cells
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and antibiotics
-
Recombinant GM-CSF proteins: this compound, Sargramostim, Molgramostim
-
Anti-GM-CSF antibody
-
Cell proliferation reagent (e.g., MTS or WST-1)
-
96-well cell culture plates
Procedure:
-
Cell Preparation: Culture TF-1 cells according to standard protocols. Prior to the assay, wash the cells to remove any residual growth factors.
-
Assay Setup: Seed the TF-1 cells in a 96-well plate at a density of 2-5 x 10⁴ cells per well.
-
Antibody-Antigen Incubation: In a separate plate, pre-incubate serial dilutions of the anti-GM-CSF antibody with a fixed, sub-maximal concentration of each GM-CSF variant for 1-2 hours at 37°C.
-
Cell Treatment: Transfer the antibody-antigen mixtures to the wells containing the TF-1 cells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Cell Proliferation Measurement: Add the cell proliferation reagent to each well and incubate for a further 2-4 hours.
-
Measurement: Measure the absorbance at the appropriate wavelength. The results will indicate the concentration of antibody required to neutralize the proliferative effect of each GM-CSF variant (IC50).[13]
Visualizing Key Pathways and Workflows
GM-CSF Signaling Pathway
GM-CSF initiates its biological effects by binding to a heterodimeric receptor complex on the surface of target cells. This binding triggers a cascade of intracellular signaling events, primarily through the JAK/STAT, MAPK, and PI3K/Akt pathways, leading to cell proliferation, differentiation, and survival.[14][15][16][17]
References
- 1. Synthesis of granulocyte–macrophage colony-stimulating factor as homogeneous glycoforms and early comparisons with yeast cell-derived material - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sargramostim (rhu GM-CSF) as Cancer Therapy (Systematic Review) and An Immunomodulator. A Drug Before Its Time? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Autoimmune pulmonary alveolar proteinosis in an adolescent successfully treated with inhaled rhGM-CSF (molgramostim) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. savarapharma.com [savarapharma.com]
- 6. Biological Effects of Anti-Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) Antibody Formation in Patients Treated With GM-CSF (Sargramostim) as Adjuvant Therapy of Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sargramostim - Wikipedia [en.wikipedia.org]
- 8. Construction of Recombinant Human GM-CSF and GM-CSF-ApoA-I Fusion Protein and Evaluation of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LEUKINE® (sargramostim) | Mechanism of Action [leukine.com]
- 10. Molgramostim - Wikipedia [en.wikipedia.org]
- 11. rndsystems.com [rndsystems.com]
- 12. protocols.io [protocols.io]
- 13. Neutralization and clearance of GM-CSF by autoantibodies in pulmonary alveolar proteinosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 17. Frontiers | GM-CSF-Dependent Inflammatory Pathways [frontiersin.org]
Validating the Purity of Regramostim for Research: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing regramostim, a recombinant human granulocyte-macrophage colony-stimulating factor (GM-CSF), ensuring its purity is paramount for reliable and reproducible experimental outcomes. This guide provides a comparative overview of the analytical methods used to validate the purity of this compound and its common alternatives, supported by experimental data and detailed protocols.
This compound is a crucial cytokine that promotes the proliferation and differentiation of hematopoietic progenitor cells, making it a vital component in various research applications, from immunology to oncology.[1][2] However, as a recombinant protein, the presence of impurities such as host cell proteins (HCPs), DNA, aggregates, and endotoxins can significantly impact its biological activity and introduce experimental variability.[3][4]
This guide compares this compound with other commercially available recombinant GM-CSF variants, such as sargramostim and molgramostim, as well as filgrastim, a recombinant granulocyte colony-stimulating factor (G-CSF), which serves as a functional alternative in some contexts.
Comparative Purity Analysis
The purity of recombinant proteins is assessed using a panel of orthogonal analytical techniques. The following tables summarize key purity attributes and typical specifications for this compound and its alternatives based on available data.
Table 1: Purity and Impurity Profile
| Parameter | This compound (CHO cells) | Sargramostim (Yeast) | Molgramostim (E. coli) | Filgrastim (E. coli) |
| Purity by RP-HPLC (%) | >95 | >99[5] | Typically >95 | 97.4 - 98.2[6] |
| Purity by SDS-PAGE (%) | >99[7] | >99[5] | >95 | Not specified |
| Aggregates by SEC-HPLC (%) | <2 | <1 | <2 | <1 |
| Host Cell Proteins (HCPs) | <100 ppm | <100 ppm | <100 ppm | <100 ppm |
| Endotoxin (B1171834) (EU/mg) | <1.0[8] | <0.001[5] | <1.0 | <0.1 |
Note: Data is compiled from various sources and may vary between manufacturers. The purity of this compound is expected to be comparable to other high-quality recombinant proteins.
Experimental Protocols for Purity Validation
Detailed methodologies are crucial for the accurate assessment of this compound purity. Below are the standard protocols for key analytical techniques.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a high-resolution technique used to separate the target protein from closely related impurities, such as oxidized or deamidated forms.
Protocol:
-
Column: C4 or C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 30% to 70% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Analysis: The purity is calculated by dividing the area of the main peak by the total area of all peaks.
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
SDS-PAGE separates proteins based on their molecular weight and is used to visualize the main protein band and any high or low molecular weight impurities.
Protocol:
-
Gel: 12% or 4-20% gradient polyacrylamide gel.
-
Sample Preparation: Samples are denatured and reduced by heating at 95°C for 5 minutes in a sample buffer containing SDS and a reducing agent (e.g., dithiothreitol (B142953) or β-mercaptoethanol).
-
Running Conditions: Electrophoresis is typically run at a constant voltage of 150-200V until the dye front reaches the bottom of the gel.
-
Staining: The gel is stained with Coomassie Brilliant Blue or silver stain to visualize the protein bands.
-
Analysis: The purity is estimated by densitometric analysis of the stained gel, comparing the intensity of the main band to the total intensity of all bands in the lane.
Size-Exclusion Chromatography (SEC-HPLC)
SEC-HPLC separates molecules based on their size and is the primary method for quantifying aggregates (dimers, trimers, and higher-order oligomers).
Protocol:
-
Column: A size-exclusion column suitable for the molecular weight range of GM-CSF (e.g., 7.8 x 300 mm).
-
Mobile Phase: Isocratic elution with a phosphate-buffered saline (PBS) solution, pH 7.4.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Analysis: The percentage of aggregates is calculated by dividing the sum of the areas of the aggregate peaks by the total area of all peaks.
Host Cell Protein (HCP) Analysis
An enzyme-linked immunosorbent assay (ELISA) is commonly used to quantify residual HCPs from the expression system.
Protocol:
-
Assay: A sandwich ELISA using polyclonal antibodies raised against a null cell line lysate (the same host cell line that does not express the product).
-
Procedure: The microplate is coated with capture anti-HCP antibodies. Samples and standards are added, followed by a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase). A substrate is then added, and the resulting colorimetric signal is proportional to the amount of HCP present.
-
Analysis: The HCP concentration in the sample is determined by interpolation from a standard curve.
Endotoxin Testing
The Limulus Amebocyte Lysate (LAL) assay is the standard method for detecting and quantifying bacterial endotoxins.[9][10]
Protocol:
-
Method: A chromogenic, turbidimetric, or gel-clot LAL assay.
-
Procedure: The sample is incubated with the LAL reagent. In the presence of endotoxin, a coagulation cascade is initiated, leading to a detectable change (color, turbidity, or gel formation).
-
Analysis: The endotoxin level is quantified by comparing the reaction in the sample to that of a standard endotoxin solution.
Visualizing Experimental Workflows and Pathways
To further clarify the processes involved in validating this compound purity and its mechanism of action, the following diagrams are provided.
Caption: Workflow for the analytical validation of this compound purity.
Caption: Simplified GM-CSF signaling pathway initiated by this compound.
By employing these rigorous analytical methods and adhering to strict purity specifications, researchers can confidently use this compound in their studies, ensuring the integrity and validity of their experimental data. This comparative guide serves as a valuable resource for selecting and validating the appropriate recombinant cytokine for specific research needs.
References
- 1. Recombinant Human GM-CSF Characterization - Creative Proteomics [creative-proteomics.com]
- 2. eqalix.com [eqalix.com]
- 3. What Are Host Cell Proteins (HCPs) and Why Is Their Analysis Critical in Biologics? - TotalLab [totallab.com]
- 4. Host Cell Protein (HCP) Analysis | Bio-Rad [bio-rad.com]
- 5. Sargramostim; GM-CSF - Therapeutic Proteins [therapeutic.creativebiomart.net]
- 6. ejhp.bmj.com [ejhp.bmj.com]
- 7. This compound, GM-CSF - Therapeutic Proteins [therapeutic.creativebiomart.net]
- 8. HumanKine® recombinant human GM-CSF protein | Proteintech [ptglab.com]
- 9. Overview of Endotoxin Testing Methods | Thermo Fisher Scientific - AU [thermofisher.com]
- 10. kactusbio.com [kactusbio.com]
Regramostim's Impact on Gene Expression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Regramostim, a recombinant human granulocyte-macrophage colony-stimulating factor (GM-CSF), plays a crucial role in hematopoiesis and immune modulation. Its influence on cellular function is intrinsically linked to its ability to alter gene expression profiles. This guide provides a comparative analysis of the effects of this compound on gene expression, supported by experimental data, to aid researchers in understanding its molecular mechanisms and evaluating its therapeutic potential.
Comparison of Gene Expression Profiles: this compound (GM-CSF) vs. M-CSF
To illustrate the specific effects of this compound on gene expression, this section compares the transcriptional changes induced by GM-CSF with those induced by macrophage colony-stimulating factor (M-CSF), another key hematopoietic growth factor, in human monocytes. The data presented is a summary from a study by Fleetwood et al. (2007), which utilized microarray analysis to deliniate the distinct gene expression programs driven by these two cytokines.
Table 1: Differential Gene Expression in Human Monocytes Treated with GM-CSF versus M-CSF
| Gene Category | Genes Upregulated by GM-CSF (this compound) | Genes Upregulated by M-CSF |
| Chemokines & Receptors | CCL2, CCL3, CCL4, CCL7, CCL8, CCL13, CCL17, CCL22, CCR1, CCR2, CCR5, CXCL1, CXCL2, CXCL3, CXCL5, CXCL6 | CCL2, CCR1, CCR2 |
| Cytokines & Receptors | IL-1α, IL-1β, IL-6, IL-8, IL-10, IL-12p35, IL-12p40, IL-23p19, TNF-α, CSF2RA (GM-CSF Receptor α) | IL-10, CSF1R (M-CSF Receptor) |
| Cell Surface Receptors | CD80, CD83, CD86, ICAM1, VCAM1, TLR2, TLR4 | CD14, CD163, CD206 (Mannose Receptor) |
| Transcription Factors | IRF1, IRF4, IRF5, STAT1, STAT3, STAT5A, STAT5B, NFKB1, NFKB2, RELA, RELB | MAFB, MAF |
| Enzymes | IDO1, NOS2 (iNOS) | ARG1 |
| Other | MMP1, MMP3, MMP9, MMP12 | STAB1 (Stabilin-1) |
This table is a representative summary based on findings from Fleetwood et al. (2007) and other supporting literature. The original study should be consulted for a complete list of differentially expressed genes.
Experimental Protocols
A detailed understanding of the experimental methodology is critical for interpreting gene expression data. Below is a generalized protocol for analyzing the effect of this compound on gene expression in primary human monocytes, based on common laboratory practices and methods described in relevant literature.
Protocol: Gene Expression Profiling of this compound-Treated Human Monocytes via Microarray
1. Isolation of Human Monocytes:
-
Obtain peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Isolate CD14+ monocytes from the PBMC fraction using magnetic-activated cell sorting (MACS) with anti-CD14 microbeads.
-
Assess monocyte purity (>95%) by flow cytometry using a fluorescently labeled anti-CD14 antibody.
2. Cell Culture and Treatment:
-
Culture the purified monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Plate the cells at a density of 1 x 10^6 cells/mL in a humidified incubator at 37°C with 5% CO2.
-
Treat the cells with recombinant human GM-CSF (this compound) at a final concentration of 10 ng/mL. As a control, culture an equal number of cells in parallel without the addition of GM-CSF.
-
For comparison with other factors, treat parallel cultures with M-CSF (50 ng/mL) or G-CSF (10 ng/mL).
-
Incubate the cells for the desired time points (e.g., 4 hours, 24 hours, 48 hours) to capture both early and late gene expression changes.
3. RNA Extraction and Quality Control:
-
At each time point, harvest the cells and lyse them using a suitable lysis buffer (e.g., TRIzol reagent).
-
Extract total RNA according to the manufacturer's protocol for the chosen extraction kit.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Assess the quantity and purity of the RNA using a spectrophotometer (e.g., NanoDrop), ensuring an A260/A280 ratio between 1.8 and 2.0.
-
Verify the integrity of the RNA by agarose (B213101) gel electrophoresis or using a bioanalyzer, looking for distinct 28S and 18S ribosomal RNA bands.
4. Microarray Analysis:
-
Synthesize complementary DNA (cDNA) from the total RNA using reverse transcriptase and biotin-labeled nucleotides.
-
In vitro transcribe the cDNA to generate biotinylated complementary RNA (cRNA).
-
Fragment the cRNA to a uniform size.
-
Hybridize the fragmented cRNA to a human whole-genome microarray chip (e.g., Affymetrix GeneChip) overnight in a hybridization oven.
-
Wash the microarray chips to remove non-specifically bound cRNA.
-
Stain the hybridized chips with a streptavidin-phycoerythrin conjugate.
-
Scan the microarray chips using a high-resolution scanner to detect the fluorescent signals.
5. Data Analysis:
-
Process the raw image files to generate signal intensity values for each probe set.
-
Normalize the data across all arrays to correct for technical variations (e.g., using Robust Multi-array Average - RMA).
-
Perform statistical analysis to identify differentially expressed genes between the this compound-treated and control groups. A common threshold for significance is a fold change of >2 and a p-value of <0.05.
-
Perform gene ontology (GO) and pathway analysis (e.g., using KEGG pathways) to identify the biological processes and signaling pathways enriched among the differentially expressed genes.
Visualizing the Molecular Impact
To better understand the mechanisms through which this compound influences gene expression, the following diagrams illustrate the key signaling pathways activated by GM-CSF and a typical experimental workflow.
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for Gene Expression Profiling.
Conclusion
This compound exerts a profound and distinct influence on the gene expression landscape of human monocytes, driving them towards a pro-inflammatory and immunologically active phenotype. This is in stark contrast to the effects of M-CSF, which promotes a more anti-inflammatory and tissue-resident macrophage profile. The detailed experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to design and interpret studies aimed at further elucidating the therapeutic potential of this compound in various disease contexts, from infectious diseases to cancer immunotherapy. The ability to modulate specific gene expression programs underscores the importance of understanding these fundamental mechanisms for the development of targeted and effective therapies.
A Comparative Guide to the Immunomodulatory Effects of Regramostim and Molgramostim
An Objective Analysis for Researchers and Drug Development Professionals
Granulocyte-macrophage colony-stimulating factor (GM-CSF) is a critical cytokine that orchestrates the proliferation, differentiation, and activation of myeloid lineage cells, thereby bridging innate and adaptive immunity.[1][2] Regramostim and molgramostim are two recombinant human versions of this protein, utilized for their immunomodulatory properties. Their principal difference lies in their manufacturing process, which imparts distinct structural and, consequently, functional characteristics. This guide provides a detailed comparison of their immunomodulatory effects, supported by experimental data, to inform research and clinical development.
Molecular Profile: The Significance of Glycosylation
The primary distinction between this compound and molgramostim is glycosylation—the post-translational attachment of sugar moieties. This structural difference influences their stability, pharmacokinetics, and biological activity.[1][3]
-
This compound is produced in mammalian Chinese Hamster Ovary (CHO) cells, resulting in a glycosylated protein that mimics the structure of native human GM-CSF.[3][4]
-
Molgramostim is produced in a bacterial system (Escherichia coli), meaning it is non-glycosylated.[3][5][6] Its amino acid sequence is identical to the native protein, though it may have an additional N-terminal methionine.[5][7]
-
Sargramostim , a third form produced in yeast, is also glycosylated and is the only GM-CSF commercially approved by the FDA in the United States.[1][6] Due to the limited availability of data on this compound, which is not commercially available, sargramostim is often used as a glycosylated comparator to molgramostim.[3]
Glycosylation is reported to enhance protein stability, improve tolerability, and reduce immunogenicity.[1][3] Conversely, non-glycosylated forms like molgramostim may exhibit higher specific activity in vitro but have been associated with a greater incidence of side effects such as fever and myalgia.[1][7][8]
| Feature | This compound | Molgramostim | Sargramostim (Reference) |
| Production System | Mammalian (CHO) Cells[3][4] | Bacterial (E. coli)[3][5] | Yeast (S. cerevisiae)[1] |
| Glycosylation | Yes (Mammalian-like)[4] | No[5] | Yes (Yeast-like)[1] |
| Amino Acid Sequence | Identical to native GM-CSF[4] | Identical to native GM-CSF[7] | Leucine substitution at position 23[7] |
| Commercial Availability | Not commercially available[3] | Approved in Europe[4] | Approved in the USA[1][6] |
Mechanism of Action and Cellular Signaling
Both this compound and molgramostim function by binding to the GM-CSF receptor complex found on the surface of myeloid progenitor cells and mature myeloid cells like neutrophils, monocytes, and dendritic cells.[5][9] This receptor is a heterodimer composed of an alpha chain (CSF2RA) and a common beta chain (CSF2RB), which is also shared by the receptors for interleukin-3 and -5.[5]
Binding of GM-CSF initiates a cascade of intracellular signaling pathways, including:
-
JAK2-STAT5 Pathway: Crucial for myeloid cell proliferation and differentiation.
-
MAPK/ERK Pathway: Involved in cell growth and survival.
-
PI3K-AKT Pathway: A key regulator of cell survival and metabolism.
-
NF-κB Pathway: Central to inflammatory responses and cell survival.[5]
This signaling cascade culminates in the enhanced production and functional activation of key innate immune cells.
Comparative Immunomodulatory Effects
While both molecules stimulate myeloid pathways, their differing structures can lead to variations in the magnitude and nature of the immune response.
Effects on Myeloid Cells
-
Neutrophils and Monocytes: Both agents potently stimulate the production of neutrophils and monocytes. They also "prime" these cells, enhancing their effector functions such as phagocytosis, respiratory burst, and adhesion.[5][10]
-
Dendritic Cells (DCs): GM-CSF is a cornerstone for the in vitro generation and maturation of monocyte-derived DCs.[5] Treatment with GM-CSF leads to the upregulation of co-stimulatory molecules (CD80/CD86) and MHC class II, which are essential for effective antigen presentation to T-cells, thus linking the innate and adaptive immune systems.[1][5]
Cytokine Modulation
GM-CSF can induce a complex cytokine response that appears to be context- and dose-dependent. Low doses of molgramostim have been shown to prime the immune system towards an anti-inflammatory state ex vivo.
Experimental Data: Cytokine Response to Low-Dose Molgramostim In a study involving non-neutropenic patients, daily subcutaneous injections of low-dose molgramostim (1 or 2 µg/kg) for ten days resulted in leukocytosis.[11] Subsequent ex vivo stimulation of whole blood with lipopolysaccharide (LPS) revealed a shift in cytokine production.[11]
| Cytokine | Change after Molgramostim Treatment | Implication |
| IFN-γ | Decreased Release | Attenuation of Th1 response |
| IL-10 | Increased Secretion | Promotion of anti-inflammatory response |
| IL-1ra | Increased Secretion | Inhibition of pro-inflammatory IL-1 |
| Data sourced from Elsässer-Beile et al.[11] |
This suggests that low doses of molgramostim may induce a systemic anti-inflammatory or regulatory phenotype, a finding with implications for treating autoimmune or inflammatory conditions. Other studies have shown that GM-CSF can also enhance the production of pro-inflammatory Th1 cytokines like IFN-γ, highlighting its pleiotropic nature.[2]
Hematopoietic Reconstitution
In clinical settings, GM-CSF is used to accelerate hematopoietic recovery after myelosuppressive therapies. A randomized study in breast cancer patients compared the efficacy of molgramostim (a GM-CSF) with filgrastim (B1168352) (a G-CSF) following peripheral blood stem cell transplantation (PBSCT).
Experimental Data: Hematopoietic Recovery after PBSCT
| Parameter | Molgramostim (GM-CSF) | Filgrastim (G-CSF) | p-value |
| Days to >0.5 x 10⁹/L Granulocytes | 10.2 ± 0.9 | 10.5 ± 0.8 | NS |
| Days to >20 x 10⁹/L Platelets | 12.0 ± 2.9 | 10.8 ± 2.2 | NS |
| Days to >50 x 10⁹/L Platelets | 18.9 ± 8.4 | 15.1 ± 2.9 | 0.03 |
| Data are presented as mean ± SD. Sourced from Sureda et al.[12] |
The results show that molgramostim and filgrastim have similar efficacy in promoting granulocyte recovery.[12]
Experimental Protocols
Protocol 1: Assessing Hematopoietic Reconstitution after PBSCT
-
Objective: To compare the efficacy and toxicity of molgramostim versus filgrastim for hematopoietic reconstitution following PBSCT in breast cancer patients.
-
Methodology: 42 patients were randomized to receive either molgramostim or filgrastim at a dose of 5 µg/kg/day subcutaneously, starting on day 6 after PBSCT. The primary endpoints were the time to neutrophil and platelet recovery.[12]
-
Workflow:
Caption: Workflow for the randomized clinical trial comparing molgramostim and filgrastim.
Protocol 2: Evaluating Ex Vivo Cytokine Response
-
Objective: To examine the effect of low-dose molgramostim on leukocyte counts and the ex vivo cytokine response of whole blood.
-
Methodology: Patients received daily subcutaneous injections of molgramostim (1 or 2 µg/kg) for 10 days. Blood samples were collected before and after treatment. Whole blood was then stimulated ex vivo with either Lipopolysaccharide (LPS) or Lipoteichoic Acid (LTA) for 24 hours. Cytokine concentrations (IFN-γ, IL-10, IL-1ra) in the culture supernatants were measured by ELISA.[11]
-
Workflow:
Caption: Experimental workflow for assessing ex vivo cytokine modulation by molgramostim.
Conclusion
This compound and molgramostim are both potent immunomodulators that leverage the biological activities of GM-CSF to stimulate myeloid cell production and function. Their fundamental difference—the presence or absence of glycosylation—is key to their profiles.
-
Shared Mechanism: Both molecules activate identical intracellular signaling pathways to promote the proliferation, differentiation, and activation of neutrophils, macrophages, and dendritic cells.
-
Structural and Pharmacokinetic Differences: this compound's glycosylation, similar to the native protein, is expected to confer greater stability and potentially better tolerability. Molgramostim, being non-glycosylated, may have higher in vitro specific activity but has been associated with more pronounced side effects in some studies.[1]
-
Immunomodulatory Nuance: The immunomodulatory effects are pleiotropic. While both are broadly stimulating, evidence suggests that molgramostim can prime for an anti-inflammatory cytokine response at low doses, indicating a complex dose-dependent activity profile.[11]
The lack of head-to-head clinical trials directly comparing this compound and molgramostim makes definitive statements on their relative clinical efficacy challenging. However, based on their structural properties, this compound would be expected to have a pharmacokinetic and safety profile more akin to the well-characterized glycosylated molecule sargramostim, whereas molgramostim represents a potent, non-glycosylated alternative with a distinct clinical profile. Future research should aim to directly compare these agents to fully elucidate the role of glycosylation in the therapeutic effects of GM-CSF.
References
- 1. Sargramostim (rhu GM-CSF) as Cancer Therapy (Systematic Review) and An Immunomodulator. A Drug Before Its Time? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of granulocyte-macrophage colony stimulating factor (GM-CSF) in vivo on cytokine production and proliferation by spleen cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recombinant GM-CSF for diseases of GM-CSF insufficiency: Correcting dysfunctional mononuclear phagocyte disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of granulocyte–macrophage colony-stimulating factor as homogeneous glycoforms and early comparisons with yeast cell-derived material - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iscaconsortium.org [iscaconsortium.org]
- 6. Construction of Recombinant Human GM-CSF and GM-CSF-ApoA-I Fusion Protein and Evaluation of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Autoimmune pulmonary alveolar proteinosis in an adolescent successfully treated with inhaled rhGM-CSF (molgramostim) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Granulocyte-macrophage colony-stimulating factor - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Sargramostim - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Treatment with Molgramostim (Recombinant Human Granulocyte-Macrophage Colony Stimulating Factor, Rhugm-Csf, Mielogen) and Lenograstim (Granulocyte-Colony Stimulating Factor) Improves Experimental Colitis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Blood cytokine response of low-dose molgramostim (rhGM-CSF)-treated patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Randomized study of filgrastim versus molgramostim after peripheral stem cell transplant in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Mammalian vs. Yeast-Derived GM-CSF for Research and Drug Development
For researchers, scientists, and drug development professionals, the choice of recombinant protein expression system is a critical decision that can significantly impact the functional characteristics and therapeutic potential of a biologic. This guide provides an objective, data-driven comparison of two common sources of recombinant human Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF): mammalian cells and yeast (Saccharomyces cerevisiae).
Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) is a pleiotropic cytokine that plays a crucial role in the proliferation, differentiation, and activation of hematopoietic cells, particularly granulocytes and macrophages.[1][2] Its therapeutic applications are widespread, ranging from accelerating myeloid reconstitution after chemotherapy to its investigation in novel immunotherapies.[1][3] The choice between mammalian and yeast expression systems for producing recombinant GM-CSF introduces significant differences in the final product, primarily due to post-translational modifications, which in turn affect biological activity, pharmacokinetics, and immunogenicity.[4][5]
Structural and Functional Comparison
The primary structural difference between mammalian- and yeast-derived GM-CSF lies in their glycosylation patterns. Mammalian cells, such as Chinese Hamster Ovary (CHO) cells, are capable of producing glycoproteins with complex, human-like glycan structures.[5][6] In contrast, yeast cells introduce high-mannose type N-glycans that are not typically found on native human proteins.[7] These differences in glycosylation can influence the protein's stability, solubility, and interaction with its receptor.[7]
| Feature | Mammalian-Derived GM-CSF (e.g., CHO cells) | Yeast-Derived GM-CSF (Sargramostim) | Reference(s) |
| Expression System | Chinese Hamster Ovary (CHO) cells | Saccharomyces cerevisiae | [5] |
| Glycosylation | Complex, human-like N- and O-linked glycans | High-mannose N-linked glycans; O-linked glycans | [5][7] |
| Molecular Weight | 20-35 kDa (heterogeneous due to glycosylation) | 15.5, 16.8, and 19.5 kDa (mixture of glycoforms) | [8][9] |
| Amino Acid Sequence | Identical to native human GM-CSF | May have minor modifications (e.g., Leu for Pro at position 23) | [4] |
Biological Activity and Potency
The biological activity of GM-CSF is determined by its ability to bind to its receptor on the surface of target cells and trigger downstream signaling pathways. While both mammalian and yeast-derived GM-CSFs are biologically active, the differences in glycosylation can affect their specific activity and receptor binding affinity.
| Parameter | Mammalian-Derived GM-CSF (CHO cells) | Yeast-Derived GM-CSF (Sargramostim) | Reference(s) |
| Specific Activity | > 5.0 x 10⁶ U/mg | Data not readily available in IU/mg for direct comparison | [10] |
| ED₅₀ (TF-1 cell proliferation) | 6-30 pg/mL | Not specified in pg/mL, but demonstrated to be biologically active | [8] |
| Receptor Binding Affinity (Kd) | High affinity (pM range) | High affinity (pM range) | [11] |
Pharmacokinetics and Immunogenicity
The glycosylation profile significantly influences the pharmacokinetic properties and immunogenic potential of recombinant proteins. The more human-like glycosylation of mammalian-derived GM-CSF is generally associated with a longer serum half-life and lower immunogenicity compared to yeast-derived counterparts.
| Parameter | Mammalian-Derived GM-CSF (CHO cells) | Yeast-Derived GM-CSF (Sargramostim) | Reference(s) |
| Serum Half-life | Generally longer due to sialic acid capping | Shorter half-life | [12] |
| Clearance | Slower clearance | Faster clearance | [12] |
| Immunogenicity | Generally lower potential for immunogenicity | Higher potential for immunogenicity due to non-human glycans | [4][13] |
GM-CSF Signaling Pathway
Upon binding to its receptor, a heterodimer composed of an alpha (GMRα) and a beta (βc) subunit, GM-CSF activates several intracellular signaling cascades.[14] These pathways, including the JAK/STAT, MAPK, and PI3K/Akt pathways, are crucial for mediating the biological effects of GM-CSF, such as cell proliferation, differentiation, and survival.[14]
Caption: GM-CSF signaling cascade.
Experimental Protocols
In Vitro Bioassay: TF-1 Cell Proliferation Assay
This assay is commonly used to determine the biological activity of GM-CSF by measuring its ability to stimulate the proliferation of the GM-CSF-dependent human erythroleukemic cell line, TF-1.
Materials:
-
TF-1 cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and antibiotics
-
Recombinant human GM-CSF standard
-
Test samples of mammalian and yeast-derived GM-CSF
-
Cell proliferation reagent (e.g., MTT, XTT, or resazurin)
-
96-well microplates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Culture TF-1 cells in complete RPMI-1640 medium supplemented with a maintenance concentration of GM-CSF.
-
Prior to the assay, wash the cells to remove any residual GM-CSF and resuspend in fresh medium without GM-CSF.
-
Seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well.
-
Prepare serial dilutions of the GM-CSF standard and the test samples in culture medium.
-
Add the diluted standard and samples to the appropriate wells of the 96-well plate. Include wells with cells only as a negative control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development.
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Calculate the ED₅₀ (the concentration of GM-CSF that induces 50% of the maximum proliferation) for both the standard and the test samples to determine their relative potency.
Caption: Workflow for the TF-1 cell proliferation bioassay.
In Vivo Bioassay: Murine Myelosuppression Model
This in vivo assay evaluates the ability of GM-CSF to promote the recovery of white blood cells in mice with chemotherapy-induced myelosuppression.
Materials:
-
6-8 week old female BALB/c or C57BL/6 mice
-
Cyclophosphamide (B585) (myelosuppressive agent)
-
Mammalian and yeast-derived GM-CSF
-
Sterile saline or PBS for injection
-
Blood collection supplies (e.g., EDTA-coated capillaries)
-
Automated hematology analyzer or manual cell counting equipment
Procedure:
-
Acclimatize mice for at least one week before the start of the experiment.
-
Induce myelosuppression by administering a single intraperitoneal (IP) injection of cyclophosphamide (e.g., 200 mg/kg).
-
24 hours after cyclophosphamide injection, begin daily subcutaneous (SC) injections of either vehicle control (saline/PBS), mammalian GM-CSF, or yeast-derived GM-CSF. The typical dose for GM-CSF is 5-10 µg/kg/day.
-
Continue daily treatments for 5-7 days.
-
Collect peripheral blood samples from the tail vein or retro-orbital sinus at baseline (before cyclophosphamide) and at regular intervals during the treatment period (e.g., days 3, 5, 7, and 10).
-
Perform complete blood counts (CBCs) to determine the number of total white blood cells (WBCs), neutrophils, and other leukocyte populations.
-
Compare the rate and extent of neutrophil recovery in the GM-CSF-treated groups to the vehicle control group to assess the in vivo potency of each GM-CSF preparation.
Conclusion
The choice between mammalian and yeast-derived GM-CSF depends on the specific requirements of the research or therapeutic application. Mammalian-derived GM-CSF offers the advantage of a more native-like glycosylation profile, which may translate to improved pharmacokinetic properties and lower immunogenicity in vivo. However, yeast expression systems can be more cost-effective for large-scale production. For applications where precise physiological function and a lower risk of immunogenicity are critical, mammalian-derived GM-CSF is often the preferred choice. Conversely, for in vitro studies or applications where these factors are less critical, yeast-derived GM-CSF can be a viable alternative. This guide provides the necessary data and experimental context to aid researchers in making an informed decision based on their specific needs.
References
- 1. Sargramostim (rhu GM-CSF) as Cancer Therapy (Systematic Review) and An Immunomodulator. A Drug Before Its Time? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LEUKINE® (sargramostim) | Mechanism of Action [leukine.com]
- 3. news.cuanschutz.edu [news.cuanschutz.edu]
- 4. Clinical properties of yeast-derived versus Escherichia coli-derived granulocyte-macrophage colony-stimulating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of granulocyte–macrophage colony-stimulating factor as homogeneous glycoforms and early comparisons with yeast cell-derived material - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. bio-techne.com [bio-techne.com]
- 9. Sargramostim - Wikipedia [en.wikipedia.org]
- 10. genscript.com [genscript.com]
- 11. The biology of GM-CSF: regulation of production and interaction with its receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics and administration of colony-stimulating factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Pleiotropic Effects of the GM-CSF Rheostat on Myeloid Cell Differentiation and Function: More Than a Numbers Game - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What is the mechanism of Sargramostim? [synapse.patsnap.com]
Confirming Regramostim Specificity in Cell-Based Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of regramostim, a recombinant human granulocyte-macrophage colony-stimulating factor (rhGM-CSF), with other related cytokines. It is designed to assist researchers in selecting and performing appropriate cell-based assays to confirm the specificity and bioactivity of this compound. This document outlines the mechanism of action of this compound, presents comparative data with relevant cytokines, provides detailed experimental protocols for key cell-based assays, and includes visualizations of signaling pathways and experimental workflows.
Introduction to this compound and the Importance of Specificity
This compound is a mammalian-derived rhGM-CSF that stimulates the proliferation and differentiation of hematopoietic progenitor cells into granulocytes and monocytes. It exerts its biological effects by binding to the GM-CSF receptor (GM-CSFR), which is composed of a specific alpha subunit (GM-CSFRα or CD116) and a common beta subunit (βc or CD131) that is shared with the receptors for interleukin-3 (IL-3) and interleukin-5 (IL-5). This shared receptor subunit necessitates rigorous specificity testing to ensure that the biological effects observed in cell-based assays are primarily mediated by the interaction of this compound with its intended receptor and not due to off-target effects or cross-reactivity with other cytokine signaling pathways.
Confirming the specificity of this compound is crucial for accurate interpretation of in vitro studies and for predicting its in vivo efficacy and safety profile. Cell-based assays are indispensable tools for this purpose, allowing for the quantitative assessment of bioactivity and the direct comparison with other cytokines that may elicit similar or overlapping biological responses.
Comparative Bioactivity of GM-CSF Analogs and Related Cytokines
The bioactivity of rhGM-CSF can be influenced by its production system, which affects post-translational modifications such as glycosylation. This compound is produced in mammalian cells, resulting in a glycosylation pattern that closely resembles native human GM-CSF. In contrast, sargramostim is produced in yeast and molgramostim in E. coli (non-glycosylated). These differences in glycosylation can impact protein stability, pharmacokinetics, and biological activity. While direct head-to-head comparative studies with this compound are limited in publicly available literature, data from studies comparing different forms of rhGM-CSF and related cytokines provide valuable insights into their relative potencies.
Cell Proliferation Assay Data
The TF-1 cell line, a human erythroleukemia cell line, is dependent on GM-CSF, IL-3, or erythropoietin for its growth and is a widely used model for assessing the bioactivity of these cytokines.
| Cytokine | Cell Line | Assay Principle | ED₅₀ (ng/mL) | Reference |
| rhGM-CSF (non-glycosylated) | TF-1 | XTT Cell Proliferation | 0.045 | [1] |
| WHO International Standard (GM-CSF) | TF-1 | XTT Cell Proliferation | 0.043 | [1] |
Note: ED₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. Lower ED₅₀ values indicate higher potency.
Studies have shown that while TF-1 cells respond to GM-CSF, IL-3, and IL-5, the signaling strength can differ. For instance, the level of tyrosine phosphorylation in response to IL-5 in TF-1 cells is minimal compared to GM-CSF and IL-3, suggesting a weaker signaling cascade activation by IL-5 in this cell line.
STAT5 Phosphorylation Assay Data
Signal Transducer and Activator of Transcription 5 (STAT5) is a key downstream signaling molecule activated upon GM-CSF binding to its receptor. Measuring the phosphorylation of STAT5 is a sensitive method to assess the specific activation of the GM-CSF signaling pathway.
| Cytokine | Cell Type | Assay Principle | EC₅₀ (pg/mL) | Reference |
| rhIL-2 | Human CD4+FOXP3- T cells | pSTAT5 Flow Cytometry | 750 | [2] |
| rhIL-2 | Human Treg cells | pSTAT5 Flow Cytometry | 0.15 | [2] |
| rhIL-7 | Human CD4+FOXP3- T cells | pSTAT5 Flow Cytometry | 2.5 | [2] |
| rhIL-7 | Human Treg cells | pSTAT5 Flow Cytometry | 25 | [2] |
Experimental Protocols
Cell Proliferation Assay using TF-1 Cells
This assay measures the dose-dependent stimulation of TF-1 cell proliferation by this compound.
Materials:
-
TF-1 cells (ATCC CRL-2003)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Recombinant human GM-CSF (this compound and/or other forms for comparison)
-
Recombinant human IL-3, IL-5 (for specificity testing)
-
Cell proliferation reagent (e.g., XTT, MTT, or CellTiter-Glo®)
-
96-well microplates
Procedure:
-
Cell Culture Maintenance: Culture TF-1 cells in complete RPMI-1640 medium supplemented with 2 ng/mL of rhGM-CSF. Maintain cells at a density between 1 x 10⁵ and 1 x 10⁶ cells/mL.
-
Cell Preparation for Assay:
-
Wash the TF-1 cells three times with cytokine-free medium to remove any residual growth factors.
-
Resuspend the cells in cytokine-free medium and determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.
-
Adjust the cell suspension to a final concentration of 2 x 10⁵ cells/mL.
-
-
Assay Setup:
-
Add 50 µL of the cell suspension (10,000 cells) to each well of a 96-well plate.
-
Prepare serial dilutions of this compound and other cytokines (e.g., sargramostim, IL-3, IL-5) in cytokine-free medium.
-
Add 50 µL of the cytokine dilutions to the respective wells. Include a negative control (medium only) and a positive control (a known concentration of a standard GM-CSF preparation).
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Measurement of Proliferation:
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 2-4 hours).
-
Measure the absorbance or luminescence using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background absorbance/luminescence (wells with medium only) from all readings.
-
Plot the absorbance/luminescence values against the log of the cytokine concentration.
-
Determine the ED₅₀ value for each cytokine using a four-parameter logistic curve fit.
-
STAT5 Phosphorylation Assay by Flow Cytometry
This assay quantifies the phosphorylation of STAT5 in response to this compound stimulation in a target cell population, such as primary human monocytes.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) isolated from healthy donors.
-
RPMI-1640 medium with 10% FBS.
-
Recombinant human GM-CSF (this compound and/or other forms for comparison).
-
Recombinant human M-CSF, IL-3, IL-5 (for specificity testing).
-
Fixation buffer (e.g., BD Cytofix™).
-
Permeabilization buffer (e.g., BD Phosflow™ Perm Buffer III).
-
Fluorochrome-conjugated antibodies: anti-CD14 (for monocyte gating), anti-phospho-STAT5 (pY694).
-
Flow cytometer.
Procedure:
-
Cell Preparation:
-
Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Wash the cells with PBS and resuspend in RPMI-1640 with 10% FBS.
-
Aliquot approximately 1 x 10⁶ cells per tube for each condition.
-
-
Cytokine Stimulation:
-
Prepare dilutions of this compound and other cytokines in RPMI-1640.
-
Add the cytokine solutions to the cell suspensions and incubate for 15-30 minutes at 37°C. Include an unstimulated control.
-
-
Fixation:
-
Immediately after stimulation, add pre-warmed fixation buffer to each tube.
-
Incubate for 10-15 minutes at 37°C.
-
-
Permeabilization:
-
Wash the cells with staining buffer (PBS with 2% FBS).
-
Add ice-cold permeabilization buffer and incubate on ice for 30 minutes.
-
-
Staining:
-
Wash the cells twice with staining buffer.
-
Add the fluorochrome-conjugated antibodies (anti-CD14 and anti-phospho-STAT5) to the cells.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Wash the cells with staining buffer and resuspend in an appropriate volume for analysis.
-
Acquire the samples on a flow cytometer.
-
Gate on the monocyte population based on CD14 expression and forward/side scatter properties.
-
Quantify the median fluorescence intensity (MFI) of the phospho-STAT5 signal within the monocyte gate for each condition.
-
-
Data Analysis:
-
Plot the MFI of phospho-STAT5 against the log of the cytokine concentration.
-
Determine the EC₅₀ value for each cytokine using a four-parameter logistic curve fit.
-
Mandatory Visualizations
Caption: GM-CSF Signaling Pathway.
Caption: Cell-Based Specificity Assay Workflow.
References
- 1. Development of a Method for Producing Recombinant Human Granulocyte-Macrophage Colony-Stimulating Factor Using Fusion Protein Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative dose-responses of recombinant human IL-2 and IL-7 on STAT5 phosphorylation in CD4+FOXP3- cells versus regulatory T cells: a whole blood perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Regramostim-Based vs. Alternative Cytokine Cocktails for Dendritic Cell Generation
For researchers, scientists, and drug development professionals, the choice of cytokine cocktail for the ex vivo generation of dendritic cells (DCs) is a critical step in developing cell-based immunotherapies. This guide provides an objective comparison of the performance of regramostim (recombinant human granulocyte-macrophage colony-stimulating factor, GM-CSF) in combination with Interleukin-4 (IL-4) against other prominent cytokine cocktails for the differentiation and maturation of monocyte-derived DCs. The information presented is supported by experimental data from peer-reviewed studies.
This compound, a yeast-derived rhGM-CSF, is a cornerstone for the generation of immature DCs from monocytes. It mimics the action of endogenous GM-CSF by binding to the GM-CSF receptor and activating downstream signaling pathways, primarily the JAK2/STAT1/STAT3 pathway, which is crucial for the proliferation, differentiation, and survival of myeloid progenitor cells.[1] This process, typically in conjunction with IL-4, guides monocytes towards an immature DC phenotype.
The subsequent maturation of these immature DCs is pivotal for their antigen-presenting capacity and their ability to prime T cell responses. While a "gold standard" maturation cocktail has been widely used, several alternative cocktails incorporating Toll-like receptor (TLR) ligands and other pro-inflammatory cytokines have emerged, demonstrating the potential to generate DCs with a more potent Th1-polarizing capacity.
Comparative Performance of Cytokine Cocktails
The efficacy of different cytokine cocktails can be assessed based on several key parameters: the yield and purity of the resulting DC population, the expression of characteristic cell surface markers, the profile of secreted cytokines, and the functional ability to stimulate T cells.
Dendritic Cell Yield and Phenotype
The standard protocol for generating immature DCs utilizes GM-CSF (this compound) and IL-4. This is followed by maturation induced by various stimuli. A common "gold standard" maturation cocktail consists of tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and prostaglandin (B15479496) E2 (PGE2). Alternative approaches often replace or supplement this with TLR agonists and other cytokines like interferon-gamma (IFN-γ) to enhance specific DC functions.
| Parameter | GM-CSF + IL-4 (Differentiation) | "Gold Standard" Maturation Cocktail (TNF-α, IL-1β, IL-6, PGE2) | Alternative Maturation Cocktail (e.g., TLR ligands + IFN-γ) |
| DC Yield (% of initial monocytes) | Approximately 60%[2] | Generally stable post-differentiation | Generally stable post-differentiation |
| Purity (CD1a+) | >90%[3] | High | High |
| CD83 Expression (% positive) | Low (immature) | 35% - 75% ("minimal" to "standard" maturation)[4] | High |
| CD86 Expression | Moderate | High | High |
| CCR7 Expression | Low | High (promotes migration to lymph nodes) | High |
Cytokine Secretion Profile
A critical determinant of a DC's ability to orchestrate an effective anti-tumor immune response is its cytokine secretion profile, particularly the production of IL-12p70, which is essential for inducing Th1 differentiation and cytotoxic T lymphocyte (CTL) responses.
| Cytokine | "Gold Standard" Maturation Cocktail | Alternative Maturation Cocktail (TLR ligands + IFN-γ) |
| IL-12p70 Production | Low to negligible[4][5] | High[2][6][7] |
| IL-10 Production | Variable, can be induced | Generally lower than with some conventional cocktails |
Studies have consistently shown that maturation cocktails containing TLR agonists, often in combination with IFN-γ, are superior in inducing high levels of IL-12p70 secretion compared to the "gold standard" cocktail that includes PGE2, which is known to inhibit IL-12 production.[4][5]
Experimental Protocols
Standard Protocol for Monocyte-Derived DC Generation (GM-CSF + IL-4)
This protocol describes the generation of immature DCs from peripheral blood mononuclear cells (PBMCs).
-
Monocyte Isolation: Isolate monocytes from PBMCs using density gradient centrifugation followed by positive selection of CD14+ cells using magnetic microbeads.[3][8]
-
Differentiation: Culture the isolated monocytes at a density of 1 x 10^6 cells/mL in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics. Add recombinant human GM-CSF (e.g., this compound) at a concentration of 800-1000 U/mL and recombinant human IL-4 at 250-1000 U/mL.[8][9][10]
-
Incubation: Incubate the cells for 5-7 days at 37°C in a humidified 5% CO2 incubator. Add fresh medium with cytokines on day 3.[3][9]
-
Harvesting Immature DCs: On day 5 or 6, harvest the non-adherent and loosely adherent cells, which represent the immature DC population.[3]
Alternative Protocol for DC Maturation (TLR Ligands and IFN-γ)
This protocol outlines a method for maturing immature DCs to achieve a potent Th1-polarizing phenotype.
-
Immature DC Culture: Start with immature DCs generated using the GM-CSF and IL-4 protocol.
-
Maturation Cocktail Preparation: Prepare a maturation cocktail containing a combination of TLR agonists and IFN-γ. An example cocktail includes:
-
Maturation Induction: Resuspend the immature DCs in fresh culture medium and add the maturation cocktail. Incubate for 24-48 hours.[2][6]
-
Harvesting Mature DCs: Harvest the mature DCs for downstream applications.
Visualizing the Pathways and Processes
To better understand the underlying mechanisms and experimental flows, the following diagrams are provided.
References
- 1. en.bio-protocol.org [en.bio-protocol.org]
- 2. Evaluation of Three Clinical Dendritic Cell Maturation Protocols Containing Lipopolysaccharide and Interferon-gamma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-protocol.org [bio-protocol.org]
- 4. Using Dendritic Cell Maturation and IL-12 Producing Capacity as Markers of Function: A Cautionary Tale - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Type I and II interferons enhance dendritic cell maturation and migration capacity by regulating CD38 and CD74 that have synergistic effects with TLR agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Generation of clinical grade dendritic cells with capacity to produce biologically active IL-12p70 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Generation of Human Monocyte-derived Dendritic Cells from Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 9. miltenyibiotec.com [miltenyibiotec.com]
- 10. Development of a new protocol for 2-day generation of mature dendritic cells from human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
Regramostim: A Comparative Review of Clinical Efficacy and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of regramostim, a recombinant human granulocyte-macrophage colony-stimulating factor (GM-CSF), against other therapeutic alternatives. The focus is on presenting objective performance data from clinical studies, detailing experimental protocols, and illustrating key biological pathways to support research and development efforts in hematology and gastroenterology.
Comparative Clinical Performance
This compound and its yeast-derived counterpart, sargramostim, have been evaluated in various clinical settings, primarily for the management of chemotherapy-induced neutropenia and for the treatment of Crohn's disease. The following sections summarize the quantitative data from key comparative studies.
Management of Chemotherapy-Induced Neutropenia
A primary application of GM-CSF is to accelerate the recovery of neutrophil counts in patients undergoing myelosuppressive chemotherapy, thereby reducing the risk of infections. The most common comparator in this setting is filgrastim (B1168352), a granulocyte colony-stimulating factor (G-CSF).
Table 1: Efficacy of Sargramostim vs. Filgrastim in Chemotherapy-Induced Neutropenia
| Parameter | Sargramostim | Filgrastim | p-value | Citation |
| Neutrophil Recovery | ||||
| Mean days to Absolute Neutrophil Count (ANC) ≥500/µL | No significant difference | No significant difference | NS | [1] |
| Mean days to ANC ≥1000/µL | ~1 day longer | ~1 day shorter | Not specified | [1] |
| Mean days to ANC ≥1500/µL | ~1 day longer | ~1 day shorter | Not specified | [1] |
| Median duration of Grade IV neutropenia (ANC <500/mm³) | 2 days | 3 days (placebo) | <0.001 | [2] |
| Clinical Outcomes | ||||
| Hospitalization Rate | Fewer patients hospitalized | More patients hospitalized | Not specified | [1] |
| Mean Length of Hospitalization | Shorter | Longer | Not specified | [1] |
| Mean Duration of Fever | Shorter | Longer | Not specified | [1] |
| Mean Duration of IV Antibiotic Therapy | Shorter | Longer | Not specified | [1] |
| Infection-Related Hospitalization Risk | 56% lower risk | - | Not specified | [3] |
Table 2: Adverse Events Profile: Sargramostim vs. Filgrastim
| Adverse Event | More Common with Sargramostim | More Common with Filgrastim | p-value | Citation |
| Fever (unexplained by infection) | ✓ (7%) | (1%) | <0.001 | [4] |
| Fatigue | ✓ | <0.05 | [4] | |
| Diarrhea | ✓ | <0.05 | [4] | |
| Injection site reactions | ✓ | <0.05 | [4] | |
| Edema | ✓ | <0.05 | [4] | |
| Skeletal pain | ✓ | =0.06 | [4] |
Treatment of Active Crohn's Disease
Sargramostim has been investigated as a novel therapy for Crohn's disease, leveraging its role in stimulating the innate immune system.
Table 3: Efficacy of Sargramostim vs. Placebo in Moderate-to-Severe Crohn's Disease
| Parameter (at Day 57) | Sargramostim (n=81) | Placebo (n=43) | p-value | Citation |
| Clinical Response | ||||
| ≥70-point decrease in CDAI | 54% | 44% | 0.28 (NS) | [5][6] |
| ≥100-point decrease in CDAI | 48% | 26% | 0.01 | [5][7] |
| Clinical Remission | ||||
| CDAI* score ≤150 | 40% | 19% | 0.01 | [5][7] |
*CDAI: Crohn's Disease Activity Index
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating research findings. The following protocols are from key comparative studies cited in this guide.
Study 1: Sargramostim vs. Filgrastim in Chemotherapy-Induced Myelosuppression
-
Study Design: A randomized, double-blind, multicenter clinical trial.[1]
-
Patient Population: 181 afebrile cancer patients with Absolute Neutrophil Count (ANC) levels below 500/µL following myelosuppressive chemotherapy.[1]
-
Intervention: Patients received daily subcutaneous (SC) injections of either sargramostim or filgrastim.
-
Dosage: Specific dosages were not detailed in the abstract.
-
Primary Endpoint: The treatment was administered until ANC levels reached at least 1500/µL.[1] Key efficacy measures included the number of days to reach ANC thresholds of 500/µL, 1000/µL, and 1500/µL.[1]
-
Secondary Endpoints: Hospitalization rates, mean length of stay, duration of fever, and duration of intravenous antibiotic therapy.[1]
Study 2: Sargramostim in Active Crohn's Disease
-
Patient Population: 124 patients with moderate-to-severe active Crohn's disease (defined by a Crohn's Disease Activity Index [CDAI] score between 220 and 475).[7]
-
Intervention: Patients were randomized in a 2:1 ratio to receive either sargramostim or a placebo.[5]
-
Dosage: Sargramostim was administered subcutaneously at a dose of 6 µg/kg per day for 56 days.[5][6]
-
Concomitant Medications: Stable doses of antibiotics and aminosalicylates were permitted. The use of immunosuppressants and glucocorticoids was prohibited.[5][6]
-
Primary Endpoint: Clinical response, defined as a decrease from baseline of at least 70 points in the CDAI score at Day 57.[5][6]
-
Secondary Endpoints: Clinical response defined as a ≥100-point decrease in CDAI, and clinical remission defined as a CDAI score of ≤150.[5] Quality of life and adverse events were also assessed.[7]
Mechanism of Action and Signaling Pathways
This compound is a recombinant form of human GM-CSF, a cytokine that plays a crucial role in hematopoiesis and immune system modulation. It stimulates the proliferation and differentiation of hematopoietic progenitor cells into neutrophils, monocytes, macrophages, and myeloid-derived dendritic cells.[8]
The biological effects of GM-CSF are mediated through its binding to a specific cell surface receptor, which activates intracellular signaling cascades. The primary pathway activated is the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway.[9][10]
GM-CSF Receptor Signaling
Upon binding of GM-CSF (this compound) to its receptor, the associated JAK proteins are activated. These kinases then phosphorylate the receptor, creating docking sites for STAT proteins. The recruited STATs are subsequently phosphorylated, dimerize, and translocate to the nucleus, where they act as transcription factors to regulate the expression of genes involved in cell survival, proliferation, and differentiation.
Caption: The GM-CSF receptor signaling cascade via the JAK/STAT pathway.
Typical Experimental Workflow
The evaluation of hematopoietic growth factors typically follows a structured clinical trial workflow to ensure robust and unbiased data collection.
Caption: Standard workflow for a randomized controlled clinical trial.
References
- 1. A comparison of efficacy of sargramostim (yeast-derived RhuGM-CSF) and filgrastim (bacteria-derived RhuG-CSF) in the therapeutic setting of chemotherapy-induced myelosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improving treatment of chemotherapy-induced neutropenic fever by administration of colony-stimulating factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of hospitalization risk and associated costs among patients receiving sargramostim, filgrastim, and pegfilgrastim for chemotherapy-induced neutropenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative safety of filgrastim versus sargramostim in patients receiving myelosuppressive chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sargramostim for active Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. profiles.wustl.edu [profiles.wustl.edu]
- 7. hcplive.com [hcplive.com]
- 8. researchgate.net [researchgate.net]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. JAK/STAT Signaling Pathway - Elabscience [elabscience.com]
Safety Operating Guide
Proper Disposal of Regramostim (sargramostim): A Step-by-Step Guide
Regramostim, a recombinant human granulocyte-macrophage colony-stimulating factor (GM-CSF), is a crucial supportive therapy for patients undergoing myelosuppressive chemotherapy. While used in an oncology setting, it is essential for laboratory and healthcare professionals to understand that this compound (sargramostim) is not classified as a hazardous or cytotoxic drug for disposal purposes.[1] This distinction is critical for ensuring both safety and regulatory compliance without incurring the unnecessary costs associated with hazardous waste streams.
According to its Safety Data Sheet (SDS), the active ingredient sargramostim is not classified as a hazardous substance or mixture.[1] Furthermore, it is not listed on the National Institute for Occupational Safety and Health (NIOSH) list of antineoplastic and other hazardous drugs in healthcare settings, which is a primary reference for identifying drugs that require special handling and disposal protocols.[2][3][4][5][6]
While not hazardous, this compound is a pharmaceutical product and must be disposed of responsibly to prevent environmental release and ensure safety. Disposal should always adhere to applicable regional, national, and local regulations for non-hazardous pharmaceutical waste.[1][7]
This compound Waste Segregation and Disposal Plan
Proper segregation at the point of generation is the most critical step in managing pharmaceutical waste. The following table outlines the correct disposal procedures for waste generated during the handling and administration of this compound.
| Waste Type | Description | Recommended Container | Final Disposal Method |
| Sharps Waste | Needles and syringes used to reconstitute or administer this compound. | FDA-cleared, puncture-resistant sharps container.[8] | Medical Waste Incineration |
| Empty Vials | Vials that have had all contents removed through normal means. | Sharps container (preferred best practice) or pharmaceutical waste container.[9][10] | Medical Waste Incineration |
| Unused/Expired Drug | Lyophilized powder or reconstituted solution that is expired or no longer needed. | Non-hazardous pharmaceutical waste container (typically blue or white). | Pharmaceutical Waste Incineration |
| Contaminated PPE | Gloves, gowns, and other personal protective equipment (PPE) that are not visibly soiled with blood or other potentially infectious materials. | Regular solid waste or biohazard bag if local policy requires. | Landfill or Medical Waste Incineration |
Protocol for Handling and Disposal of this compound
This protocol provides a step-by-step guide for the safe handling and disposal of this compound in a laboratory or clinical setting.
I. Preparation and Reconstitution
-
Don PPE: Wear appropriate personal protective equipment, including laboratory gloves and safety glasses.
-
Reconstitute: Reconstitute the lyophilized this compound powder with the specified diluent according to the manufacturer's instructions. Gently swirl the vial to mix; do not shake.[11]
-
Withdraw Dose: Using a sterile syringe and needle, withdraw the required dose for administration or experimental use.
II. Waste Segregation and Immediate Disposal
-
Dispose of Sharps: Immediately after use, dispose of the needle and syringe as a single unit into a designated, puncture-resistant sharps container.[8] Do not attempt to recap, bend, or remove the needle.
-
Dispose of Empty Vials: Place the empty vial into the sharps container or a designated non-hazardous pharmaceutical waste container, in accordance with facility policy. Do not dispose of vials in the regular trash.[9]
-
Manage Unused Drug:
-
If an entire vial is unused or expired, do not reconstitute it. Place the entire vial into a non-hazardous pharmaceutical waste container.
-
If reconstituted solution remains and is not needed, it should be discarded as non-hazardous pharmaceutical liquid waste. Do not pour it down the drain.[10] The entire vial containing the remaining liquid should be placed in the non-hazardous pharmaceutical waste container.[10]
-
III. Final Disposal Procedures
-
Seal Containers: Once waste containers are full (typically two-thirds capacity), securely seal them according to manufacturer instructions.
-
Storage Pending Pickup: Store sealed containers in a designated, secure area away from general traffic until they are collected by a licensed medical or pharmaceutical waste transporter.
-
Documentation: Ensure all waste is properly documented and tracked according to your institution's policies and local regulations.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper segregation and disposal of this compound-related waste.
Caption: Workflow for this compound Waste Segregation.
References
- 1. 50.63.130.170 [50.63.130.170]
- 2. Antineoplastic & Other Hazardous Drugs in Healthcare, 2016 | NIOSH | CDC [cdc.gov]
- 3. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 4. NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings [malsparo.com]
- 5. cdc.gov [cdc.gov]
- 6. cdn.ymaws.com [cdn.ymaws.com]
- 7. labeling.pfizer.com [labeling.pfizer.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. pharmacytimes.com [pharmacytimes.com]
- 10. nhsdorset.nhs.uk [nhsdorset.nhs.uk]
- 11. leukine.com [leukine.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
